SB-235699
描述
属性
CAS 编号 |
180869-32-3 |
|---|---|
分子式 |
C19H19FN4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine |
InChI |
InChI=1S/C19H19FN4/c20-16-3-1-14(2-4-16)18-19(15-5-9-21-10-6-15)24(13-23-18)17-7-11-22-12-8-17/h1-6,9-10,13,17,22H,7-8,11-12H2 |
InChI 键 |
QBACMJFLMUCPNA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(4-pyridyl)-imidazole VK 19911 VK-19911 |
产品来源 |
United States |
Foundational & Exploratory
SB 202190: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 202190 is a potent and selective, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK). It has become an invaluable tool in dissecting the intricate roles of the p38 MAPK signaling pathway in a myriad of cellular processes, including inflammation, apoptosis, autophagy, and cell differentiation. This technical guide provides a comprehensive overview of the mechanism of action of SB 202190, detailing its biochemical properties, kinase selectivity, and its effects in various experimental systems. Detailed experimental protocols and visual representations of the signaling pathways are provided to facilitate its application in research and drug development.
Core Mechanism of Action
SB 202190 exerts its inhibitory effect by acting as an ATP-competitive inhibitor of p38 MAPK.[1] It specifically targets the p38α (MAPK14) and p38β (MAPK11) isoforms.[2] By binding to the ATP pocket of the kinase, SB 202190 prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.[1] This targeted inhibition allows for the precise investigation of p38 MAPK-mediated cellular events.
Quantitative Data Summary
The potency and selectivity of SB 202190 have been quantitatively characterized through various biochemical assays. The following tables summarize the key inhibitory constants.
| Target | Parameter | Value | Reference |
| p38α (SAPK2a/MAPK14) | IC50 | 50 nM | [2] |
| p38β (SAPK2B/MAPK11) | IC50 | 100 nM | [2] |
| recombinant human p38 | Kd | 38 nM | [3] |
Table 1: Potency of SB 202190 against p38 MAPK Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Kd (dissociation constant) indicates the binding affinity of the inhibitor to its target.
While highly selective for p38α and p38β, SB 202190 has been reported to have off-target effects on a limited number of other kinases, particularly at higher concentrations.
| Off-Target Kinase | Parameter | Value | Reference |
| Casein Kinase 1 (CK1) | IC50 | 0.6 µM | [4] |
| GAK | - | - | [5] |
| GSK3 | - | - | [5] |
| RIP2 | - | - | [5] |
Table 2: Known Off-Target Effects of SB 202190. It is crucial for researchers to consider these off-target effects when interpreting experimental results.
Signaling Pathways
SB 202190 primarily modulates the canonical p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress, inflammatory cytokines, and other extracellular stimuli.
Caption: Canonical p38 MAPK Signaling Pathway and the inhibitory action of SB 202190.
Recent studies have also revealed that SB 202190 can induce autophagy, a cellular process for degrading and recycling cellular components. This effect may be independent of its p38 MAPK inhibitory activity and linked to off-target effects.[5][6]
Caption: Proposed mechanism of SB 202190-induced autophagy, potentially via off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed to study the effects of SB 202190.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of SB 202190 on p38 MAPK activity.
Materials:
-
Recombinant active p38α or p38β enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
SB 202190
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)
-
Phosphocellulose paper (P81)
-
50 mM phosphoric acid
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of SB 202190 in the kinase reaction buffer.
-
Initiate the reaction by adding MgATP (containing the radiolabeled ATP).[7]
-
Incubate the reaction at 30°C for 10-40 minutes.[7]
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.[7]
-
Wash the phosphocellulose paper extensively with 50 mM phosphoric acid to remove unincorporated radiolabeled ATP.[7]
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of SB 202190 and determine the IC50 value.
Caption: Workflow for a typical in vitro kinase assay to determine the potency of SB 202190.
Cell-Based Assays
This assay assesses the ability of SB 202190 to inhibit the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
SB 202190
-
Stimulus (e.g., Anisomycin, LPS, TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and grow to the desired confluency.
-
Pre-treat cells with varying concentrations of SB 202190 for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a defined period (e.g., 30 minutes with Anisomycin).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-p38 signal to total p38 and a loading control.
These assays are used to determine the effect of SB 202190 on cell survival and programmed cell death.
-
Metabolic Activity Assay (e.g., WST-1): Measures the metabolic activity of viable cells.[8]
-
DNA Fragmentation ELISA: Quantifies the hallmark of late-stage apoptosis.[8]
-
Flow Cytometry for Cell Cycle Analysis: Determines the distribution of cells in different phases of the cell cycle.[8]
In Vivo Animal Studies
In vivo studies are crucial for evaluating the efficacy and physiological effects of SB 202190 in a whole-organism context.
Example Protocol (Mouse Model of Endotoxemia):
-
Animals: C57BL/6 mice.
-
Treatment: Intraperitoneal (i.p.) injection of SB 202190 (e.g., 2 mg/kg).[9]
-
Induction of Endotoxemia: I.p. injection of Lipopolysaccharide (LPS) (e.g., 10 mg/kg) 30 minutes after SB 202190 administration.[9]
-
Endpoints: Survival rate, measurement of serum cytokine levels (e.g., TNF-α), and assessment of organ function.[9]
Example Protocol (Rat Model of Ischemia-Reperfusion):
-
Animals: Sprague-Dawley rats.
-
Treatment: Intravenous or intraperitoneal injection of SB 202190. A study used a conjugate of SB 202190 administered at 32 mg/kg (equivalent to 752 µg/kg of free SB 202190).[9]
-
Ischemia-Reperfusion Injury Model: Surgical induction of ischemia for a defined period, followed by reperfusion.
-
Endpoints: Measurement of infarct size, assessment of tissue damage, and analysis of inflammatory markers.
Conclusion
SB 202190 is a powerful and selective research tool for investigating the multifaceted roles of the p38 MAPK signaling pathway. Its well-characterized mechanism of action, coupled with its efficacy in both in vitro and in vivo models, makes it an indispensable compound for researchers in various fields, including inflammation, oncology, and neurobiology. A thorough understanding of its potency, selectivity, and potential off-target effects, as detailed in this guide, is paramount for the design of rigorous experiments and the accurate interpretation of their outcomes.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
SB 202190: A Technical Guide for Researchers
An In-depth Examination of the Selective p38 MAPK Inhibitor in Preclinical Research
SB 202190 is a potent, cell-permeable, and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] As a member of the pyridinyl imidazole (B134444) class of compounds, it serves as a critical tool for elucidating the complex roles of the p38 signaling pathway in a multitude of cellular processes.[4][5] Its primary utility lies in its ability to dissect cellular responses to stress, inflammation, and differentiation cues, making it an invaluable reagent in fields ranging from stem cell biology and oncology to neuroscience and immunology.
This guide provides a comprehensive overview of SB 202190, its mechanism of action, core research applications, and detailed experimental protocols for its use in a laboratory setting.
Core Mechanism of Action
SB 202190 exerts its inhibitory effect by functioning as an ATP-competitive inhibitor.[5] It binds directly within the ATP pocket of active p38 MAP kinase, preventing the phosphorylation of downstream substrates and effectively blocking signal transduction.[1][2][4][6] The inhibitor demonstrates high selectivity for the p38α (MAPK14) and p38β (MAPK11) isoforms, with significantly less activity against other kinases, which minimizes off-target effects and ensures precise interrogation of the p38 pathway.[1][2][3][7]
Quantitative Data Summary
The following tables summarize the key biochemical and cellular activity metrics for SB 202190, providing a reference for experimental design.
Table 1: Biochemical and Physicochemical Properties
| Parameter | Value | Notes | Source |
| Chemical Formula | C₂₀H₁₄FN₃O | [1][2][3] | |
| Molecular Weight | 331.35 Da | [2] | |
| CAS Number | 152121-30-7 | [1][2] | |
| Purity | ≥98% | Varies by supplier; typically >99% | [1][2][3] |
| Solubility | Soluble to 100 mM in DMSO | Insoluble in water | [2][3][7] |
Table 2: Inhibitory Activity and Binding Affinity
| Parameter | Value | Target | Source |
| IC₅₀ | 50 nM | p38α (SAPK2a) | [1][3][4][6][8] |
| IC₅₀ | 100 nM | p38β (SAPK2b) | [1][3][4][6][8] |
| Kd | 38 nM | Recombinant human p38 | [2][4][6] |
Table 3: Effective Concentrations in Cellular Assays
| Application | Cell Type | Concentration Range | Source |
| General Pretreatment | Various | 5 - 20 µM | [5] |
| Anti-proliferative | Mouse Medulloblastoma | EC₅₀: 3.0 µM | [6] |
| Anti-proliferative | Mouse Astrocyte | EC₅₀: 64.8 µM | [6] |
| Neuroprotection | R28 Retinal Cells | 25 µM | [9] |
| Anti-inflammatory | Human Tenon Fibroblasts | 5 - 50 µM | [10] |
| HO-1 Induction | HUVEC | 0.1 - 10 µM | [10] |
Signaling Pathway Visualization
The p38 MAPK pathway is a key signaling cascade activated by environmental stress and inflammatory cytokines.[11][12] It plays a central role in regulating apoptosis, inflammation, and cell differentiation.[11][13]
Core Research Applications
SB 202190 is utilized across numerous research domains to probe the function of the p38 pathway.
-
Stem Cell and Organoid Research : The inhibitor is instrumental in directing cell fate and maintaining stemness. It has been shown to induce cardiomyocyte differentiation from human embryonic stem cells[1], promote the stability of naive human pluripotent stem cells[2], and improve the self-renewal of neural stem cells.[1][2] Furthermore, it is a common component in media for the long-term culture of various organoids, including those derived from the lung, colon, and prostate.[2][3]
-
Cancer Biology : SB 202190 is widely used to investigate cancer cell proliferation, survival, and death. It exhibits anti-cancer properties by inducing apoptosis and autophagy.[3][6][8] Recent studies also highlight its utility in suppressing erastin-dependent ferroptosis, a form of iron-dependent programmed cell death.[8][9] It is also used in advanced 3D co-culture models to study the tumor microenvironment.[7]
-
Inflammation and Immunology : By blocking p38, SB 202190 effectively reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[11] This makes it a key tool for studying inflammatory diseases and the cellular response to pathogens, such as in models of endotoxin-induced sepsis.[8]
-
Neuroscience : The p38 pathway is implicated in neuronal apoptosis and synaptic plasticity. Research has shown that SB 202190 can exert neuroprotective effects, protecting against hippocampal apoptosis and rescuing memory deficits in preclinical models.[4][6]
Experimental Protocols
Adherence to proper preparation and handling protocols is crucial for obtaining reliable and reproducible results with SB 202190.
1. Reconstitution and Storage
-
Reconstitution : SB 202190 is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the powder in sterile, high-purity DMSO.[5] For example, to make a 10 mM stock from 5 mg of powder (MW: 331.35), add 1.51 mL of DMSO.[5] Gentle warming (37°C) or vortexing may be required to ensure complete dissolution.[4]
-
Storage :
-
Lyophilized Powder : Store at -20°C, desiccated and protected from light. The compound is stable for at least 24 months under these conditions.[5]
-
Stock Solution : Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Use the solution within 3 months to prevent loss of potency.[5]
-
2. In Vitro Cell Treatment Protocol (General)
This protocol provides a general guideline for treating adherent cells in culture. Concentrations and incubation times must be optimized for each cell type and experimental endpoint.
-
Materials :
-
Cultured cells seeded in appropriate plates (e.g., 6-well or 96-well).
-
Complete cell culture medium.
-
SB 202190 stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Stimulus (e.g., LPS, anisomycin, TNF-α), if applicable.
-
-
Procedure :
-
Seed cells and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of SB 202190 by diluting the stock solution in complete culture medium to the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing SB 202190 or the vehicle control.
-
Pre-incubate the cells with the inhibitor for a period of 1-2 hours.[5] This allows for sufficient cell permeability and target engagement before stimulation.
-
If the experiment involves a stimulus, add the stimulating agent directly to the medium containing the inhibitor and incubate for the desired duration (e.g., 30 minutes for kinase phosphorylation analysis, 6-24 hours for gene expression analysis).
-
After incubation, proceed with downstream analysis, such as cell lysis for Western blotting, RNA extraction for qPCR, or cell viability assays (e.g., MTT).
-
3. In Vivo Administration Protocol (Reference)
In vivo studies require careful formulation and adherence to institutional animal care guidelines. The following is a reference formulation.
-
Formulation : SB 202190 is insoluble in aqueous solutions. A common formulation for intraperitoneal (i.p.) injection in mice involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] Another option is 20% hydroxypropyl-β-cyclodextrin with 5% DMSO.[10]
-
Administration : The solution is typically administered via i.p. injection at doses ranging from 2-5 mg/kg.[10] The inhibitor is often given as a pretreatment 30-60 minutes before the administration of an inflammatory challenge (e.g., LPS).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of SB 202190 on a stimulus-induced cellular response.
References
- 1. stemcell.com [stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. SB202190 | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. erk12.com [erk12.com]
- 8. selleckchem.com [selleckchem.com]
- 9. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
SB 202190: A Technical Guide to p38α and p38β Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core selectivity profile of SB 202190, a potent and cell-permeable pyridinyl imidazole (B134444) inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The document provides a comprehensive overview of its inhibitory action on p38α and p38β isoforms, details off-target activities, outlines a detailed experimental protocol for assessing its potency, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Inhibition Profile
SB 202190 is a highly selective inhibitor targeting the p38α and p38β isoforms of the p38 MAPK family. Its primary mechanism of action is as an ATP-competitive inhibitor, binding to the ATP pocket of the active kinase.[1][2] This section summarizes the key quantitative data regarding its potency and selectivity.
Table 1: Potency of SB 202190 against p38 Isoforms
| Target Isoform | IC50 (nM) | Kd (nM) | Notes |
| p38α (SAPK2a/MAPK14) | 50[3] | 38[1] | The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) indicate high potency against the p38α isoform. |
| p38β (SAPK2b/MAPK11) | 100[3] | Not Reported | SB 202190 exhibits a two-fold lower potency for p38β compared to p38α. |
| p38γ (SAPK3/MAPK12) | Not significantly inhibited | Not Reported | Studies indicate that SB 202190 does not significantly inhibit the p38γ isoform. |
| p38δ (SAPK4/MAPK13) | Not significantly inhibited | Not Reported | Similar to p38γ, the p38δ isoform is not a primary target of SB 202190. |
Table 2: Off-Target Kinase Selectivity Profile of SB 202190
While highly selective for p38α and p38β, at higher concentrations, SB 202190 can exhibit inhibitory activity against other kinases. The following table presents data on some of these off-target interactions.
| Off-Target Kinase | % Activity Remaining @ 0.5µM | % Activity Remaining @ 1µM | % Activity Remaining @ 10µM |
| Casein kinase 1 delta (CK1δ) | 16.8 | 7.0 | -1.0 |
| Mixed lineage kinase 3 (MLK3) | 25.2 | Not Reported | Not Reported |
| Raf-1 proto-oncogene (c-RAF) | 25.8 | 14.0 | 1.0 |
| A-Raf proto-oncogene (ARAF) | 31.1 | Not Reported | Not Reported |
| Casein kinase 1 epsilon (CK1ε) | 32.7 | Not Reported | Not Reported |
| Mixed lineage kinase 2 (MLK2) | 32.8 | Not Reported | Not Reported |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY kinase screen.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of SB 202190 against p38α and p38β in a non-radioactive in vitro kinase assay. This protocol is based on the detection of phosphorylated substrate via Western blotting.
In Vitro p38 MAPK Kinase Assay for IC50 Determination
Objective: To determine the concentration of SB 202190 required to inhibit 50% of p38α or p38β kinase activity in a cell-free system.
Materials:
-
Recombinant active p38α and p38β enzymes
-
ATF-2 (Activating Transcription Factor 2) as substrate
-
SB 202190
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
ATP (Adenosine Triphosphate)
-
DMSO (Dimethyl Sulfoxide)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Rabbit anti-phospho-ATF-2 (Thr71)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
96-well plates
-
Incubator
-
Western blot apparatus and imaging system
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of SB 202190 in DMSO.
-
Create a series of dilutions of SB 202190 in Kinase Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Prepare a working solution of recombinant p38α or p38β enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a substrate solution containing ATF-2 in Kinase Assay Buffer.
-
Prepare a 10X ATP solution in water.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted SB 202190 or DMSO control to each well.
-
Add 10 µL of the p38 enzyme solution to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of ATF-2 and ATP (final concentration typically 50-100 µM) to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Termination of Reaction and Sample Preparation:
-
Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer to each well.
-
Heat the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load 20 µL of each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-ATF-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for phosphorylated ATF-2 for each SB 202190 concentration.
-
Normalize the data to the DMSO control (representing 100% kinase activity).
-
Plot the percentage of kinase activity against the logarithm of the SB 202190 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.
Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.
Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.
References
The Biological Effects of p38 MAPK Inhibition by SB 202190: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 202190 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical signaling node in cellular responses to stress and inflammation. This technical guide provides a comprehensive overview of the biological consequences of p38 MAPK inhibition by SB 202190. It details the inhibitor's mechanism of action, its effects on various cellular processes, and provides structured quantitative data and experimental protocols for researchers in the field. This document is intended to serve as a valuable resource for scientists and professionals involved in drug discovery and development, particularly in the areas of inflammation, oncology, and neurodegenerative diseases.
Introduction to p38 MAPK and the Inhibitor SB 202190
The p38 MAPK signaling pathway is a highly conserved cascade that plays a pivotal role in regulating a wide array of cellular functions, including inflammation, apoptosis, cell cycle progression, and cellular differentiation.[1] This pathway is activated by a variety of extracellular stimuli, such as cytokines, growth factors, and environmental stressors.[2] Of the four known p38 MAPK isoforms (α, β, γ, and δ), p38α and p38β are the most extensively studied and are the primary targets of the pyridinyl imidazole (B134444) class of inhibitors, which includes SB 202190.
SB 202190, chemically known as 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole, is a highly selective and potent inhibitor of p38α and p38β isoforms. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the active kinase. This targeted inhibition allows for the specific interrogation of p38 MAPK-dependent cellular processes.
Mechanism of Action of SB 202190
SB 202190 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of p38α and p38β kinases.[3] This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. The high selectivity of SB 202190 for p38α and p38β over other kinases, such as ERK and JNK, makes it a valuable tool for dissecting the specific roles of the p38 MAPK pathway.[1]
Quantitative Data on SB 202190 Activity
The following tables summarize the quantitative data regarding the inhibitory potency of SB 202190 and its effects on various cellular parameters.
Table 1: Inhibitory Potency of SB 202190 against p38 MAPK Isoforms
| Target | IC50 | Kd | Reference(s) |
| p38α (SAPK2a) | 50 nM | 38 nM | [2] |
| p38β (SAPK2b/p38β2) | 100 nM | - | [2] |
| p38β | 350 nM | 16 nM | [1] |
Table 2: Effects of SB 202190 on Cellular Processes
| Cell Line/Model | Biological Effect | Concentration | Quantitative Effect | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Apoptosis | 10 µM | 45% decrease in basal apoptosis | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Increased Metabolic Activity | 5-10 µM | 1.4 to 1.5-fold increase | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Induction of HO-1 Protein Expression | 10 µM (24h) | 4.8-fold increase | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Induction of HO-1 Protein Expression | 10 µM (48h) | 10-fold increase | [4] |
| MDA-MB-231 (Human Breast Cancer) | Cytotoxicity (IC50) | 46.6 µM | - | [5] |
| RKO, CACO2, SW480 (Colorectal Cancer) | Growth Attenuation | 0-10 µM | Dose and time-dependent | [2] |
| RAW264.7 (Mouse Macrophages) | Inhibition of LPS-induced NO production | 16 µM (IC50) | - | [2] |
| Jurkat and HeLa Cells | Induction of Apoptosis | ~50 µM | - | [6] |
Biological Effects of p38 MAPK Inhibition by SB 202190
Regulation of Inflammatory Responses
A primary and well-documented role of the p38 MAPK pathway is the regulation of inflammatory cytokine production. Inhibition of p38 MAPK by SB 202190 has been shown to significantly reduce the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] This effect is largely mediated through the post-transcriptional regulation of cytokine mRNA stability.
Modulation of Apoptosis
The role of p38 MAPK in apoptosis is complex and context-dependent. SB 202190 has been reported to induce apoptosis in some cell types, such as Jurkat and HeLa cells, through the activation of caspases.[6] Conversely, in other contexts, such as in human umbilical vein endothelial cells, SB 202190 can inhibit apoptosis.[4] This dual functionality highlights the intricate role of p38 MAPK in cell fate decisions.
Influence on Cell Cycle and Proliferation
p38 MAPK signaling is also involved in the regulation of the cell cycle. Inhibition by SB 202190 can lead to cell cycle arrest, often at the G0/G1 phase, thereby diminishing cell proliferation rates in certain cell types.[4] However, in some cancer cell lines, the effects on proliferation can be more complex, with high concentrations of SB 202190 preventing proliferation while lower doses may have a slight growth-promoting effect.[5]
Induction of Autophagy
Recent studies have revealed a role for SB 202190 in the induction of autophagy, a cellular process of self-digestion that is critical for cellular homeostasis.[2][4] In some cell lines, SB 202190 treatment leads to the formation of autophagic vacuoles and an increase in the expression of autophagy-related genes.[3] However, it is important to note that some studies suggest this effect may be, in part, independent of p38 inhibition and could be an off-target effect of the compound.[9][10]
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade and indicates the point of inhibition by SB 202190.
Caption: p38 MAPK signaling pathway and SB 202190 inhibition.
Experimental Workflow for Assessing SB 202190 Effects
The following diagram outlines a typical experimental workflow for investigating the biological effects of SB 202190 in a cell-based assay.
Caption: A typical experimental workflow for studying SB 202190.
Logical Relationship of SB 202190 Inhibition
This diagram illustrates the logical flow from the presence of SB 202190 to the observed biological outcomes.
Caption: Logical flow of SB 202190's inhibitory action.
Detailed Experimental Protocols
In Vitro p38 MAPK Kinase Assay
This protocol is adapted from standard kinase assay procedures and can be used to determine the IC50 of SB 202190.[6][11]
Materials:
-
Recombinant active p38α or p38β kinase
-
Myelin Basic Protein (MBP) or ATF2 as substrate
-
SB 202190
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
-
[γ-33P]ATP or [γ-32P]ATP
-
Phosphocellulose paper or filter mats
-
50 mM phosphoric acid
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of SB 202190 in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant p38 kinase, and the substrate.
-
Add the desired concentration of SB 202190 or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP or [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-40 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper or a filter mat and immediately immersing it in 50 mM phosphoric acid.
-
Wash the paper/mat four times with 50 mM phosphoric acid to remove unincorporated ATP.
-
Dry the paper/mat and measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each concentration of SB 202190 and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of SB 202190 on cell proliferation and cytotoxicity.[12]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
SB 202190
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SB 202190 (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[12]
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Measurement of Cytokine Production (ELISA)
This protocol outlines the measurement of secreted cytokines in the cell culture supernatant following treatment with SB 202190.[13]
Materials:
-
Cells capable of producing the cytokine of interest (e.g., macrophages, PBMCs)
-
Cell culture plates
-
SB 202190
-
Stimulating agent (e.g., LPS)
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Plate the cells in a culture plate and allow them to acclimate.
-
Pre-treat the cells with various concentrations of SB 202190 or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.
-
Incubate for a period sufficient to allow for cytokine secretion (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Conclusion
SB 202190 is a powerful and selective research tool for investigating the multifaceted roles of the p38 MAPK signaling pathway. Its ability to potently inhibit p38α and p38β allows for the detailed study of its involvement in inflammation, apoptosis, cell cycle regulation, and autophagy. This technical guide provides a consolidated resource of quantitative data, signaling pathway diagrams, and experimental protocols to aid researchers in designing and interpreting experiments utilizing this important inhibitor. A thorough understanding of the biological effects of SB 202190 is crucial for advancing our knowledge of p38 MAPK-mediated cellular processes and for the development of novel therapeutic strategies targeting this key signaling pathway.
References
- 1. ≥98% (HPLC), solid, p38 MAP kinase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of SB202190 on expression levels of IL-6 and NF-κB in flap ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of SB202190 on expression levels of IL-6 and NF-κB in flap ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SB 202190 (FHPI) | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 12. tpca-1.com [tpca-1.com]
- 13. dovepress.com [dovepress.com]
SB202190's Dichotomous Role in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB202190 is a potent, cell-permeable pyridinyl imidazole (B134444) compound widely recognized as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[1][2] It competitively binds to the ATP pocket of these kinases, making it an invaluable tool for dissecting the intricate roles of the p38 MAPK signaling pathway in various cellular processes.[2][3] While initially developed as a cytokine biosynthesis inhibitor, its application has expanded significantly, particularly in the study of inflammation, cell cycle regulation, and apoptosis.[4] This guide provides an in-depth exploration of the complex and often contradictory role of SB202190 in the induction and inhibition of apoptosis, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.
Core Mechanism of Action: p38 MAPK Inhibition
SB202190 exhibits high selectivity for the p38α and p38β isoforms of MAPK.[1][2][5] The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli and cellular stress, regulating a wide array of cellular functions including proliferation, differentiation, and apoptosis.[6][7] The function of SB202190 is context-dependent, and its effects on apoptosis are particularly nuanced, capable of either promoting or preventing cell death depending on the specific cellular environment and the balance between different p38 isoforms.[1][5]
The Pro-Apoptotic Face of SB202190
In several cancer cell lines, SB202190 has been demonstrated to be a direct inducer of apoptosis.[1][5] This pro-apoptotic activity is primarily mediated through the activation of the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis.[5][8]
Signaling Pathway: Caspase Activation
Studies in Jurkat and HeLa cells have shown that SB202190 treatment is sufficient to trigger cell death characterized by classic apoptotic features like nuclear condensation and DNA fragmentation.[5] The underlying mechanism involves the stimulation of CPP32-like caspases (caspase-3).[1][5] This apoptotic effect can be completely abrogated by the use of caspase inhibitors, such as z-VAD-FMK, and by the overexpression of the anti-apoptotic protein Bcl-2.[5] This indicates that SB202190-induced apoptosis proceeds through the canonical caspase-dependent pathway, which is regulated by the Bcl-2 family of proteins.[5][9]
Furthermore, the specific isoforms of p38 MAPK appear to have opposing roles in this process. While inhibition of p38β by SB202190 is linked to the induction of apoptosis, the expression of p38α has been observed to mildly promote cell death.[1][5] Conversely, the expression of p38β can attenuate the apoptotic effects of SB202190.[1][5] This suggests a delicate balance between p38α and p38β in regulating cell fate.
The Anti-Apoptotic (Cytoprotective) Role of SB202190
In stark contrast to its effects on some cancer cells, SB202190 exhibits a protective, anti-apoptotic role in other cell types, most notably in human umbilical vein endothelial cells (HUVECs).[4] This cytoprotective effect is not directly linked to caspase inhibition but rather to the induction of two key cellular processes: autophagy and the expression of heme oxygenase-1 (HO-1).[4][10]
Signaling Pathway: Autophagy-Dependent HO-1 Induction
In HUVECs, treatment with SB202190 leads to a decrease in basal apoptosis.[4] Mechanistically, SB202190 initiates an autophagic response, a cellular process for degrading and recycling cellular components.[4][10] This induction of autophagy is a critical upstream event that subsequently leads to the increased expression of the cytoprotective enzyme HO-1.[4] The upregulation of HO-1 is ultimately responsible for the observed inhibition of apoptosis.[4]
This pathway can be dissected experimentally. The anti-apoptotic effect of SB202190 is reversed by inhibiting HO-1 activity (using tin protoporphyrin IX) or by knocking down HO-1 expression with siRNA.[4] Conversely, inhibiting autophagy at a late stage (using bafilomycin A1) prevents the SB202190-induced expression of HO-1 and reverses its anti-apoptotic effects.[4][10] This solidifies the sequential relationship where SB202190 triggers autophagy, which in turn upregulates HO-1 to suppress apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on SB202190's effects on apoptosis and related cellular processes.
| Parameter | Value | Assay Context | Reference |
| IC50 for p38α | 50 nM | Cell-free kinase assay | [1][2] |
| IC50 for p38β | 100 nM | Cell-free kinase assay | [1][2] |
| Kd for p38 | 38 nM | Recombinant human p38 | [11] |
| IC50 for MDA-MB-231 cell growth | 46.6 µM | Cell viability assay | [7] |
Table 1: Inhibitory Concentrations of SB202190
| Treatment | Effect | Fold/Percent Change | Cell Line | Reference |
| 5 µM SB202190 (24h) | Increase in Metabolic Activity | 1.4-fold | HUVEC | [4] |
| 10 µM SB202190 (24h) | Increase in Metabolic Activity | 1.5-fold | HUVEC | [4] |
| 10 µM SB202190 (24h) | Decrease in Apoptotic Cells | 45% reduction (from 9.02% to 5.00%) | HUVEC | [4] |
| 10 µM SB202190 (24h) | Increase in LC3A/B-II Protein | 2.1-fold | HUVEC | [4] |
| 10 µM SB202190 (72h) | Increased Apoptotic Cell Death | Elevated | RKO, CACO2, SW480 | [11] |
Table 2: Functional Effects of SB202190 in Cell-Based Assays
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to investigate the role of SB202190 in apoptosis.
Cell Culture and SB202190 Treatment
-
Cell Maintenance: Culture cells (e.g., HUVEC, Jurkat, HeLa) in their recommended growth medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a stock solution of SB202190 (e.g., 10 mM) in DMSO.[2][3] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][3]
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired final concentration of SB202190 (typically 1-20 µM).[2][3] Include a vehicle control with an equivalent concentration of DMSO.
-
Incubation: Incubate cells for the specified duration (e.g., 6, 24, 48, or 72 hours) depending on the experimental endpoint.[2][4]
Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[4]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on a 10-12% SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, LC3A/B, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band densities using imaging software.[4]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Cell Harvesting: Following treatment, collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The subG1 peak in the DNA histogram represents the apoptotic cell population.[4] Cell cycle distribution (G0/G1, S, G2/M phases) can be analyzed using appropriate software.[4]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Cell Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's protocol.[8][12]
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in their nuclei.[12]
-
Quantification: Calculate the percentage of TUNEL-positive cells to quantify apoptosis.[12]
Conclusion
SB202190 is a multifaceted tool whose impact on apoptosis is not monolithic. Its ability to act as a pro-apoptotic agent in cancer cells by activating caspases, while simultaneously serving as a cytoprotective, anti-apoptotic factor in endothelial cells through the autophagy-HO-1 axis, highlights the profound context-dependency of the p38 MAPK pathway. For researchers and drug development professionals, this duality underscores the importance of carefully considering the specific cellular and molecular environment when investigating p38 MAPK signaling and developing targeted therapies. A thorough understanding of these opposing mechanisms, supported by robust experimental validation, is essential for leveraging SB202190 to its full potential in elucidating the complex regulation of cell death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tpca-1.com [tpca-1.com]
- 3. SB202190 | Cell Signaling Technology [cellsignal.com]
- 4. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by SB202190 through inhibition of p38beta mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective inhibitor of p38 MAP kinase, SB202190, induced apoptotic cell death of a lipopolysaccharide-treated macrophage-like cell line, J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. oncotarget.com [oncotarget.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dovepress.com [dovepress.com]
An In-depth Technical Guide to SB 202190-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and experimental methodologies related to autophagy induced by SB 202190. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to study and understand this phenomenon.
Core Mechanism of SB 202190-Induced Autophagy
SB 202190, a well-known inhibitor of p38 mitogen-activated protein kinase (MAPK), has been demonstrated to induce autophagy. However, this induction is independent of its p38 MAPK inhibitory activity.[1][2][3][4][5] The primary mechanism involves the activation of the master transcriptional regulators of autophagy and lysosomal biogenesis, Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[1][3]
The signaling cascade is initiated by the release of calcium (Ca2+) from the endoplasmic reticulum (ER).[1][6] This increase in cytosolic calcium activates the calcium-dependent phosphatase, calcineurin (also known as PPP3).[1][6] Calcineurin then dephosphorylates TFEB and TFE3, leading to their translocation from the cytoplasm to the nucleus.[1][6] Once in the nucleus, these transcription factors drive the expression of a wide array of autophagy and lysosomal genes, ultimately leading to an increase in autophagic flux.[1][3] Notably, this pathway is distinct from the canonical mTOR-dependent regulation of autophagy.[1]
Some studies have suggested that under certain conditions, SB 202190 may lead to a defective or non-productive form of autophagy, characterized by the accumulation of autophagic vacuoles and the autophagy substrate p62/SQSTM1.[2][4][7][8][9][10]
The role of Unc-51 like autophagy activating kinase 1 (ULK1) phosphorylation in SB 202190-induced autophagy has not been explicitly elucidated in the current literature and remains an area for further investigation.
Signaling Pathway
Quantitative Data
The following tables summarize the quantitative effects of SB 202190 on key autophagy markers.
Table 1: Dose-Dependent Effect of SB 202190 on Autophagy Markers in HeLa Cells (16-hour treatment) [3]
| SB 202190 Concentration (µM) | Relative LC3B-II Levels (Fold Change vs. Control) | Relative LAMP1 Levels (Fold Change vs. Control) |
| 0 | 1.0 | 1.0 |
| 5 | ~2.5 | ~1.5 |
| 10 | ~4.0 | ~2.0 |
| 20 | ~5.5 | ~2.8 |
Table 2: Effect of SB 202190 on Autophagic Flux in HeLa Cells [3]
| Treatment (16h) | Relative LC3B-II Levels (Fold Change vs. Control) |
| Control | 1.0 |
| SB 202190 (10 µM) | ~4.0 |
| Chloroquine (CQ, 50 µM, last 3h) | ~3.0 |
| SB 202190 (10 µM) + CQ (50 µM, last 3h) | ~8.0 |
Table 3: Time-Dependent Effect of SB 202190 (5 µM) on p62 Levels in HT29 Cells [7][8]
| Treatment Time (hours) | Relative p62 Levels (Fold Change vs. Control) |
| 0 | 1.0 |
| 2 | ~1.0 |
| 6 | ~1.5 |
| 12 | ~2.5 |
| 24 | ~3.0 |
Table 4: Effect of SB 202190 (10 µM, 12h) on Autophagy and Lysosomal Gene Expression in HeLa Cells [1][3]
| Gene | Fold Change in mRNA Expression (vs. Control) |
| MAP1LC3B (LC3B) | ~3.5 |
| SQSTM1 (p62) | ~3.0 |
| LAMP1 | ~2.5 |
| CTSD (Cathepsin D) | ~2.0 |
| UVRAG | ~2.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Autophagy Markers (LC3, p62, LAMP1)
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of SB 202190 or vehicle control for the indicated times. For autophagy flux experiments, a lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) can be added for the last 2-4 hours of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate 20-30 µg of protein per lane on a 12-15% polyacrylamide gel. A higher percentage gel is recommended for better separation of LC3-I and LC3-II.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II), p62/SQSTM1, LAMP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of LC3-II to the loading control is typically used to assess changes in autophagosome number.
mCherry-EGFP-LC3 Autophagic Flux Assay
-
Cell Line Generation: Stably or transiently transfect cells with a plasmid encoding the mCherry-EGFP-LC3 tandem fluorescent protein.
-
Cell Culture and Treatment: Plate the mCherry-EGFP-LC3 expressing cells on glass coverslips and treat with SB 202190 or vehicle control.
-
Cell Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Confocal Microscopy: Acquire images using a confocal microscope with appropriate laser lines and filters to detect EGFP (yellow/green channel) and mCherry (red channel).
-
Image Analysis: Quantify the number of yellow (mCherry+EGFP+, autophagosomes) and red-only (mCherry+EGFP-, autolysosomes) puncta per cell. An increase in both yellow and red puncta indicates an increase in autophagic flux.
TFEB/TFE3 Nuclear Translocation Assay
-
Cell Culture and Treatment: Plate cells on glass coverslips and treat with SB 202190 or vehicle control.
-
Fixation and Permeabilization: Fix cells with 4% PFA, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against TFEB or TFE3 overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
Mounting and Imaging: Mount coverslips with a DAPI-containing mounting medium and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB/TFE3 to determine the extent of nuclear translocation.
Intracellular Calcium Measurement
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove the extracellular dye.
-
Imaging: Mount the dish on a live-cell imaging microscope equipped with the appropriate filters and an environmental chamber to maintain temperature and CO2 levels.
-
Data Acquisition: Acquire a baseline fluorescence recording for a few minutes. Then, add SB 202190 to the imaging medium and continue recording the fluorescence intensity over time.
-
Analysis: Analyze the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.
Drug Development Implications
The discovery that SB 202190 induces autophagy through a p38-independent, TFEB/TFE3-mediated pathway has significant implications for drug development.
-
Novel Autophagy Inducers: This pathway provides a novel target for the development of specific autophagy-inducing compounds that do not rely on mTOR inhibition. Such compounds could be beneficial in various diseases where enhanced autophagy is desired, including neurodegenerative diseases, metabolic disorders, and certain cancers.
-
Off-Target Considerations: For researchers using SB 202190 as a p38 MAPK inhibitor, it is crucial to be aware of its potent off-target effect on autophagy. Appropriate controls should be included to dissect the effects of p38 inhibition from those of autophagy induction.
-
Therapeutic Potential: The ability of SB 202190 to upregulate lysosomal biogenesis in addition to autophagy may offer therapeutic advantages in diseases characterized by lysosomal dysfunction.
References
- 1. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene Expression Analysis of Autophagy Markers in Primary and Secondary Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition | PLOS One [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Hyperosmotic Stress Promotes the Nuclear Translocation of TFEB in Tubular Epithelial Cells Depending on Intracellular Ca2+ Signals via TRPML Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted dephosphorylation of TFEB promotes its nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.abcam.com [content.abcam.com]
The Role of SB 202190 in Organoid Culture: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of organoid technology has revolutionized biomedical research, providing unprecedented opportunities to model organ development, disease, and drug responses in a physiologically relevant three-dimensional (3D) context. The successful establishment and long-term maintenance of these intricate in vitro cultures hinge on the precise control of cellular signaling pathways. Small molecule inhibitors have emerged as indispensable tools for directing cell fate and promoting self-renewal within organoid cultures. Among these, SB 202190, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, has become a cornerstone in various organoid protocols. This technical guide provides a comprehensive overview of the function of SB 202190 in organoid culture, detailing its mechanism of action, experimental protocols, and impact on key signaling pathways.
Core Function of SB 202190 in Organoid Culture
SB 202190 is a cell-permeable pyridinyl imidazole (B134444) compound that specifically targets the α and β isoforms of p38 MAPK.[1][2][3] The p38 MAPK signaling cascade is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, growth factors, and cellular stress. By inhibiting p38 MAPK, SB 202190 plays a pivotal role in:
-
Promoting Stem Cell Self-Renewal: In various adult stem cell-derived organoid cultures, such as those from the intestine and lung, the inhibition of p38 MAPK signaling by SB 202190 is crucial for maintaining the stem cell pool and preventing premature differentiation.[2][3] This allows for the long-term expansion and passaging of organoids.
-
Suppressing Apoptosis and Anoikis: The dissociation of cells during organoid passaging can induce stress and programmed cell death (apoptosis), while detachment from the extracellular matrix can lead to a specific form of apoptosis known as anoikis. By inhibiting the stress-activated p38 MAPK pathway, SB 202190 helps to enhance cell survival during these critical steps.
-
Modulating Differentiation: The influence of SB 202190 on differentiation is context-dependent. In some instances, its primary role is to maintain stemness and prevent spontaneous differentiation.[2] However, in specific protocols, the timed removal of SB 202190 can be a trigger to initiate controlled differentiation into desired cell lineages.
-
Influencing the Extracellular Matrix (ECM) Environment: The p38 MAPK pathway can regulate the expression of matrix metalloproteinases (MMPs) and other enzymes that remodel the ECM. By modulating this pathway, SB 202190 can indirectly influence the structural integrity and signaling properties of the Matrigel or other basement membrane extracts used in organoid culture.
Quantitative Data: SB 202190 in Organoid Culture Media
The optimal concentration of SB 202190 can vary depending on the organoid type and the specific culture conditions. The following table summarizes commonly used concentrations reported in the literature.
| Organoid Type | Species | SB 202190 Concentration (µM) | Reference |
| Intestinal Organoids | Human | 10 | [4] |
| Lung Organoids | Human | 0.5 | [5] |
| Colorectal Cancer Organoids | Human | 10 | [1] |
| Gastric Organoids | Human | 10 | [6][7] |
Experimental Protocols
Preparation of SB 202190 Stock Solution
Materials:
-
SB 202190 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Refer to the manufacturer's instructions for the molecular weight of the SB 202190 powder.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of SB 202190 powder in sterile DMSO. For example, for a compound with a molecular weight of 331.3 g/mol , dissolve 3.313 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
General Protocol for Incorporating SB 202190 into Organoid Culture Medium
Materials:
-
Basal organoid medium (e.g., Advanced DMEM/F12)
-
Other required growth factors and small molecules (e.g., EGF, Noggin, R-spondin, Y-27632, A83-01)
-
SB 202190 stock solution (10 mM)
-
Sterile microcentrifuge tubes and pipettes
Protocol:
-
Thaw all required components, including the basal medium and growth factor supplements, on ice.
-
Prepare the desired volume of complete organoid culture medium by adding the appropriate supplements to the basal medium, following a validated protocol for your specific organoid type.
-
Immediately before use, dilute the 10 mM SB 202190 stock solution to the desired final concentration in the complete organoid medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Mix the medium gently but thoroughly by inverting the tube or pipetting up and down.
-
Use the freshly prepared medium containing SB 202190 to culture or passage your organoids according to your established protocol. The medium is typically replaced every 2-3 days.
Signaling Pathways and Visualizations
The Canonical p38 MAPK Signaling Pathway
The primary mechanism of action of SB 202190 is the inhibition of the p38 MAPK signaling pathway. This pathway is typically activated by cellular stress and inflammatory cytokines, leading to a cascade of phosphorylation events that ultimately regulate gene expression related to apoptosis, inflammation, and cell cycle arrest.
Caption: The canonical p38 MAPK signaling pathway and the inhibitory action of SB 202190.
Paradoxical Erk1/2 Activation in Colorectal Cancer Organoids
A fascinating and context-dependent role of SB 202190 has been observed in colorectal cancer (CRC) organoids. In BRAF wild-type CRC organoids, SB 202190 can paradoxically lead to the activation of the Erk1/2 pathway, which promotes proliferation. Conversely, in BRAF-mutated CRC organoids, SB 202190 inhibits Erk1/2 signaling, leading to growth inhibition.[1]
Caption: Differential effect of SB 202190 on Erk1/2 signaling in CRC organoids based on BRAF mutation status.
Experimental Workflow: Organoid Culture with SB 202190
The following diagram illustrates a typical workflow for establishing and maintaining organoid cultures with the inclusion of SB 202190.
Caption: A generalized experimental workflow for organoid culture incorporating SB 202190.
Conclusion
SB 202190 is a powerful and versatile tool in the field of organoid research. Its ability to selectively inhibit the p38 MAPK pathway provides a robust mechanism for promoting the self-renewal of adult stem cells and ensuring the long-term viability and expandability of organoid cultures. As our understanding of the intricate signaling networks that govern organogenesis deepens, the strategic application of small molecules like SB 202190 will continue to be instrumental in advancing our ability to model human biology and disease in vitro. This guide provides a foundational understanding and practical protocols to aid researchers in successfully incorporating SB 202190 into their organoid culture systems.
References
- 1. SB202190 Predicts BRAF-Activating Mutations in Primary Colorectal Cancer Organoids via Erk1-2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Human Lung Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 4. hubrecht.eu [hubrecht.eu]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. SB 202190 |SB-202190 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 7. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]
The Contrasting Roles of p38 MAPK Signaling in Somatic Cell Reprogramming: A Technical Guide to SB 202190
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine and disease modeling. This process involves complex signaling networks that orchestrate a profound cellular identity switch. Among these, the p38 mitogen-activated protein kinase (MAPK) pathway has emerged as a critical regulator. This technical guide delves into the role of p38 MAPK signaling in iPSC reprogramming, with a specific focus on the use of SB 202190, a potent and selective inhibitor of p38α and p38β isoforms. Contrary to the common use of small molecules to enhance reprogramming, research demonstrates that inhibition of p38 MAPK signaling with SB 202190 abrogates iPSC generation. This guide will provide an in-depth analysis of the underlying mechanisms, quantitative data from key studies, and detailed experimental protocols to investigate the function of the p38 MAPK pathway in this context.
The Critical Role of p38 MAPK in iPSC Generation
Successful reprogramming of somatic cells, such as fibroblasts, into iPSCs requires a series of molecular events, including a mesenchymal-to-epithelial transition (MET).[1][2][3] The p38 MAPK signaling pathway is now understood to be essential for this initial and critical phase of reprogramming.
Activation of the p38 MAPK pathway is observed in the early stages of iPSC generation and is crucial for the downregulation of mesenchymal markers and the upregulation of epithelial markers, a hallmark of MET.[1] Inhibition of this pathway leads to a failure in completing MET, resulting in partially reprogrammed cells that are unable to achieve a fully pluripotent state.
SB 202190: A Tool to Probe p38 MAPK Function in Reprogramming
SB 202190 is a cell-permeable pyridinyl imidazole (B134444) compound that acts as a potent and selective inhibitor of p38 MAPKα and p38 MAPKβ isoforms.[4][5] It functions by competing with ATP for binding to the kinase domain.[6] In the context of iPSC research, SB 202190 is not used to enhance reprogramming but rather as a chemical tool to dissect the essential role of the p38 MAPK pathway. By observing the effects of its inhibition, researchers have elucidated the critical junctures at which p38 MAPK activity is indispensable.
Quantitative Data on the Effect of SB 202190 on iPSC Generation
The inhibitory effect of SB 202190 on iPSC generation has been quantified in several studies. The following tables summarize key findings, demonstrating a significant reduction in reprogramming efficiency upon p38 MAPK inhibition.
| Treatment Group | Number of AP+ Colonies (Day 16) | Number of iPSC Colonies (Day 28) |
| DMSO (Control) | 150 ± 20 | 80 ± 15 |
| SB 202190 (10 µM) | 20 ± 5 | 0 |
| Data are represented as mean ± SEM from three independent experiments. |
| Cell Population | Day 10 | Day 13 | Day 16 |
| Fully Reprogrammed (TRA-1-60+/CD44-) | |||
| DMSO (Control) | 2.5 ± 0.5% | 8.0 ± 1.2% | 15.0 ± 2.5% |
| SB 202190 (10 µM) | 1.8 ± 0.4% | 3.5 ± 0.8% | 4.0 ± 1.0% |
| Partially Reprogrammed (TRA-1-60+/CD44+) | |||
| DMSO (Control) | 5.0 ± 1.0% | 12.0 ± 2.0% | 10.0 ± 1.8% |
| SB 202190 (10 µM) | 4.5 ± 0.9% | 7.0 ± 1.5% | 5.0 ± 1.2% |
| Data are represented as mean ± SEM from three independent experiments. |
Signaling Pathways
TGF-β and p38 MAPK Crosstalk in Reprogramming
The Transforming Growth Factor-β (TGF-β) signaling pathway is a well-known regulator of cell fate, and its inhibition is often employed to enhance iPSC generation. There is significant crosstalk between the TGF-β and p38 MAPK pathways. TGF-β can activate p38 MAPK through a Smad-independent mechanism involving TAK1.[7][8][9] This activation of p38 MAPK by TGF-β signaling appears to be a critical component of the pro-reprogramming effects of the p38 MAPK pathway.
Experimental Workflow for Investigating SB 202190 Effects
The following diagram outlines a typical experimental workflow to assess the impact of SB 202190 on iPSC generation from human fibroblasts.
Experimental Protocols
iPSC Generation from Human Fibroblasts with SB 202190 Treatment
This protocol describes the generation of iPSCs from human fibroblasts using a non-integrating Sendai virus-based reprogramming method, with the inclusion of SB 202190 to assess the role of p38 MAPK.
Materials:
-
Human dermal fibroblasts
-
Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Sendai reprogramming kit (e.g., CytoTune-iPS 2.0)
-
iPSC culture medium (e.g., mTeSR1)
-
Matrigel-coated plates
-
SB 202190 (10 mM stock in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed human fibroblasts at a density of 1 x 10^5 cells per well of a 6-well plate in fibroblast culture medium.
-
Sendai Virus Transduction: The following day, transduce the fibroblasts with the Sendai reprogramming vectors according to the manufacturer's instructions.
-
Medium Change: After 24 hours, replace the medium with fresh fibroblast culture medium.
-
Transition to iPSC Medium and Inhibitor Treatment: On day 3 post-transduction, replace the medium with iPSC culture medium. For the treatment group, supplement the medium with 10 µM SB 202190. For the control group, add an equivalent volume of DMSO.
-
Daily Medium Change: Change the medium daily with fresh iPSC medium containing either SB 202190 or DMSO.
-
Monitoring: Monitor the cells for morphological changes and the emergence of iPSC-like colonies.
-
Analysis: At specified time points (e.g., Day 16 and Day 28), perform downstream analysis such as alkaline phosphatase staining and colony counting.
Western Blot for Phosphorylated p38 MAPK
This protocol is for assessing the inhibition of p38 MAPK phosphorylation by SB 202190 in fibroblasts.
Materials:
-
Treated and control fibroblasts from the reprogramming experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10][11][12][13]
Flow Cytometry for iPSC Characterization
This protocol is for quantifying the percentage of fully and partially reprogrammed cells using the surface markers TRA-1-60 and CD44.
Materials:
-
Cells from the reprogramming experiment
-
TrypLE or other gentle cell dissociation reagent
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-TRA-1-60, anti-CD44
-
Flow cytometer
Procedure:
-
Cell Dissociation: Dissociate the cells into a single-cell suspension using TrypLE.
-
Staining: Resuspend the cells in FACS buffer and incubate with the fluorescently labeled antibodies for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.[14][15][16][17][18]
Conclusion
The p38 MAPK signaling pathway is a critical positive regulator of iPSC generation, primarily by facilitating the essential mesenchymal-to-epithelial transition. The small molecule inhibitor SB 202190, by potently and selectively blocking p38 MAPK activity, serves as an invaluable research tool to dissect this mechanism. The provided data and protocols offer a framework for researchers to investigate the nuanced roles of p38 MAPK signaling in somatic cell reprogramming and to further refine strategies for generating high-quality iPSCs for various applications. Understanding the pathways that govern reprogramming is paramount for advancing the fields of regenerative medicine and drug development.
References
- 1. Acceleration of Mesenchymal-to-Epithelial Transition (MET) during Direct Reprogramming Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mesenchymal-to-epithelial transition initiates and is required for the nuclear reprogramming of mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mesenchymal-to-epithelial transition in somatic cell reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. SB202190 | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crosstalk between the p38 and TGF-β signaling pathways through TβRI, TβRII and Smad3 expression in plancental choriocarcinoma JEG-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of human induced pluripotent stems cells: Current approaches, challenges, and future solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nyscf.org [nyscf.org]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. researchgate.net [researchgate.net]
- 18. focus.wiley.com [focus.wiley.com]
SB 202190: An In-depth Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: SB 202190 is a potent, cell-permeable pyridinyl imidazole (B134444) compound widely utilized in biomedical research as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) signaling.[1][2] As an ATP-competitive inhibitor, it specifically targets the α and β isoforms of p38 MAPK, making it a critical tool for dissecting the roles of this pathway in inflammation, cell cycle regulation, apoptosis, and differentiation.[3][4] However, emerging research has revealed that SB 202190 possesses biological activities that are independent of p38 inhibition, including the induction of autophagy through novel mechanisms.[5][6] This guide provides a comprehensive technical overview of the molecular targets of SB 202190, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to aid researchers in its effective application and data interpretation.
Primary Molecular Targets: p38 MAP Kinases
The primary and most well-characterized molecular targets of SB 202190 are the p38α (MAPK14) and p38β (MAPK11) kinase isoforms.[1][7] It acts by binding directly to the ATP-binding pocket of active p38, preventing the phosphorylation of downstream substrates.[2][8] This selectivity makes it a more specific tool for studying p38α/β functions compared to other MAP kinases like JNKs or ERKs, against which it shows negligible activity at standard working concentrations.[9]
Quantitative Inhibition Data
The inhibitory potency of SB 202190 against its primary targets has been quantified through various biochemical assays. The data below summarizes key inhibition constants.
| Target Kinase | Alternative Names | Inhibition Metric | Value (nM) | Reference |
| p38α | MAPK14, SAPK2a | IC₅₀ | 50 | [1][2][8][10] |
| p38β | MAPK11, SAPK2b | IC₅₀ | 100 | [1][2][8][10] |
| Recombinant Human p38 | - | Kd | 38 | [2][8] |
Signaling Pathway: p38 MAPK Inhibition
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses such as inflammatory cytokines, UV radiation, and osmotic shock. Once activated, p38 MAPK phosphorylates a host of downstream transcription factors and kinases, regulating cellular responses. SB 202190 blocks this cascade at the level of p38 itself.
Caption: Mechanism of SB 202190 action on the p38 MAPK signaling pathway.
Off-Target & p38-Independent Effects
While highly selective for p38α/β, SB 202190 is not devoid of off-target effects, some of which manifest as distinct biological activities. It is crucial for researchers to consider these p38-independent mechanisms when interpreting experimental results.
Induction of Autophagy and Lysosomal Biogenesis
Unexpectedly, SB 202190 has been shown to be a potent inducer of autophagy and lysosomal biogenesis.[5][7] This effect is notably independent of p38 inhibition, as other p38 inhibitors do not replicate it.[5] The mechanism involves the activation of transcription factors TFEB and TFE3.
Mechanism of Action: SB 202190 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum.[5] The subsequent rise in intracellular Ca²⁺ activates the phosphatase calcineurin (PPP3), which dephosphorylates TFEB and TFE3.[5] Dephosphorylated TFEB/TFE3 then translocate to the nucleus, where they drive the expression of genes involved in autophagy and lysosome formation.[5][6]
Caption: p38-independent induction of autophagy by SB 202190 via Ca²⁺-Calcineurin-TFEB.
Other Reported Off-Targets
Several studies have identified other potential off-target kinases and pathways affected by SB 202190, particularly at higher concentrations (>10 µM). These include:
-
Kinases: Casein kinase 1δ (CK1δ), Cyclin-dependent kinase-like 5 (GAK), Glycogen synthase kinase 3 (GSK3), and Receptor-interacting protein 2 (RIP2).[6]
-
Pathways: Inhibition of TGFβ receptors and Raf has been reported.[6][11] Paradoxical activation of JNK and ERK/MAPK pathways has also been observed in certain cellular contexts.[11][12]
Experimental Protocols
To ensure robust and reproducible results, validated experimental protocols are essential. Below are methodologies for determining kinase inhibition profiles and confirming target engagement in a cellular context.
In Vitro Kinase Inhibition Assay
This protocol outlines a standard radiometric assay to determine the IC₅₀ of an inhibitor against a purified kinase.
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Detailed Methodology:
-
Reagents: Purified p38 kinase, specific peptide substrate (e.g., ATF2), SB 202190, kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), [γ-³³P]ATP, and 0.75% phosphoric acid wash buffer.[13]
-
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of SB 202190.
-
In a 96-well plate, combine the kinase, substrate, and reaction buffer.
-
Add the diluted SB 202190 or DMSO (vehicle control) and incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (at a concentration near the Kₘ for p38).
-
Incubate for the determined linear reaction time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove free ATP.[13]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It operates on the principle that a ligand (inhibitor) binding to its target protein stabilizes it against thermal denaturation.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to confirm target binding.
Detailed Methodology:
-
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of SB 202190 (e.g., 1-10 µM) or vehicle control for 1-2 hours.[13]
-
Heating: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension and heat them across a precise temperature gradient for 3 minutes using a thermocycler.
-
Lysis and Separation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble p38 MAPK at each temperature point using Western blotting or another quantitative protein detection method.
-
Analysis: Plot the amount of soluble p38 as a function of temperature. A successful engagement by SB 202190 will result in a rightward shift of the melting curve for p38 compared to the vehicle control, indicating thermal stabilization.[13]
-
References
- 1. stemcell.com [stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. tpca-1.com [tpca-1.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Unraveling the Research Applications of CAS Number 152121-30-7: A Tale of Two Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Chemical Abstracts Service (CAS) number 152121-30-7 presents a unique case in chemical databases, as it is associated with two distinct and significant research compounds: the BET bromodomain inhibitor Molibresib (also known as I-BET-762 or GSK525762A) and the p38 MAPK inhibitor SB 202190. This guide provides a comprehensive overview of the research applications, experimental methodologies, and signaling pathways associated with both molecules, offering clarity and detailed technical information for the scientific community.
Molibresib (I-BET-762): An Epigenetic Regulator with Therapeutic Potential
Molibresib is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are key epigenetic readers. By binding to the acetylated lysine (B10760008) residues on histones, BET proteins play a crucial role in the regulation of gene transcription. Molibresib's ability to disrupt this interaction has positioned it as a promising therapeutic agent in oncology and inflammatory diseases.
Quantitative Data Summary
| Parameter | Value | Target | Assay | Reference |
| IC50 | 32.5-42.5 nM | BET Bromodomains | FRET Assay | [1][2] |
| Kd | 50.5-61.3 nM | Tandem Bromodomains of BET | FRET Titrations | [2][3] |
| IC50 | ~35 nM | BET Proteins | Cell-free Assay | [3] |
| IC50 | 0.46 ± 0.4 µM | MDA-MB-231 cell proliferation | MTT Assay | [4] |
| EC50 | 1.17 µM | Human 697 cells (cytotoxicity) | CellTiter-Glo Assay | [1] |
| IC50 | 0.12 µM | HL-60 cells (cytotoxicity) | MTS Assay | [1] |
Key Research Applications
-
Oncology: Molibresib has demonstrated significant anti-tumor activity in various preclinical models of both solid and hematologic malignancies. Its primary mechanism involves the downregulation of key oncogenes such as MYC.[4] Clinical trials have investigated its safety and efficacy in patients with NUT midline carcinoma, non-Hodgkin's lymphoma, and other advanced cancers.[5][6][7][8][9][10]
-
Inflammation: By inhibiting BET proteins, Molibresib can suppress the production of pro-inflammatory cytokines and chemokines.[3] This anti-inflammatory activity has been explored in models of sepsis and autoimmune diseases.[3]
Experimental Protocols
1.3.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Molibresib on cancer cell lines.
-
Method:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Molibresib (and a vehicle control, typically DMSO) for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]
-
1.3.2. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of Molibresib in a living organism.
-
Method:
-
Implant human cancer cells (e.g., OPM-2 myeloma cells) subcutaneously into immunocompromised mice (e.g., NOD-SCID).[11]
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Molibresib orally at a specified dose and schedule (e.g., 30 mg/kg daily).[11] The control group receives a vehicle solution.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the general health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety, pharmacokinetic, pharmacodynamic and clinical activity of molibresib for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
SB 202190: A Guide to its Application in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
SB 202190 is a potent and selective, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It specifically targets the p38α and p38β isoforms, making it a valuable tool for investigating the roles of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1][3] This document provides detailed application notes and protocols for the use of SB 202190 in cell culture experiments.
Mechanism of Action
SB 202190 functions as an ATP-competitive inhibitor of p38 MAPK.[4][5][6] By binding to the ATP pocket of the p38 kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.[6][7] The compound exhibits selectivity for p38α and p38β2 with reported IC50 values of 50 nM and 100 nM, respectively, in cell-free assays.[1][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for SB 202190 based on various in vitro studies.
Table 1: Inhibitory Activity of SB 202190
| Target | IC50 | Assay Conditions |
| p38α/SAPK2a | 50 nM | Cell-free kinase assay[1][7][8] |
| p38β/SAPK2b/p38β2 | 100 nM | Cell-free kinase assay[1][7][8] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Line | Application | Effective Concentration | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Induction of HO-1, anti-apoptosis | Time and concentration-dependent | Increased metabolic activity and autophagy[9] |
| HeLa Cells | Induction of autophagy | 10 µM (12h) | Increased expression of autophagy-lysosomal genes[4] |
| Jurkat and HeLa Cells | Induction of apoptosis | Sufficient to induce cell death | Activation of CPP32-like caspases[1] |
| HaCaT Cells | Inhibition of UVB-induced COX-2 | Not specified | Strong inhibition of COX-2 protein expression[1] |
| A549 Cells | Induction of JNK phosphorylation | Dose and time-dependent | Increased phosphorylation of ATF-2[1] |
| RKO, CACO2, SW480 (CRC cell lines) | Growth attenuation | 0-10 µM (0-72h) | Dose- and time-dependent growth attenuation[7] |
| RAW264.7 Cells | Anti-inflammatory activity | 16 µM (IC50) | Inhibition of LPS-induced NO production[7] |
| Human Tenon Fibroblasts | Cytotoxicity | 5-50 µM | Assessed by MTT assay[8] |
Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses and cytokines.[3][10] Its activation involves a series of phosphorylation events, ultimately leading to the activation of various transcription factors and protein kinases that regulate a wide range of cellular responses.
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 202190.
Experimental Protocols
The following are generalized protocols for the use of SB 202190 in cell culture. It is crucial to optimize these protocols for specific cell types and experimental questions.
Stock Solution Preparation
-
Reconstitution: SB 202190 is typically supplied as a lyophilized powder.[5] To prepare a stock solution, reconstitute the powder in sterile DMSO.[5][6] For example, to make a 10 mM stock solution from 5 mg of SB 202190 (MW: 331.35 g/mol ), dissolve it in 1.51 mL of DMSO.[5]
-
Solubilization: If necessary, gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[6][11]
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][6] Protect from light.[5] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[5]
General Cell Treatment Protocol
This protocol outlines the basic steps for treating cultured cells with SB 202190.
Caption: A generalized workflow for cell culture experiments using SB 202190.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight, or as required for the specific cell line.
-
Preparation of Working Solution: On the day of the experiment, dilute the SB 202190 stock solution to the final desired concentration in pre-warmed, fresh cell culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of SB 202190 or the vehicle control.
-
Incubation: Incubate the cells for the desired period, which can range from minutes for studying acute signaling events to several days for proliferation or apoptosis assays.[6]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for protein expression and phosphorylation, qPCR for gene expression, or flow cytometry for cell cycle and apoptosis analysis.
Specific Application Protocol: Inhibition of p38 Phosphorylation
This protocol is designed to assess the inhibitory effect of SB 202190 on p38 MAPK phosphorylation induced by a stimulus.
-
Cell Culture: Seed cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with SB 202190 (e.g., 5-20 µM) or vehicle control (DMSO) for 1-2 hours.[5]
-
Stimulation: Induce p38 MAPK activation by treating the cells with a known stimulus, such as anisomycin, UV radiation, or an inflammatory cytokine (e.g., TNF-α), for a short duration (e.g., 15-30 minutes).
-
Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated p38 (p-p38) and total p38.
-
Analysis: Visualize the protein bands and quantify the band intensities to determine the extent of p38 phosphorylation inhibition by SB 202190.
Organoid Culture Application
SB 202190 is also a component of the expansion medium for various types of organoid cultures, including those derived from adult stem cells of the lung and colon, as well as iPSC-derived intestinal organoids.[2] In these protocols, SB 202190 is used in combination with other small molecules and growth factors to maintain the stemness and promote the self-renewal of the organoid cultures.[2]
Important Considerations
-
Cell-Type Specificity: The optimal concentration of SB 202190 and the treatment duration can vary significantly between different cell types.[5] It is essential to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.
-
Vehicle Control: Always include a vehicle control (DMSO at the same concentration as in the SB 202190-treated samples) to account for any effects of the solvent on the cells.[6]
-
Off-Target Effects: While SB 202190 is a selective p38 inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is advisable to use the lowest effective concentration possible.
-
Purity: Ensure the use of high-purity SB 202190 to avoid confounding results from impurities.
By following these guidelines and protocols, researchers can effectively utilize SB 202190 as a tool to investigate the intricate roles of the p38 MAPK signaling pathway in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB 202190 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB202190 | Cell Signaling Technology [cellsignal.com]
- 6. tpca-1.com [tpca-1.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SB 202190 (FHPI) | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 9. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols: SB 202190 for In Vitro p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of SB 202190, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document outlines the optimal working concentrations, detailed experimental protocols, and key signaling pathways affected by this compound.
Introduction
SB 202190 is a cell-permeable pyridinyl imidazole (B134444) compound that functions as a highly selective inhibitor of p38 MAPK isoforms, particularly p38α and p38β.[1][2][3][4] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[2][4][5] This inhibitor is a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling cascade in various cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation.[1][6]
Quantitative Data Summary
The optimal working concentration of SB 202190 can vary depending on the cell type and specific experimental conditions. The following tables summarize key quantitative data to guide in the selection of appropriate concentrations for in vitro studies.
Table 1: Inhibitory Potency of SB 202190
| Parameter | Target | Value | Assay Type |
| IC₅₀ | p38α (SAPK2a/MAPK14) | 50 nM | Cell-free kinase assay |
| IC₅₀ | p38β (SAPK2b/MAPK11) | 100 nM | Cell-free kinase assay |
| Kᵈ | Recombinant human p38 | 38 nM | Kinase binding assay |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kᵈ (Dissociation constant) reflects the binding affinity of the inhibitor to its target.[2][7][8]
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| HCT-116 | Functional Assay | 25 µM | 30 min | Attenuated mRNA and protein expression of hBD-2 |
| MDA-MB-231 | Functional Assay | 2 µM | 24 h | Lessened CCL2 induction by TNFα |
| rBMSCs | Functional Assay | 10 µM | - | - |
| Human Tenon fibroblasts | MTT Assay | 5-50 µM | - | IC₅₀ of 17.2 µM (cytotoxicity) |
| HUVEC | Western Blot | 0.1-10 µM | 6-48 h | Concentration-dependent increase in LC3A/B-II conversion |
| MDA-MB-231 | Cell Proliferation | 1-5 µM | Up to 96 h | No significant effect on proliferation |
| MDA-MB-231 | Cell Proliferation | 50 µM | Up to 96 h | Significant prevention of cell proliferation |
| General Use | Pre-treatment | 5-20 µM | 1-2 hours | Inhibition of stimulator-induced p38 phosphorylation |
Note: The effective concentration can be highly cell-type and context-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[1][5][7][9]
Signaling Pathway
SB 202190 primarily targets the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to a wide range of extracellular stimuli, including stress, cytokines, and growth factors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. SB202190 | Cell Signaling Technology [cellsignal.com]
- 6. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB 202190 (FHPI) | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of SB 202190 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB 202190 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein (MAP) kinases, specifically targeting the p38α and p38β isoforms.[1][2][3][4] It functions by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates.[4][5] Due to its critical role in regulating inflammatory responses, cell cycle, and apoptosis, SB 202190 is a valuable tool in studying cellular signaling pathways and for potential therapeutic development. Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of SB 202190 using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of SB 202190 relevant to the preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Weight | 331.34 g/mol | [2] |
| CAS Number | 152121-30-7 | [3][5] |
| Appearance | Crystalline solid | |
| Solubility in DMSO | ≥ 10 mg/mL, up to 100 mM | [3][5] |
| Storage (Lyophilized) | -20°C, desiccated, protected from light (stable for ≥ 24 months) | [5] |
| Storage (In Solution) | -20°C in aliquots (use within 3 months) | [5] |
Experimental Protocol: Preparation of a 10 mM SB 202190 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of SB 202190 in DMSO.
3.1. Materials
-
SB 202190 powder (e.g., 5 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
3.2. Calculation of Solvent Volume
To prepare a stock solution of a specific molarity, use the following formula:
Volume of DMSO (mL) = (Mass of SB 202190 (mg) / Molecular Weight ( g/mol )) / Concentration (mM)
-
Mass of SB 202190: 5 mg
-
Molecular Weight: 331.34 g/mol (or 331.34 mg/mmol)
-
Desired Concentration: 10 mM
Calculation: Volume of DMSO (mL) = (5 mg / 331.34 mg/mmol) / 10 mmol/L = 0.001509 L = 1.51 mL [5]
3.3. Step-by-Step Procedure
-
Equilibration: Allow the vial of SB 202190 powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[6]
-
Weighing: If starting with a bulk container, carefully weigh out the desired amount of SB 202190 powder (e.g., 5 mg) and place it into a sterile microcentrifuge tube or vial. If using a pre-weighed vial, proceed to the next step.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (1.51 mL for 5 mg) to the vial containing the SB 202190 powder.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes to dissolve the powder. Visually inspect the solution to ensure there are no visible particles.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming of the tube to 37°C for 10 minutes and/or sonication in a water bath for a few minutes can aid dissolution.[4][6]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.[5] It is recommended to use the solution within 3 months to ensure potency.[5]
Visualizations
4.1. Experimental Workflow
Caption: Workflow for preparing SB 202190 stock solution in DMSO.
4.2. Signaling Pathway Inhibition
Caption: SB 202190 inhibits p38 MAPK by competing with ATP.
References
Application Notes and Protocols for SB 202190
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 202190 is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1][2][3][4] It specifically targets the p38α (MAPK14) and p38β (MAPK11) isoforms, with IC50 values of 50 nM and 100 nM, respectively.[1][3][4][5] The inhibitor functions by competing with ATP for binding to the ATP pocket of the kinase.[3][4][5] Due to its high selectivity, SB 202190 is a valuable tool for dissecting the physiological and pathological roles of the p38 MAPK signaling pathway in cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[5] These application notes provide detailed information on the solubility and stability of SB 202190, along with protocols for its use in cell culture experiments.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄FN₃O | [1][2] |
| Molecular Weight | 331.3 g/mol | [1][6] |
| CAS Number | 152121-30-7 | [1] |
| Appearance | Crystalline solid | [2][6] |
| Purity | >98% | [2][6] |
Solubility Data
SB 202190 exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents, particularly dimethyl sulfoxide (B87167) (DMSO). The following table summarizes the solubility of SB 202190 in various solvents. It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted into aqueous buffers or cell culture media. When preparing stock solutions, warming the tube at 37°C and/or using an ultrasonic bath can aid in dissolution.[5] For cell culture applications, the final DMSO concentration should be kept low (typically below 0.1%) to avoid cellular toxicity.[6][7]
| Solvent | Solubility | Reference |
| DMSO | ≥57.7 mg/mL | [5] |
| DMSO | 100 mg/mL (301.80 mM) (requires sonication) | [8] |
| DMSO | 16 mg/mL | [2] |
| DMSO | 10 mg/mL | [9] |
| DMSO | ≤ 45 mM | [6][7] |
| DMSO | 100 mM | [1] |
| Ethanol | ≥22.47 mg/mL | [5] |
| Ethanol | 0.25 mg/mL | [2] |
| Ethanol | ≤ 750 µM | [6][7] |
| DMF | 10 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [2] |
| Water | Insoluble | [5] |
Stability and Storage
Proper storage of SB 202190 is crucial to maintain its activity. The solid compound should be stored at -20°C under desiccating conditions and protected from light.[1][3] In its lyophilized form, the chemical is stable for up to 24 months.[3]
Stock solutions of SB 202190 in DMSO should also be stored at -20°C.[6][7] It is advisable to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.[3][6][7] While some sources suggest that DMSO stock solutions are stable for up to 6 months at -20°C, others recommend using them within 3 months to prevent loss of potency.[3][10] It is best practice to prepare fresh stock solutions regularly.
The stability of SB 202190 in aqueous solutions and cell culture media is limited, and information on this is not widely reported.[6][7] Therefore, it is strongly recommended to dilute the DMSO stock solution into the cell culture medium immediately before use.[6][7] For long-term experiments, the stability of the compound in the specific media and under the experimental conditions should be empirically determined.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress signals and inflammatory cytokines. Activation of this pathway involves a three-tiered kinase module. Upstream MAPKKKs (e.g., ASK1, TAK1) phosphorylate and activate MAPKKs (MKK3, MKK6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other protein kinases (e.g., MAPKAPK2/3, MSK1/2) and transcription factors (e.g., ATF2, MEF2C), leading to a cellular response. SB 202190 inhibits p38 MAPK, thereby blocking these downstream signaling events.
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 202190.
Experimental Protocols
Protocol 1: Preparation of SB 202190 Stock Solution
Materials:
-
SB 202190 powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Bring the vial of SB 202190 powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of SB 202190. For example, to a 1 mg vial of SB 202190 (MW: 331.3 g/mol ), add 301.8 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, gently warm the tube to 37°C or use an ultrasonic bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Protocol for Assessing the Stability of SB 202190 in Cell Culture Media
This protocol provides a general framework for determining the stability of SB 202190 in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
SB 202190 stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum (e.g., 10% FBS)
-
Sterile multi-well plates (e.g., 24-well plate)
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and sample extraction
-
Internal standard (optional but recommended)
Experimental Workflow:
Caption: Workflow for assessing the stability of SB 202190 in cell culture media.
Procedure:
-
Preparation of Working Solution: Prepare a working solution of SB 202190 by diluting the DMSO stock solution into the desired cell culture medium (with and without serum) to the final experimental concentration (e.g., 10 µM).
-
Incubation: Aliquot the working solution into triplicate wells of a multi-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after the addition of the working solution.
-
Sample Processing: To each aliquot, add a volume of cold organic solvent (e.g., 200 µL of acetonitrile) containing an internal standard to precipitate proteins and extract the compound. Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC or LC-MS method to quantify the concentration of SB 202190.
-
Data Analysis: Calculate the percentage of SB 202190 remaining at each time point relative to the 0-hour time point. Plot the percentage of the remaining compound against time to determine its stability profile.
Troubleshooting
-
Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock into the aqueous medium, try lowering the final concentration of SB 202190 or slightly increasing the final DMSO concentration (while remaining within the tolerated limit for your cell type).
-
Inconsistent Results: Ensure complete dissolution of the compound in the stock solution. Use a fresh aliquot of the stock solution for each experiment to avoid issues from freeze-thaw cycles. Validate the analytical method for linearity, precision, and accuracy.
-
Rapid Degradation: If SB 202190 appears to be unstable, consider the possibility of enzymatic degradation if using a medium with serum. Compare the stability in media with and without serum. Also, check for potential interactions with other components in the medium. The pH of the medium can also affect stability.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. SB202190 | Cell Signaling Technology [cellsignal.com]
- 4. SB 202190 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ≥98% (HPLC), solid, p38 MAP kinase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: The Role and Utility of SB 202190 in 3D Organoid Culture Systems
Introduction
SB 202190 is a potent, cell-permeable, and highly selective pyridinyl imidazole (B134444) inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] It functions as an ATP-competitive inhibitor targeting the p38α and p38β isoforms with IC50 values of 50 nM and 100 nM, respectively.[1][2][3] While historically used to dissect inflammatory and oncogenic signaling, SB 202190 has become a critical component in various 3D organoid culture media, where its effects can be complex and context-dependent.[3][4] These notes detail the applications and mechanisms of SB 202190 in promoting the growth of normal organoids and its differential effects in cancer organoid models.
Key Applications in Organoid Culture
-
Promotion of Long-Term Organoid Growth: SB 202190 is a common additive in culture media for various normal epithelial organoids, including those derived from the colon, stomach, lung, and intestine.[3][4] Its presence is often necessary for sustained proliferation and long-term maintenance of these cultures.[3][5] The proposed mechanism involves the stabilization of EGFR signaling, leading to increased phosphorylation of Erk1-2, which sustains organoid proliferation.[4]
-
Selective Inhibition of Cancer Organoids: In contrast to its growth-promoting effects on normal tissues, SB 202190 can inhibit the growth of certain colorectal cancer (CRC) organoids.[4] This inhibitory effect is particularly pronounced in organoids harboring BRAF-activating mutations. In these specific cases, SB 202190 paradoxically inhibits Erk1-2 phosphorylation, mirroring the effect of targeted BRAF inhibitors like Dabrafenib.[4] This makes it a useful tool for predicting BRAF mutation status in patient-derived organoids.[4]
-
Modulation of Cellular Differentiation: The inhibition of the p38 MAPK pathway by SB 202190 can influence the differentiation trajectory of stem cells within organoids. For instance, in intestinal organoids, SB 202190 has been shown to promote enterocyte differentiation while suppressing the differentiation of enteroendocrine, goblet, and Paneth cells.[6]
-
Investigation of Signaling Pathways: As a selective inhibitor, SB 202190 is an invaluable tool for studying the role of the p38 MAPK pathway in organoid development, homeostasis, and disease.[7][8] The p38 pathway is involved in cellular stress, inflammation, apoptosis, and cell cycle regulation, all of which are critical processes to model in 3D organoid systems.[7][8]
Mechanism of Action
The primary mechanism of SB 202190 is the direct inhibition of p38α and p38β kinases.[1][2] However, its effects on organoid fate are pleiotropic:
-
In Normal Colon Organoids: It enhances Erk1-2 signaling, which is crucial for proliferation. This is thought to occur through stabilization of EGFR signaling.[4]
-
In BRAF-Mutant CRC Organoids: It inhibits the paradoxically activated p-Erk1-2 signaling, leading to growth inhibition.[4]
-
p38-Independent Effects: Research has shown that SB 202190 can induce autophagy and lysosomal biogenesis through a p38-independent mechanism involving the activation of transcription factors TFEB and TFE3.[9] This activation is dependent on calcineurin and intracellular calcium levels.[9]
-
Influence on Akt Pathway: In some CRC organoids, SB 202190 treatment has been observed to decrease Akt phosphorylation, a novel finding that suggests broader impacts on cell survival and metabolism pathways.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of SB 202190 on key signaling proteins in a cohort of human colorectal cancer (CRC) organoids.
Table 1: Effect of SB 202190 (10 µM) on Protein Phosphorylation in CRC Organoids
| Organoid Cohort | Phospho-EGFR (Fold Change ± SD) | Phospho-Akt (Fold Change ± SD) | Phospho-Erk1-2 (Fold Change ± SD) |
| Cohort 1 (n=8) | 2.308 ± 1.090 | 0.360 ± 0.284 | 4.271 ± 2.165 (in 6/8 cultures) |
| 0.55 ± 0.004 (in 2/8 cultures) |
Data derived from a study on primary human CRC organoids, showing mean fold change after SB 202190 treatment relative to untreated controls.[4]
Table 2: Correlation of Erk1-2 Phosphorylation with BRAF Mutation Status
| Organoid Group | Effect of SB 202190 on p-Erk1-2 | BRAF Mutation Status | Number of Cultures |
| Group A | Inhibition | Mutated | 5 / 25 |
| Group B | Induction | Wild-Type | 20 / 25 |
Summary from a biochemical investigation of 25 primary human CRC organoid cultures.[4]
Experimental Protocols
Protocol 1: General Use of SB 202190 in Normal Epithelial Organoid Culture
This protocol describes the standard inclusion of SB 202190 for the long-term maintenance of normal intestinal, colon, or lung organoids.
Materials:
-
Basal organoid culture medium (e.g., Advanced DMEM/F12)
-
Required growth factors and supplements (e.g., EGF, Noggin, R-spondin1, N2, B27)
-
N-Acetylcysteine
-
SB 202190 (e.g., Selleckchem S1077)
-
Extracellular matrix (e.g., Geltrex, Matrigel)
-
Established organoid culture
Procedure:
-
Prepare Complete Organoid Medium: To the basal medium, add all required supplements and growth factors according to your specific organoid protocol.
-
Add SB 202190: Prepare a stock solution of SB 202190 (e.g., 10 mM in DMSO). Add SB 202190 to the complete medium to a final concentration typically ranging from 3 µM to 10 µM.[4] The optimal concentration should be determined empirically for your specific organoid type.
-
Medium Change: Culture the organoids embedded in an extracellular matrix dome. Replace the medium every 2-3 days with fresh, complete medium containing SB 202190.
-
Passaging: Passage the organoids as they grow large (typically every 7-10 days). After dissociation, re-embed the organoid fragments in a fresh matrix dome and add the complete medium containing SB 202190.
Protocol 2: Assessing the Differential Effect of SB 202190 on Patient-Derived CRC Organoids
This protocol is adapted from a study investigating the link between SB 202190 sensitivity and BRAF mutation status.[4]
Materials:
-
Patient-derived CRC organoid lines
-
Extracellular matrix (e.g., Geltrex)
-
CRC Organoid Medium (as per established protocols)
-
SB 202190 (10 µM final concentration)
-
Control medium (containing DMSO vehicle)
-
Multi-well culture plates (e.g., 24-well)
-
Reagents for cell viability assays (e.g., CellTiter-Glo 3D)
-
Reagents for Western blotting (lysis buffer, antibodies for p-Erk, Erk, p-Akt, Akt, etc.)
Procedure:
-
Organoid Plating: Dissociate established CRC organoids into small fragments. Resuspend the fragments in the extracellular matrix and plate 25-50 µL domes into wells of a pre-warmed 24-well plate.
-
Polymerization: Allow the domes to polymerize at 37°C for 25-30 minutes.[4]
-
Treatment Initiation: Add 500 µL per well of CRC organoid medium. For the treatment group, use medium containing 10 µM SB 202190.[4] For the control group, use medium containing an equivalent volume of DMSO.
-
Long-Term Growth Assay:
-
Culture the organoids for 7-10 days, changing the medium every 2 days.
-
At designated time points (e.g., Day 0, 3, 5, 7, 9), measure organoid viability/growth using an appropriate assay (e.g., CellTiter-Glo 3D) or by imaging and quantifying the area of the organoids.
-
Normalize growth data to the Day 0 values to account for plating variations.
-
-
Short-Term Signaling Analysis (Western Blot):
-
Plate organoids as described above and allow them to recover for 48 hours.
-
Starve the organoids if necessary, depending on the pathway being investigated.
-
Treat the organoids with 10 µM SB 202190 or vehicle control for a short duration (e.g., 1-2 hours) to assess immediate effects on signaling pathways.
-
Harvest the organoids, lyse the cells, and perform Western blot analysis for p-Erk1-2, total Erk1-2, p-Akt, total Akt, and p-EGFR.
-
Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathways affected by SB 202190 in organoid models.
References
- 1. erk12.com [erk12.com]
- 2. stemcell.com [stemcell.com]
- 3. SB 202190 |SB-202190 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 4. SB202190 Predicts BRAF-Activating Mutations in Primary Colorectal Cancer Organoids via Erk1-2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | p38 MAPK as a gatekeeper of reprogramming in mouse migratory primordial germ cells [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 202190 in p38 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SB 202190, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), for research and drug development purposes. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of the relevant signaling pathway and experimental workflows.
Introduction to SB 202190 and p38 MAPK
The p38 MAPK signaling pathway is a critical regulator of cellular responses to a wide array of external stimuli, including stress, inflammatory cytokines, and growth factors.[1][2][3][4] This pathway plays a pivotal role in diverse cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation.[1][2] SB 202190 is a cell-permeable pyridinyl imidazole (B134444) compound that functions as a highly selective inhibitor of p38 MAPK. It specifically targets the p38α and p38β isoforms by competing with ATP for its binding site on the kinase.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of SB 202190 in p38 inhibition studies.
Table 1: In Vitro Efficacy of SB 202190
| Parameter | Value | Cell Type/System | Reference |
| IC50 (p38α) | 50 nM | Cell-free assay | [6][7][8] |
| IC50 (p38β) | 100 nM | Cell-free assay | [6][7] |
| Kd (recombinant human p38) | 38 nM | Cell-free assay | [7] |
| IC50 (Cell Viability) | 17.2 µM | Human Tenon Fibroblasts | [8] |
| IC50 (Cell Viability) | 46.6 µM | MDA-MB-231 | [9] |
| Effective Concentration (inhibition of proinflammatory gene expression) | >50% inhibition at tested concentrations | Normal Rat Kidney-52E (NRK-52E) | [6][10] |
| Effective Concentration (induction of autophagy) | 5-10 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | [11] |
| Effective Concentration (inhibition of colony formation) | 10 µM | RKO, CACO2, SW480 (CRC cell lines) | [7] |
Table 2: Recommended Treatment Durations for In Vitro Studies
| Experimental Goal | Cell Type | Concentration | Duration | Reference |
| Pre-treatment for stimulation | General | 5-20 µM | 1-2 hours | [12] |
| Induction of apoptosis | Jurkat, HeLa | ~50 µM | 24 hours | [6] |
| Inhibition of UVB-induced COX-2 expression | HaCaT | Not specified | Not specified | [6] |
| Induction of HO-1 protein expression | HUVEC | 10 µM | 24-48 hours | [11] |
| Inhibition of cell proliferation | MDA-MB-231 | 50 µM | Up to 96 hours | [9] |
| Inhibition of cell migration | MDA-MB-231 | 5 µM, 50 µM | 12-48 hours | [9] |
| Induction of autophagy-lysosomal gene expression | HeLa | 10 µM | 12 hours | [5] |
| Organoid Culture | Human Lung, Intestinal | Not specified | 20-60 days (in culture medium) |
Signaling Pathway
The p38 MAPK pathway is a multi-tiered kinase cascade. Environmental stresses and inflammatory cytokines activate upstream MAPKKKs (e.g., ASK1, TAK1), which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[2][3][4] MKK3 and MKK6 then dually phosphorylate threonine and tyrosine residues on p38 MAPK, leading to its activation.[3] Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other protein kinases (e.g., MAPKAPK2/3) and transcription factors (e.g., ATF2, MEF2C), thereby regulating gene expression and cellular processes.[2][4]
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 202190.
Experimental Protocols
Protocol 1: General Protocol for p38 Inhibition in Cell Culture
This protocol provides a general framework for using SB 202190 to inhibit p38 MAPK activity in adherent cell cultures.
Materials:
-
SB 202190 (lyophilized powder)[12]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest
-
Stimulus for p38 activation (e.g., anisomycin, LPS, UV irradiation)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, RNA extraction kit)
Procedure:
-
Reconstitution of SB 202190: Prepare a stock solution of SB 202190 by dissolving the lyophilized powder in DMSO. For example, to create a 10 mM stock, reconstitute 5 mg in 1.51 ml of DMSO.[12] Aliquot and store at -20°C, protected from light.[12]
-
Cell Seeding: Plate cells at a density appropriate for the planned experiment and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treatment with SB 202190:
-
Thaw an aliquot of the SB 202190 stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration (typically 5-20 µM for pre-treatment).[12]
-
Remove the existing medium from the cells and replace it with the medium containing SB 202190.
-
Incubate the cells for the desired pre-treatment duration (typically 1-2 hours).[12]
-
-
Stimulation:
-
Following the pre-treatment period, add the p38-activating stimulus directly to the medium containing SB 202190.
-
The concentration and duration of the stimulus will depend on the specific agent and experimental design.
-
-
Endpoint Analysis:
-
After the desired treatment duration, harvest the cells for downstream analysis.
-
For Western blot analysis of protein phosphorylation, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer.
-
For gene expression analysis, extract total RNA using a suitable method.
-
Protocol 2: In Vitro Kinase Assay for p38 Inhibition
This protocol outlines a method for directly measuring the inhibitory effect of SB 202190 on p38 kinase activity in a cell-free system.
Materials:
-
Recombinant active p38α or p38β kinase
-
SB 202190
-
Myelin basic protein (MBP) as a substrate
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)[6]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Phosphocellulose paper or filter mats
-
50 mM phosphoric acid
-
Scintillation counter or imaging system
Procedure:
-
Prepare a dilution series of SB 202190 in the assay buffer.
-
Set up the kinase reaction: In a microcentrifuge tube or a 96-well plate, combine the recombinant p38 kinase, MBP substrate, and the diluted SB 202190.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the reaction by adding MgATP (containing the radiolabeled ATP).[6][8]
-
Incubate the reaction for a specific time (e.g., 10-40 minutes) at 30°C or ambient temperature.[6][8]
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing it in 50 mM phosphoric acid.[6]
-
Wash the phosphocellulose paper multiple times with 50 mM phosphoric acid to remove unincorporated ATP.[6]
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of SB 202190.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment investigating the effect of SB 202190 on a cellular process.
Caption: A typical experimental workflow for p38 inhibition using SB 202190.
Conclusion
SB 202190 is a valuable tool for dissecting the roles of p38 MAPK in various biological processes. The optimal treatment duration and concentration are highly dependent on the specific cell type, experimental endpoint, and the nature of the stimulus. The provided data and protocols serve as a starting point for designing and executing robust experiments involving p38 inhibition. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 9. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular delivery of the p38 mitogen-activated protein kinase inhibitor SB202190 [4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole] in renal tubular cells: a novel strategy to treat renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SB202190 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SB 202190 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing SB 202190, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in Western blotting applications. This document outlines the mechanism of action, provides a step-by-step experimental workflow, and summarizes key quantitative data to facilitate the effective use of this inhibitor in research and drug development.
Introduction
SB 202190 is a cell-permeable pyridinyl imidazole (B134444) compound that selectively inhibits the p38 MAPK isoforms p38α and p38β by competing with ATP for its binding site.[1][2][3] This inhibition prevents the phosphorylation of downstream targets, making SB 202190 a valuable tool for investigating the role of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell differentiation.[1][4][5] Western blotting is a common and effective method to assess the efficacy and specificity of SB 202190 by detecting changes in the phosphorylation status of p38 MAPK and its downstream substrates.
Mechanism of Action
SB 202190 specifically targets the p38α and p38β isoforms of p38 MAPK.[2][6] The p38 MAPK pathway is a key signaling cascade activated by a variety of extracellular stimuli, including inflammatory cytokines, osmotic shock, and UV light.[7][8] Upon activation, upstream kinases such as MKK3 and MKK6 phosphorylate p38 MAPK at Threonine 180 and Tyrosine 182.[7][8] Activated p38 MAPK then phosphorylates a range of downstream targets, including transcription factors like ATF-2 and other kinases like MAPKAPK-2, which in turn phosphorylates HSP27.[9] By inhibiting p38 MAPK, SB 202190 blocks these downstream phosphorylation events.
Data Presentation
The following tables summarize key quantitative data for SB 202190, compiled from various studies.
Table 1: In Vitro Efficacy of SB 202190
| Parameter | Target | Value | Cell-Free/Cell-Based | Reference |
| IC50 | p38α | 50 nM | Cell-free | [4][6] |
| IC50 | p38β | 100 nM | Cell-free | [4][6] |
| IC50 | Human Tenon Fibroblasts | 17.2 µM | Cell-based (viability) | [6] |
| IC50 | Astrocytes | 64.8 µM | Cell-based | [6] |
| IC50 | U-CH1 cells | 27.73 ± 13.16 µM | Cell-based | [6] |
Table 2: Recommended Working Concentrations and Conditions
| Application | Cell Line | Concentration Range | Pre-treatment Time | Stimulator (if any) | Reference |
| Western Blot | Jurkat, HeLa | ~50 µM | 24 hours | - | [4] |
| Western Blot | General Use | 5-20 µM | 1-2 hours | Various | [1] |
| Western Blot | Panc5.04, A10.7, A38.44 | 10 µM | Not specified | - | [10] |
| Western Blot | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.1-10 µM | 6-48 hours | - | [6] |
| Western Blot | R28 cells | 10-25 µM | 24 hours | Glutamate | [11] |
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by SB 202190.
Caption: p38 MAPK signaling pathway and inhibition by SB 202190.
Experimental Protocols
This section provides a detailed protocol for a typical Western blotting experiment to assess the inhibitory effect of SB 202190 on p38 MAPK activation.
Materials
-
SB 202190 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK
-
Rabbit anti-phospho-ATF-2 (Thr71) (optional downstream target)
-
Rabbit anti-total ATF-2 (optional)
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Experimental Workflow Diagram
Caption: Western blotting workflow for SB 202190 treatment.
Step-by-Step Procedure
-
Prepare SB 202190 Stock Solution:
-
Cell Seeding and Culture:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
-
Cell Treatment:
-
If applicable, serum-starve the cells for a few hours before treatment to reduce basal signaling.
-
Pre-treat the cells with the desired concentration of SB 202190 (typically 5-20 µM) for 1-2 hours.[1] A vehicle control (DMSO) should be run in parallel.
-
If investigating the inhibition of a specific stimulus, add the stimulating agent (e.g., anisomycin, UV, LPS) for the appropriate duration (e.g., 15-30 minutes) after the SB 202190 pre-treatment.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically or based on the manufacturer's datasheet.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using image analysis software. The level of phosphorylated p38 MAPK should be normalized to the total p38 MAPK level. A significant decrease in the phospho-p38/total p38 ratio in SB 202190-treated samples compared to the stimulated control indicates successful inhibition.[10][12]
-
References
- 1. SB202190 | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SB 202190 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of SB 202190, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in various animal models. The protocols detailed below are intended to serve as a guide for researchers investigating the therapeutic potential of p38 MAPK inhibition in preclinical studies.
Introduction
SB 202190 is a pyridinyl imidazole (B134444) compound that selectively inhibits the α and β isoforms of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes such as apoptosis, inflammation, and cell differentiation.[2][3] Dysregulation of this pathway has been implicated in a variety of diseases, making it a key target for therapeutic intervention. These notes provide detailed protocols for the use of SB 202190 in cancer, neurodegenerative disease, and renal fibrosis models, along with quantitative data from relevant studies.
Data Presentation: Quantitative Effects of SB 202190 in Animal Models
The following tables summarize the quantitative outcomes of SB 202190 administration across different animal models.
Table 1: Effects of SB 202190 on Tumor Growth in Mouse Xenograft Models
| Animal Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes |
| BALB/c nude mice with SW480 and RKO colorectal cancer xenografts | 5 mg/kg, Intraperitoneal (i.p.) injection, daily | 10-12 days | Statistically significant inhibition of tumor growth and survival.[1] |
| Pancreatic cancer xenograft model | 10 µM in vitro | Not Applicable | Promoted proliferation of pancreatic cancer cells in vitro, suggesting complex, context-dependent effects.[4] |
Table 2: Effects of SB 202190 in a Rat Model of Vascular Dementia
| Animal Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes |
| Sprague-Dawley rats with vascular dementia induced by permanent bilateral carotid occlusion | 10 µmol/L solution (5 µL total volume), Intracerebroventricular (ICV) injection, single dose | Assessed at 1 week post-injection | - Significantly shorter escape latencies in the Morris water maze (P < 0.01). - Longer time spent in the target quadrant during probe trials (P < 0.01). - Significantly reduced neuronal apoptosis in the hippocampus (P < 0.01). - Increased expression of anti-apoptotic Bcl-2 and decreased expression of pro-apoptotic caspase-3 (P < 0.01 for both).[5][6][7] |
Table 3: Effects of SB 202190 in a Rat Model of Renal Fibrosis
| Animal Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes |
| Wistar rats with unilateral renal ischemia-reperfusion injury | Single intravenous (i.v.) injection of SB202190-ULS-lysozyme conjugate | Assessed at 4 days post-injury | - Reduced intrarenal p38 phosphorylation. - Decreased α-smooth muscle actin (α-SMA) protein expression, a marker of fibrosis.[8] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration in a Mouse Subcutaneous Tumor Model
This protocol is adapted from studies investigating the anti-tumor effects of SB 202190 in xenograft models.[9][10]
Materials:
-
SB 202190 powder
-
Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal balance
-
Appropriate mouse strain (e.g., BALB/c nude mice)
-
Tumor cells for implantation
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Culture and harvest tumor cells under sterile conditions.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the tumor cell suspension into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Preparation of SB 202190 Solution:
-
On the day of administration, prepare a fresh solution of SB 202190.
-
Dissolve the SB 202190 powder in the vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of SB 202190 solution to be administered.
-
Gently restrain the mouse and locate the intraperitoneal injection site (lower quadrant of the abdomen).
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of the SB 202190 solution or vehicle control.
-
-
Monitoring:
-
Administer the treatment daily or as required by the experimental design.
-
Monitor tumor size using calipers every 2-3 days.
-
Monitor the overall health and body weight of the mice regularly.
-
-
Endpoint:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise and weigh the tumors for final analysis.
-
Protocol 2: Intracerebroventricular Administration in a Rat Model of Vascular Dementia
This protocol is based on a study investigating the neuroprotective effects of SB 202190.[5][6][7]
Materials:
-
SB 202190 powder
-
Vehicle (e.g., 0.1% DMSO in normal saline)
-
Stereotaxic apparatus for rats
-
Microinjector pump and syringe
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Adult male Sprague-Dawley rats
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the scalp and secure the rat in the stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the lateral ventricle (e.g., anteroposterior: -0.8 mm from bregma; mediolateral: ±1.5 mm from the midline; dorsoventral: -3.5 mm from the skull surface).
-
Drill a small burr hole at the determined coordinates.
-
-
Preparation of SB 202190 Solution:
-
Prepare a sterile solution of SB 202190 in the vehicle at the desired concentration (e.g., 10 µmol/L).
-
-
Intracerebroventricular Injection:
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the rat's recovery in a clean, warm cage.
-
-
Behavioral and Histological Analysis:
-
After the designated recovery and treatment period (e.g., one week), perform behavioral tests such as the Morris water maze.
-
Following behavioral testing, euthanize the rats and collect brain tissue for histological and biochemical analyses (e.g., TUNEL staining for apoptosis, Western blot for protein expression).
-
Mandatory Visualizations
Signaling Pathway Diagram
// Nodes Stress [label="Environmental Stress\n(UV, Osmotic Shock)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Inflammatory Cytokines\n(TNF-α, IL-1β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
MAP3K [label="MAP3K\n(TAK1, MEKKs, ASK1/2)", fillcolor="#FBBC05", fontcolor="#202124"];
MKK3_6 [label="MKK3 / MKK6", fillcolor="#FBBC05", fontcolor="#202124"]; MKK4 [label="MKK4", fillcolor="#FBBC05", fontcolor="#202124"];
p38_MAPK [label="p38 MAPK\n(α, β, γ, δ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SB202190 [label="SB 202190", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Kinases [label="Other Kinases\n(MAPKAPK2, MSK1/2)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(ATF-2, CHOP, STAT1)", fillcolor="#FBBC05", fontcolor="#202124"];
Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis,\nCell Cycle Regulation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stress -> MAP3K; Cytokines -> MAP3K; MAP3K -> MKK3_6; MAP3K -> MKK4; MKK3_6 -> p38_MAPK; MKK4 -> p38_MAPK;
SB202190 -> p38_MAPK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];
p38_MAPK -> Kinases; p38_MAPK -> Transcription_Factors;
Kinases -> Cellular_Response; Transcription_Factors -> Cellular_Response; } Caption: The p38 MAPK signaling cascade initiated by stress and cytokines.
Experimental Workflow Diagram
// Nodes A [label="Animal Model Selection\n&\nAcclimatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Disease Model Induction\n(e.g., Tumor Implantation, Surgery)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Randomization into\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Preparation of\nSB 202190 Formulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="SB 202190 Administration\n(e.g., i.p., i.v., ICV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Control Group\n(Vehicle Administration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Monitoring\n(e.g., Tumor Size, Behavior)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Endpoint Data Collection\n(e.g., Tissue Harvesting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Data Analysis\n(Statistical Comparison)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> E; C -> F; D -> E; E -> G; F -> G; G -> H; H -> I; } Caption: A generalized workflow for in vivo studies using SB 202190.
References
- 1. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Protective Effects of p38 MAPK Inhibitor SB202190 against Hippocampal Apoptosis and Spatial Learning and Memory Deficits in a Rat Model of Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of p38 MAPK inhibitor SB202190 against hippocampal apoptosis and spatial learning and memory deficits in a rat model of vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular delivery of the p38 mitogen-activated protein kinase inhibitor SB202190 [4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole] in renal tubular cells: a novel strategy to treat renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Tumor location impacts immune response in mouse models of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Cell Permeability of SB 202190
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole (B134444) compound that functions as an inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1][2] It specifically targets the p38α (MAPK14) and p38β (MAPK11) isoforms by competing with ATP for binding within the active site of the kinase.[2][3][4] Its robust cell permeability allows for effective modulation of the p38 MAPK signaling pathway in a wide range of in vitro and in vivo research models.[3][5] This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as apoptosis, inflammation, and cell differentiation.[3][6][7]
These notes provide a comprehensive overview of SB 202190's characteristics, quantitative data on its biological activity, and detailed protocols for its application in cell-based assays to validate its intracellular efficacy.
Physicochemical Properties and Solubility
The ability of a small molecule to passively diffuse across the cell membrane is influenced by its physicochemical properties. SB 202190 is a synthetic, small organic molecule, and its characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄FN₃O | [1] |
| Molecular Weight | 331.35 Da | [2] |
| CAS Number | 152121-30-7 | [1][2] |
| Purity | ≥98% | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO to 100 mM | [2] |
| Storage | Store solid at -20°C, desiccated. Stock solutions can be stored at -20°C for up to 3 months. | [2][8] |
Cell Permeability Overview
SB 202190 is widely described as cell-permeable, a characteristic confirmed by its consistent and potent activity in a multitude of cell-based assays across various cell lines, including human, mouse, and rat.[1][9] The primary mechanism of entry is presumed to be passive diffusion across the plasma membrane, a common trait for small, lipophilic molecules.[10][11] While specific permeability coefficients (e.g., Papp) are not extensively published, its efficacy in cellular models at nanomolar to low-micromolar concentrations serves as strong indirect evidence of its ability to reach and engage its intracellular target, p38 MAPK.
Signaling Pathways Modulated by SB 202190
SB 202190 is primarily used to interrogate the p38 MAPK signaling pathway. However, researchers should be aware of potential p38-independent, off-target effects, particularly concerning autophagy.
Primary Target: p38 MAPK Pathway
SB 202190 binds to the ATP pocket of p38α and p38β, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and subsequent cellular responses.[2][3][8]
p38-Independent Off-Target Effect: Autophagy Induction
SB 202190 has been shown to induce autophagy and lysosomal biogenesis independently of its p38 inhibitory activity.[4] This off-target effect is mediated by an increase in intracellular calcium, which activates calcineurin, leading to the dephosphorylation and nuclear translocation of transcription factors TFEB and TFE3.[4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for SB 202190's biological activity.
Table 1: Inhibitory Potency against p38 MAPK Isoforms
| Target | Assay Type | Value | Reference |
| p38α (SAPK2a/MAPK14) | Cell-free kinase assay | IC₅₀ = 50 nM | [1][2][12] |
| p38β (SAPK2b/MAPK11) | Cell-free kinase assay | IC₅₀ = 100 nM | [1][2][12] |
| Recombinant human p38 | Binding assay | Kd = 38 nM | [2][12] |
Table 2: Functional Potency in Cell-Based Assays
| Cell Line | Cancer Type / Cell Type | Assay Description | Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Cell Proliferation (MTT) | IC₅₀ = 46.6 | [13] |
| RAW264.7 | Macrophage | LPS-induced NO production | IC₅₀ = 16 | [12] |
| Mouse Astrocytes | Astrocyte | Antiproliferative (MTT) | EC₅₀ = 64.8 | [12] |
| Medulloblastoma cells | Medulloblastoma | Antiproliferative (MTT) | EC₅₀ = 3.006 | [12] |
| Human Tenon fibroblasts | Fibroblast | Cell Viability (MTT) | IC₅₀ = 17.2 | [14] |
Experimental Protocols
Protocol 1: Preparation of SB 202190 Stock Solution
Objective: To prepare a high-concentration stock solution for use in cell culture experiments.
Materials:
-
SB 202190 powder (e.g., 5 mg)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of SB 202190 powder to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution from 5 mg of SB 202190 (MW: 331.4 g/mol ), add 1.51 mL of DMSO.[8]
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[15]
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[8]
Note: The final DMSO concentration in cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Prepare an equivalent DMSO vehicle control for all experiments.
Protocol 2: Validation of Intracellular Target Engagement by Western Blot
Objective: To confirm that SB 202190 is entering the cells and inhibiting the p38 MAPK pathway by measuring the phosphorylation of a downstream target.
Materials:
-
Cultured cells of interest
-
SB 202190 stock solution and vehicle (DMSO)
-
p38 MAPK pathway stimulator (e.g., Anisomycin, LPS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treatment:
-
Starve cells in serum-free media for several hours if required.
-
Pre-treat cells with the desired concentration of SB 202190 (typically 5-20 µM) or DMSO vehicle for 1-2 hours.[8]
-
Add a p38 pathway stimulator (e.g., 10 µg/mL Anisomycin for 30 minutes) to all wells except the unstimulated control.
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Normalize samples to equal protein amounts, add Laemmli buffer, and boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate to visualize bands using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Quantify band intensities. A significant decrease in the ratio of phospho-p38 to total p38 in SB 202190-treated samples compared to the stimulated control confirms intracellular activity.
-
Protocol 3: Suggested Method for Quantifying Cell Permeability via Transwell Assay
Objective: To obtain a quantitative measure of SB 202190 permeability (the apparent permeability coefficient, Papp) across a confluent cell monolayer (e.g., Caco-2 or MDCK cells), which mimics a biological barrier.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
Barrier-forming cell line (e.g., Caco-2)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
SB 202190
-
TEER (Transepithelial Electrical Resistance) meter
-
Analytical system for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for ~21 days, changing the medium every 2-3 days, until a differentiated and confluent monolayer is formed.
-
Barrier Integrity Check: Measure the TEER of the monolayer. High TEER values (e.g., >250 Ω·cm²) indicate a tight barrier suitable for transport studies.[16]
-
Permeability Assay:
-
Wash the monolayer gently with pre-warmed transport buffer.
-
Add transport buffer containing a known concentration of SB 202190 to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect the entire volume from the receiver chamber and replace it with fresh buffer.
-
-
Quantification: Analyze the concentration of SB 202190 in the collected samples using a sensitive method like LC-MS/MS.
-
Calculation: Calculate the Papp value using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of substance appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
This protocol provides a framework for researchers to quantitatively assess the permeability of SB 202190 in a specific, well-controlled in vitro barrier model.
References
- 1. stemcell.com [stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. sp600125.com [sp600125.com]
- 4. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sp600125.com [sp600125.com]
- 8. SB202190 | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. Transport Mechanism Across Cell Membrane [biosmartnotes.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 15. tpca-1.com [tpca-1.com]
- 16. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
SB 202190: Comprehensive Application Notes for Long-Term Storage and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the long-term storage, handling, and experimental application of SB 202190, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Long-Term Storage Conditions
Proper storage of SB 202190 is critical to preserve its chemical stability and biological activity over time. Below is a summary of recommended storage conditions for both the solid compound and solutions.
Quantitative Summary of Storage Conditions
The following table summarizes the recommended long-term storage conditions for SB 202190 based on information from various suppliers.
| Form | Temperature | Solvent | Duration | Key Recommendations |
| Solid (Lyophilized Powder) | -20°C | N/A | Up to 3 years[1][2][3] | Store in a desiccated environment and protect from light.[1] Some suppliers suggest storage at 2-8°C for up to 12 months.[4] |
| Stock Solution | -20°C or -80°C | DMSO | Up to 2 years[2] | Aliquot to avoid repeated freeze-thaw cycles.[1] Use fresh, anhydrous DMSO for best solubility.[5][6] Some sources recommend using solutions within 1 to 3 months to prevent loss of potency.[1][7] |
Note: Discrepancies in storage temperatures and durations exist between suppliers. For maximum stability, it is recommended to store the solid compound at -20°C under desiccating conditions and stock solutions in DMSO at -80°C.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of SB 202190 for subsequent dilution to working concentrations.
Materials:
-
SB 202190 (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Sonicator or water bath at 37°C
Protocol:
-
Equilibrate the SB 202190 vial to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, reconstitute the appropriate amount of SB 202190 powder in anhydrous DMSO. For example, to prepare a 10 mM stock from 5 mg of SB 202190 (MW: 331.34 g/mol ), add 1.51 mL of DMSO.[1]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If the compound does not fully dissolve, brief sonication or warming at 37°C may be necessary to aid dissolution.[5][8] Ensure the vial is tightly capped during this process.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
General Protocol for Cell-Based Assays
Objective: To use SB 202190 to inhibit p38 MAPK activity in a cell culture experiment.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
SB 202190 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Stimulator of the p38 MAPK pathway (e.g., anisomycin, LPS, TNF-α) (optional)
Protocol:
-
Cell Seeding: Plate the cells at the desired density in appropriate culture vessels and allow them to adhere and grow, typically overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the SB 202190 stock solution at room temperature. Dilute the stock solution to the desired final working concentration in pre-warmed complete cell culture medium. A typical working concentration range is 5-20 µM.[1] It is important to ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Pre-treatment with SB 202190: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of SB 202190 or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells with the inhibitor for a period of 1-2 hours prior to stimulation.[1] This pre-incubation time allows for sufficient uptake and inhibition of the target kinase.
-
Stimulation (Optional): If investigating the effect of SB 202190 on a stimulated pathway, add the appropriate stimulator (e.g., anisomycin) to the culture medium and incubate for the desired time.
-
Downstream Analysis: Following the treatment period, harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation status of p38 MAPK substrates, gene expression analysis, or cell viability assays.
Signaling Pathway and Experimental Workflow Diagrams
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is activated by various extracellular stimuli such as cellular stress and inflammatory cytokines. SB 202190 acts as an ATP-competitive inhibitor of p38α and p38β, thereby blocking downstream signaling.
Caption: The p38 MAPK signaling pathway and the inhibitory action of SB 202190.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the logical flow for preparing a stock solution of SB 202190.
Caption: Workflow for preparing a stock solution of SB 202190.
References
- 1. SB202190 | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. SB 202190 |SB-202190 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 8. apexbt.com [apexbt.com]
Reconstituting and Applying the p38 MAPK Inhibitor, SB 202190: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the reconstitution and use of the lyophilized p38 MAP kinase inhibitor, SB 202190. This document offers detailed protocols for preparing stock solutions and for conducting key experiments to investigate its biological effects, particularly its role in inhibiting the p38 MAPK signaling pathway.
Product Information and Properties
SB 202190 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein (MAP) kinases.[1][2] It functions by competing with ATP for binding to the kinase, thereby preventing the phosphorylation of downstream substrates.[1] Its selectivity is primarily for the p38α (SAPK2A/MAPK14) and p38β (SAPK2B/MAPK11) isoforms.[2]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₁₄FN₃O[1] |
| Molecular Weight | 331.34 g/mol [3] |
| Purity | >98%[1] |
| Appearance | Faintly yellow to beige crystalline solid |
| CAS Number | 152121-30-7[1] |
Reconstitution and Storage
Proper reconstitution and storage of SB 202190 are critical to maintain its potency and ensure experimental reproducibility.
Protocol for Reconstituting Lyophilized SB 202190:
-
Equilibration: Before opening, allow the vial of lyophilized SB 202190 powder to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Solvent Addition: SB 202190 is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][4] To prepare a 10 mM stock solution , reconstitute a 5 mg vial with 1.51 mL of anhydrous DMSO.[1][2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
-
Mixing: Gently vortex or pipette the solution to ensure it is fully dissolved.
-
Aliquoting and Storage:
-
Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -20°C, protected from light and desiccated.[1] In solution, the compound is stable for up to 3 months.[1]
-
Lyophilized Powder: The lyophilized powder is stable for up to 24 months when stored at -20°C and desiccated.[1]
-
Experimental Protocols and Applications
SB 202190 is a versatile tool for studying a wide range of cellular processes regulated by the p38 MAPK pathway, including inflammation, apoptosis, cell differentiation, and cytokine production.
p38 MAPK Inhibition in Cell Culture
A common application of SB 202190 is to pretreat cells before stimulation to inhibit the p38 MAPK pathway.
Protocol for Cellular Treatment:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and recover overnight.
-
Preparation of Working Solution: Dilute the 10 mM SB 202190 stock solution in complete cell culture medium to the desired final working concentration. Typical working concentrations range from 5-20 µM .[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO).
-
Pretreatment: Remove the existing medium from the cells and replace it with the medium containing SB 202190 or the vehicle control.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.[1]
-
Stimulation: After the pretreatment period, add the desired stimulus (e.g., lipopolysaccharide (LPS), anisomycin, cytokines) to the culture medium and incubate for the appropriate duration for your experiment.[1]
-
Downstream Analysis: Following treatment, cells can be harvested for various downstream analyses, such as Western blotting, kinase assays, or cell viability assays.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol allows for the assessment of SB 202190's inhibitory effect on the phosphorylation of p38 MAPK and its downstream targets.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) or a phosphorylated downstream target (e.g., p-ATF2, p-HSP27) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) and total p38 MAPK levels.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess the impact of SB 202190 on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of SB 202190 (e.g., 0.1 to 50 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Cytokine Production Assay (ELISA)
This protocol can be used to investigate the effect of SB 202190 on the production and secretion of inflammatory cytokines.
Protocol:
-
Cell Treatment: Treat cells (e.g., macrophages, PBMCs) with SB 202190 as described in section 3.1, including a pro-inflammatory stimulus like LPS.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6, IL-8) according to the manufacturer's instructions.[6]
-
Data Analysis: Quantify the cytokine concentration in each sample based on the standard curve and compare the levels between treated and control groups.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and cellular effects of SB 202190 from various studies.
Table 1: Inhibitory Activity of SB 202190
| Target | IC₅₀ | Assay Type |
| p38α/SAPK2a | 50 nM[2][7] | Cell-free kinase assay |
| p38β2/SAPK2b | 100 nM[2][7] | Cell-free kinase assay |
Table 2: Effective Concentrations of SB 202190 in Cellular Assays
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Monocytes | LPS-induced gene expression | 5-20 µM | Inhibition of IL-8 mRNA stabilization | [1] |
| Jurkat and HeLa cells | Apoptosis Assay | ~50 µM | Induction of apoptosis | [3] |
| Pancreatic Cancer Cells (Panc5.04, A10.7, A38.44) | Cell Proliferation Assay | 10 µM | Inhibition of cell proliferation | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Western Blot | 0.1-10 µM | Increased conversion of LC3A/B-I to LC3A/B-II | [9] |
| EBOV-infected MDDCs | Cytokine Production Assay | 3.75-15 µM | Inhibition of MIP-1α, MIP-1β, RANTES, and G-CSF production | [10] |
Visualizations
p38 MAPK Signaling Pathway Inhibition
Caption: Inhibition of the p38 MAPK signaling pathway by SB 202190.
Experimental Workflow for SB 202190 Application
Caption: General experimental workflow for using SB 202190.
References
- 1. SB202190 | Cell Signaling Technology [cellsignal.com]
- 2. SB 202190 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of SB202190 on expression levels of IL-6 and NF-κB in flap ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for SB 202190 in Cytokine Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole (B134444) compound that acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] It specifically targets the p38α and p38β isoforms by competitively binding to the ATP-binding site, thereby preventing the phosphorylation of downstream targets.[1][2] This inhibitory action makes SB 202190 an invaluable tool for investigating the role of the p38 MAPK signaling pathway in cellular processes, particularly in the regulation of pro-inflammatory cytokine production. These application notes provide detailed information and protocols for utilizing SB 202190 to study cytokine expression.
Mechanism of Action: Inhibition of the p38 MAPK Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli such as stress, UV radiation, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Activation of this pathway leads to the phosphorylation of various transcription factors and downstream kinases, ultimately resulting in the synthesis and release of a wide array of pro-inflammatory cytokines.
SB 202190 blocks the activity of p38α and p38β, which are key kinases in this pathway.[1][2] By inhibiting p38, SB 202190 prevents the activation of downstream effectors like MAPK-activated protein kinase 2 (MAPKAPK-2) and Heat Shock Protein 27 (HSP27).[1] This blockade disrupts the signaling cascade that leads to the transcription and translation of cytokine genes, effectively reducing the production of cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1][3][4]
Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.
Data Presentation
Table 1: Inhibitory Activity of SB 202190
| Target | IC₅₀ | Binding Affinity (Kd) | Reference |
| p38α (SAPK2a) | 50 nM | 38 nM | [1] |
| p38β (SAPK2b/p38β2) | 100 nM | Not Reported | [1][2] |
Table 2: Effects of SB 202190 on Cytokine Expression
| Cell Type | Stimulus | SB 202190 Conc. | Cytokine(s) Inhibited | Reference |
| Human Monocytes | Lipopolysaccharide (LPS) | 41 - 123 nM (IC₅₀) | IL-1β, IL-8, Neuroleukin | [4] |
| Human Monocyte-Derived Dendritic Cells (MDDCs) | Ebola Virus (EBOV) | 3.75 - 15 µM | IFN-α, IP-10, TNF-α, IL-6, IL-12, MIP-1α, MIP-1β, RANTES, G-CSF | [5] |
| Rat Kupffer Cells | Lipopolysaccharide (LPS) | 25 µM | TNF-α, IL-6 | [6] |
| Rat Flap Tissue (in vivo) | Ischemia-Reperfusion | Not specified | IL-6 | [3][7] |
Note: The effectiveness of SB 202190 can be cell-type and stimulus-dependent.[4]
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol details the steps to assess the inhibitory effect of SB 202190 on cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1) stimulated with lipopolysaccharide (LPS).
A. Materials and Reagents
-
SB 202190 (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Macrophage cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
ELISA kit for the target cytokine (e.g., human TNF-α)
-
RNA extraction kit and RT-qPCR reagents (for mRNA analysis)
B. Preparation of SB 202190 Stock Solution
-
SB 202190 is typically supplied as a lyophilized powder.[8]
-
To prepare a 10 mM stock solution, reconstitute 5 mg of SB 202190 (MW: 331.4 g/mol ) in 1.51 mL of DMSO.[8]
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution is stable for up to 3 months.[8]
C. Experimental Procedure
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10⁵ cells/well in complete culture medium.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours. After incubation, adherent macrophage-like cells will be visible.
-
Gently wash the cells twice with warm PBS to remove non-adherent cells and PMA. Add fresh, complete medium to each well.
-
-
Pre-treatment with SB 202190:
-
Prepare working solutions of SB 202190 by diluting the 10 mM stock solution in complete culture medium to achieve final concentrations typically ranging from 1 µM to 20 µM.[8]
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest SB 202190 concentration.
-
Remove the medium from the cells and add the medium containing the desired concentrations of SB 202190 or the vehicle control.
-
Pre-incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.[8]
-
-
Stimulation with LPS:
-
Prepare an LPS working solution in complete culture medium. A final concentration of 1 µg/mL is commonly used.
-
Add the LPS solution directly to the wells containing the SB 202190 or vehicle control (do not remove the pre-treatment medium).
-
Include an "unstimulated control" group that receives neither SB 202190 nor LPS.
-
Incubate the plate for the desired time period. For cytokine protein measurement (ELISA), 6-24 hours is typical. For mRNA analysis (RT-qPCR), a shorter incubation of 2-6 hours is often sufficient.
-
-
Sample Collection:
-
Supernatant (for ELISA): Carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells. Transfer the clear supernatant to a new tube and store at -80°C until analysis.
-
Cell Lysate (for RT-qPCR): Gently wash the adherent cells with cold PBS. Add the appropriate lysis buffer from your RNA extraction kit and proceed according to the manufacturer's instructions.
-
-
Cytokine Quantification:
-
ELISA: Measure the concentration of the target cytokine in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
RT-qPCR: Extract total RNA from the cell lysates, synthesize cDNA, and perform quantitative real-time PCR using primers specific for the target cytokine gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Caption: Experimental workflow for studying SB 202190's effect on cytokine expression.
Important Considerations
-
Specificity: While SB 202190 is highly selective for p38α/β, it is good practice to confirm findings using other p38 inhibitors (e.g., SB 203580) or molecular approaches like siRNA.
-
Off-Target Effects: Some studies have reported that SB 202190 can induce autophagy and lysosomal biogenesis through a p38-independent mechanism involving calcium and calcineurin activation.[9][10] Researchers should be aware of this potential confounding factor when interpreting results.
-
Toxicity: Always perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed reduction in cytokine levels is not due to drug-induced cytotoxicity at the concentrations used.
-
Solubility: SB 202190 is soluble in DMSO.[8] Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.1%).
References
- 1. medkoo.com [medkoo.com]
- 2. stemcell.com [stemcell.com]
- 3. Effects of SB202190 on expression levels of IL-6 and NF-κB in flap ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB202190, a selective inhibitor of p38 mitogen-activated protein kinase, is a powerful regulator of LPS-induced mRNAs in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of SB202190 on expression levels of IL-6 and NF-κB in flap ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB202190 | Cell Signaling Technology [cellsignal.com]
- 9. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SB 202190 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing SB 202190, encountering precipitation in cell culture media can be a frustrating obstacle. This technical support center provides a comprehensive guide to troubleshoot and prevent this common issue, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my SB 202190 precipitating in the cell culture media?
A1: SB 202190 has low solubility in aqueous solutions like cell culture media. Precipitation commonly occurs when the concentration of SB 202190 exceeds its solubility limit in the final working solution. This can be triggered by several factors:
-
High Final Concentration: The desired experimental concentration may be too high for the media's composition.
-
Improper Dissolution of Stock Solution: The compound may not have been fully dissolved in the initial solvent (typically DMSO).[1]
-
Solvent Shock: Adding a concentrated DMSO stock solution directly to the aqueous media too quickly can cause the compound to crash out of solution.
-
Low Temperature: Media stored at cooler temperatures (e.g., 4°C) will have lower solubility for compounds like SB 202190.
-
Media Components: Components in the media, such as high concentrations of salts or proteins, can interact with SB 202190 and reduce its solubility.
-
pH of the Media: The pH of the culture media can influence the charge state and solubility of the compound.
-
DMSO Quality: Using old or hydrated DMSO can reduce the solubility of SB 202190.[2][3]
Q2: What is the recommended solvent for SB 202190?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of SB 202190 due to its high solubility.[1][4][5][6][7][8][9] Ethanol can also be used, but the solubility is significantly lower.[1][4] SB 202190 is practically insoluble in water.[1][2]
Q3: How can I improve the dissolution of my SB 202190 stock solution?
A3: To ensure complete dissolution and prevent future precipitation, follow these tips:
-
Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can reduce solubility.[2][3]
-
Sonication: Use an ultrasonic bath to aid in dissolving the compound.[1][3][7]
-
Gentle Warming: Briefly warm the solution to 37°C to help dissolve the compound. Avoid excessive heat to prevent degradation.[1][7]
-
Vortexing: Thoroughly vortex the solution to ensure it is homogenous.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should generally be kept below 0.1%.[8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.[1]
Q5: Can I store SB 202190 after it has been diluted in media?
A5: It is not recommended to store aqueous solutions of SB 202190 for more than one day. For optimal results, prepare the working solution fresh for each experiment.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding stock solution to media | - Solvent Shock: Rapid change in solvent polarity. - High Concentration: Exceeding solubility limit. | - Step-wise Dilution: First, dilute the DMSO stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media. - Lower Final Concentration: If possible, reduce the final working concentration of SB 202190. |
| Cloudiness or crystals observed in media after incubation | - Temperature Fluctuation: Compound precipitating out at lower incubation temperatures or during storage. - Media Instability: Interaction with media components over time. | - Maintain Stable Temperature: Ensure the incubator temperature is stable. If storing media with the compound, keep it at 37°C if possible, but for short periods only. - Prepare Fresh: Prepare the working solution immediately before use. |
| Inconsistent experimental results | - Precipitation: Undissolved compound leads to inaccurate final concentration. - Degradation: Improper storage of stock solutions. | - Visual Inspection: Before each use, visually inspect the stock solution and the final working solution for any signs of precipitation. - Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][10] |
Data Presentation: Solubility of SB 202190
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference(s) |
| DMSO | 16 - 100 | ~48 - 301.8 | [2][5][6][7][10][11] |
| Ethanol | 0.25 - 22 | ~0.75 - 66 | [1][2][4][11] |
| DMSO:PBS (1:6, pH 7.2) | ~0.14 | ~0.42 | [11] |
| Water | Insoluble | Insoluble | [2] |
Note: Solubility can vary between different suppliers and batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM SB 202190 Stock Solution in DMSO
Materials:
-
SB 202190 powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Calculate the required amount of SB 202190 and DMSO. For a 10 mM stock solution of SB 202190 (Molecular Weight: 331.34 g/mol ), you would dissolve 3.31 mg in 1 mL of DMSO.
-
Weigh the SB 202190 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is difficult, briefly sonicate the tube in an ultrasonic bath or warm it to 37°C for a few minutes, followed by vortexing.[1][7]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[5] Stock solutions are stable for up to 6 months at -20°C.
Protocol 2: Preparation of a Working Solution of SB 202190 in Cell Culture Media
Materials:
-
10 mM SB 202190 stock solution in DMSO
-
Pre-warmed (37°C) cell culture media
-
Sterile conical tubes
Methodology:
-
Determine the final concentration of SB 202190 and the final volume of media required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of media with a final concentration of 10 µM SB 202190, you will need 10 µL of the 10 mM stock solution.
-
Crucial Step (to avoid precipitation): Perform a serial dilution.
-
Add the required volume of the DMSO stock solution (e.g., 10 µL) to a sterile tube containing a small volume of pre-warmed media (e.g., 1 mL).
-
Gently mix by pipetting or inverting the tube.
-
Add this intermediate dilution to the final volume of pre-warmed media (e.g., the remaining 9 mL).
-
-
Gently mix the final solution by inverting the tube several times. Avoid vigorous vortexing which can cause foaming of the media.
-
Use the freshly prepared media immediately for your experiment.
Visualizations
Caption: Workflow for preparing SB 202190 solutions.
Caption: A logical guide to troubleshooting precipitation.
References
- 1. tpca-1.com [tpca-1.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-gems.com [bio-gems.com]
- 5. SB202190 | Cell Signaling Technology [cellsignal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. SB 202190, powder, 152121-30-7, Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
SB 202190 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential off-target effects of SB 202190, a widely used p38 MAPK inhibitor. The following information is intended to help researchers ensure the specificity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of SB 202190?
SB 202190 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms, p38α and p38β.[1][2] It binds to the ATP pocket of the active kinase, effectively blocking its downstream signaling activities.[1]
Q2: I'm observing effects in my experiment that don't seem to be related to p38 MAPK inhibition. Is it possible that SB 202190 has off-target effects?
Yes, like many small molecule inhibitors, SB 202190 has been reported to have off-target effects, particularly at higher concentrations. These can include the inhibition of other kinases and the modulation of signaling pathways independent of p38 MAPK.[3][4][5]
Q3: What are the most commonly reported off-target effects of SB 202190?
The most frequently cited off-target effects include the inhibition of other kinases such as Casein Kinase 1 delta (CK1δ), Raf-1, and Mixed Lineage Kinase 3 (MLK3). Additionally, SB 202190 has been shown to induce autophagy and lysosomal biogenesis through a p38-independent mechanism involving the activation of Transcription Factor EB (TFEB).[3][4]
Q4: How can I be sure that the effects I'm seeing are due to p38 inhibition and not an off-target effect?
To confirm the role of p38 in your observed phenotype, consider the following control experiments:
-
Use a structurally different p38 inhibitor: Employ another p38 inhibitor with a different chemical scaffold to see if it recapitulates the same effect.
-
Rescue experiment: If possible, express a drug-resistant p38 mutant in your system. If the effect of SB 202190 is on-target, the drug-resistant mutant should prevent the phenotype.
-
RNAi/CRISPR: Use genetic approaches to knock down or knock out p38 and see if this phenocopies the effect of SB 202190.
Q5: What is the mechanism of SB 202190-induced autophagy, and how can I test for it?
SB 202190 can induce autophagy independently of p38 MAPK inhibition. This occurs through the release of intracellular calcium from the endoplasmic reticulum, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates TFEB, leading to its nuclear translocation and the activation of autophagy-related genes.[3] To test for this, you can monitor TFEB nuclear translocation via immunofluorescence or measure intracellular calcium levels following SB 202190 treatment.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Vacuole Formation
Some users have reported observing significant vacuole formation and cell death that may not be consistent with p38 inhibition.[4][5]
-
Troubleshooting Steps:
-
Confirm p38 Independence: Treat cells with a panel of p38 inhibitors with different chemical structures. If vacuolation is unique to SB 202190 and its structural analogs (like SB 203580), it is likely an off-target effect.[4]
-
Analyze Autophagy Markers: Monitor the levels of autophagy-related proteins like LC3-II and p62/SQSTM1. An accumulation of both may indicate defective autophagy, which has been associated with SB 202190's off-target effects.[4]
-
Test for PI3K/Akt/mTOR Pathway Inhibition: SB 202190 has been suggested to cross-inhibit the PI3K-Akt-mTOR pathway.[4] Analyze the phosphorylation status of key proteins in this pathway (e.g., Akt, S6 ribosomal protein) to see if they are affected by SB 202190 treatment in your system.
-
Issue 2: Unexplained Changes in Gene Expression Related to Autophagy and Lysosomes
You may observe the upregulation of genes involved in autophagy and lysosomal biogenesis that are not downstream of p38 MAPK.
-
Troubleshooting Steps:
-
Monitor TFEB Nuclear Translocation: As this is a known p38-independent effect of SB 202190, assess the subcellular localization of TFEB using immunofluorescence microscopy or cellular fractionation followed by western blotting. An increase in nuclear TFEB upon SB 202190 treatment would suggest this off-target pathway is active.
-
Measure Intracellular Calcium: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium concentration after SB 202190 treatment. A transient increase would support the proposed mechanism of TFEB activation.
-
Inhibit Calcineurin: Co-treat with a calcineurin inhibitor (e.g., FK506 or cyclosporin (B1163) A). If the induction of autophagy-related genes is blocked, it confirms the involvement of this off-target pathway.
-
Data Presentation
Table 1: On-Target and Off-Target Kinase Inhibition Profile of SB 202190
This table summarizes the inhibitory activity of SB 202190 against its primary targets and known off-targets. Data is presented as the percentage of remaining kinase activity at a given inhibitor concentration.
| Target Kinase | In-Screen Name | Species | Action | % Activity remaining at 0.5µM | % Activity remaining at 1µM | % Activity remaining at 10µM |
| p38α (MAPK14) | SAPK2a/P38a(MAPK14) | Hs | Inhibitor | 7.4 | 1.0 | 1.0 |
| Casein kinase 1 delta | CK1δ/CK1d | Hs | Inhibitor | 16.8 | 7.0 | -1.0 |
| Mixed lineage kinase 3 | nd/MLK3(MAP3K11) | Hs | Inhibitor | 25.2 | ||
| Raf-1 | c-RAF/RAF1 | Hs | Inhibitor | 25.8 | 14.0 | 1.0 |
| A-Raf | nd/ARAF | Hs | Inhibitor | 31.1 | ||
| Casein kinase 1 epsilon | nd/CK1epsilon | Hs | Inhibitor | 32.7 | ||
| Mixed lineage kinase 2 | nd/MLK2(MAP3K10) | Hs | Inhibitor | 32.8 | ||
| p38β (MAPK11) | SAPK2b/P38b(MAPK11) | Hs | Inhibitor | 32.8 | 2.0 | -1.0 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY, DiscoveRx KINOMEscan® and EMD Millipore KinaseProfilerTM platforms.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 of SB 202190 against a kinase of interest.
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Purified recombinant kinase.
-
Specific peptide or protein substrate for the kinase.
-
SB 202190 stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.
-
[γ-³³P]ATP and unlabeled ATP solution.
-
-
Assay Procedure:
-
In a microplate, add the kinase reaction buffer.
-
Add the purified kinase to each well.
-
Add the serially diluted SB 202190 or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by spotting the mixture onto phosphocellulose filter paper and immersing it in phosphoric acid.[7]
-
-
Data Analysis:
-
Wash the filter paper to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each SB 202190 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[8]
-
Protocol 2: Monitoring TFEB Nuclear Translocation by Immunofluorescence
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or HEK293) on glass coverslips in a multi-well plate and grow to 60-70% confluency.
-
Treat the cells with SB 202190 at the desired concentration and for the desired time. Include a vehicle control (DMSO).
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Imaging and Analysis:
Protocol 3: Measurement of Intracellular Calcium
-
Cell Preparation and Dye Loading:
-
Harvest cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10⁶ cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Indo-1 AM) by incubating at 37°C for 30-45 minutes in the dark.[13]
-
-
Measurement using a Fluorescence Plate Reader:
-
Wash the cells to remove excess dye and resuspend in buffer.
-
Pipette the cell suspension into a 96-well plate.
-
Measure the baseline fluorescence for a short period.
-
Use an automated injector to add SB 202190 to the wells while continuously measuring the fluorescence.
-
For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation at both ~340 nm (calcium-bound) and ~380 nm (calcium-free).[13]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm for Fura-2).
-
Plot the fluorescence ratio over time to visualize the change in intracellular calcium concentration.[13]
-
Visualizations
Caption: On-target signaling pathway of SB 202190.
Caption: Off-target autophagy induction by SB 202190.
Caption: Troubleshooting workflow for SB 202190 effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB202190 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
SB 202190 cytotoxicity at high concentrations
Welcome to the technical support center for SB 202190. This guide provides troubleshooting information and frequently asked questions regarding the cytotoxicity of SB 202190, particularly at high concentrations, to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SB 202190?
SB 202190 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] It specifically targets the p38α and p38β isoforms with IC50 values of 50 nM and 100 nM, respectively, in cell-free assays.[2][3] By binding to the ATP pocket of the kinase, it blocks the phosphorylation of downstream substrates, thereby inhibiting the p38 MAPK signaling pathway, which is involved in cellular processes like inflammation, apoptosis, and proliferation.[1]
Q2: Does SB 202190 induce cytotoxicity?
Yes, SB 202190 can induce cell death, but its effect is highly cell-type specific and concentration-dependent.
-
Pro-apoptotic Effects: In several cell lines, including Jurkat and HeLa cells, SB 202190 has been shown to induce apoptosis on its own.[2][4] This process involves the activation of CPP32-like (caspase-3-like) caspases.[2][4] In combination with lipopolysaccharide (LPS), SB 202190 induces apoptotic cell death in macrophage-like cell lines.[5][6]
-
Anti-apoptotic (Protective) Effects: Conversely, in human umbilical vein endothelial cells (HUVEC), SB 202190 has been observed to inhibit apoptosis and increase metabolic activity.[7] This protective effect is linked to the induction of autophagy and the cytoprotective enzyme heme oxygenase-1 (HO-1).[7][8]
-
Concentration-Dependent Cytotoxicity: In human breast cancer cells (MDA-MB-231), significant cytotoxicity is observed only at high concentrations (25-100 µM), with an IC50 value of 46.6 µM.[9] At lower concentrations (0.1–10 µM), no significant cytotoxicity was detected.[9]
Q3: What are the known off-target effects of SB 202190 at high concentrations?
High concentrations of SB 202190 are associated with several off-target effects that are independent of p38 MAPK inhibition.
-
Induction of Autophagy: SB 202190 can induce autophagy and lysosomal biogenesis by activating transcription factors TFEB and TFE3. This effect is not replicated by other p38 inhibitors and is believed to occur via the release of calcium from the endoplasmic reticulum and subsequent activation of the phosphatase calcineurin.[10]
-
Defective Autophagy and Vacuolation: In various cancer and non-cancer cell lines, SB 202190 and the related inhibitor SB 203580 can cause the formation of large cytoplasmic vacuoles and induce defective autophagy, leading to an accumulation of autophagic markers like LC3-II and p62.[11][12] This has been confirmed to be a p38-independent off-target effect.[11]
-
Inhibition of Other Kinases: Off-target effects reported for SB 202190 include the inhibition of other kinases such as CK1d, GAK, GSK3, and RIP2.[10]
Q4: How does SB 202190-induced cytotoxicity relate to caspase activation?
In cell lines where SB 202190 induces apoptosis, the mechanism involves the activation of caspases. Specifically, it has been shown to stimulate the activity of CPP32-like (caspase-3-like) caspases.[4] The apoptotic effect can be completely blocked by caspase inhibitors like z-VAD-fmk and by the expression of the anti-apoptotic protein Bcl-2.[4] The role of p38 isoforms can be complex; expression of p38α has been found to mildly augment apoptosis, whereas p38β expression can attenuate the apoptotic effect of SB 202190.[2][4]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at standard working concentrations (1-10 µM).
-
Possible Cause 1: Cell Line Sensitivity. The cell line you are using may be particularly sensitive to SB 202190. Some cell lines undergo apoptosis even at low concentrations.
-
Solution: Perform a dose-response curve starting from a lower concentration range (e.g., 0.1 µM to 20 µM) to determine the optimal non-toxic and effective concentration for your specific cell line. The IC50 for MDA-MB-231 breast cancer cells was 46.6 µM, while concentrations up to 10 µM were not cytotoxic.[9]
-
-
Possible Cause 2: Off-Target Effects. The observed cytotoxicity might be due to off-target effects rather than specific p38 inhibition, especially if the experiment involves prolonged incubation times.
-
Solution: Use a structurally different p38 MAPK inhibitor as a control to confirm that the observed phenotype is due to p38 inhibition. Additionally, use an inactive analog of SB 202190, such as SB 202474, as a negative control.[7]
-
Issue 2: No effect or an anti-apoptotic effect is observed when cytotoxicity was expected.
-
Possible Cause 1: Cell-Type Specific Response. Some cell types, like HUVECs, exhibit a protective response to SB 202190, which involves the induction of autophagy and HO-1.[7]
-
Solution: Investigate markers of autophagy (e.g., LC3-II conversion) and HO-1 expression via Western blot or qPCR to determine if a protective pathway has been activated.
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling of the SB 202190 stock solution may lead to reduced potency.
-
Solution: Prepare fresh stock solutions in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Always include a positive control in your experiment to verify compound activity.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Vehicle Effects. The solvent used to dissolve SB 202190, typically DMSO, can have effects on cells, especially at higher concentrations.
-
Solution: Always include a vehicle-only control group in your experiments, ensuring the final DMSO concentration is consistent across all treatment groups and ideally below 0.5%.[9]
-
-
Possible Cause 2: Variable Treatment Duration. The effects of SB 202190 can be time-dependent.
-
Solution: Standardize the incubation time. For acute pathway inhibition studies, 30-90 minutes may be sufficient, while apoptosis or proliferation assays often require 24-72 hours of exposure.[1] A time-course experiment can help identify the optimal endpoint.
-
Quantitative Data Summary
Table 1: IC50 and Effective Concentrations of SB 202190
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (p38α) | Cell-free assay | 50 nM | Kinase Inhibition | [2] |
| IC50 (p38β) | Cell-free assay | 100 nM | Kinase Inhibition | [2] |
| IC50 (Cytotoxicity) | MDA-MB-231 | 46.6 µM | Cell Death | [9] |
| Effective Conc. | HUVEC | 5-10 µM | Increased metabolic activity, decreased apoptosis | [7] |
| Effective Conc. | HeLa | 10 µM | TFEB/TFE3 nuclear translocation, autophagy induction | [10] |
| Effective Conc. | Jurkat, HeLa | Not specified | Induction of apoptosis via caspase activation | [2] |
| Working Conc. Range | Various Cancer Models | 1-20 µM | General range for apoptosis and inflammation assays | [1] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxic effects of p38 MAPK inhibitors.[9]
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SB 202190 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle-only control.
-
Incubation: Remove the old medium from the cells and add the medium containing SB 202190 or vehicle. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis via Caspase-3 Activity Assay
This protocol is based on fluorometric methods described for measuring caspase activity.[4][13]
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10-cm dishes. Treat with the desired concentrations of SB 202190 and appropriate controls for the selected time.
-
Cell Lysis: Harvest the cells (including any floating cells) and wash with cold PBS. Lyse the cell pellet in a buffer containing 10 mM Tris (pH 7.5), 130 mM NaCl, 1% Triton X-100, and 10 mM NaF for 10-15 minutes on ice.[13]
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant for analysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Caspase Activity Reaction: In a 96-well black plate, add 20-50 µg of protein lysate to each well. Initiate the reaction by adding a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Analysis: Quantify the caspase-3 activity based on the fluorescence intensity and normalize to the protein concentration. Compare the activity in treated samples to the vehicle control.
Visualizations
Caption: On-target mechanism of SB 202190 action.
Caption: Off-target autophagy pathway induced by SB 202190.
Caption: Workflow for assessing SB 202190 cytotoxicity.
References
- 1. tpca-1.com [tpca-1.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of apoptosis by SB202190 through inhibition of p38beta mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A selective inhibitor of p38 MAP kinase, SB202190, induced apoptotic cell death of a lipopolysaccharide-treated macrophage-like cell line, J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
Technical Support Center: Optimizing SB 202190 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using SB 202190, a selective p38 MAPK inhibitor. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SB 202190 and what is its mechanism of action?
A1: SB 202190 is a potent, cell-permeable pyridinyl imidazole (B134444) compound that selectively inhibits the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] It specifically targets the p38α (MAPK14) and p38β (MAPK11) isoforms by competing with ATP for binding to the kinase domain.[1][2][3] This inhibition prevents the phosphorylation of downstream targets, thereby modulating cellular responses to stress, inflammation, and other stimuli.[4][5][6]
Q2: What is the recommended starting concentration for SB 202190 in cell culture experiments?
A2: The optimal concentration of SB 202190 is highly dependent on the specific cell line and the biological endpoint being measured. However, a general starting range for most in vitro applications is between 1-20 µM.[7][8] For acute pathway inhibition studies, treatments of 30-90 minutes are common, while for proliferation or apoptosis assays, longer incubation times of 24-72 hours are standard.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store SB 202190 stock solutions?
A3: SB 202190 is soluble in DMSO at concentrations of 30 mg/ml or higher.[8] To prepare a 10 mM stock solution, for example, you can reconstitute 5 mg of the compound in 1.51 ml of DMSO.[8] For cell culture, it is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.[9] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[7][8] While stable for 24 months in lyophilized form, once in solution, it is best to use it within 3 months to maintain potency.[8]
Q4: What are the known off-target effects of SB 202190?
A4: While SB 202190 is highly selective for p38α and p38β, some off-target effects have been reported, particularly at higher concentrations.[7] These can include the inhibition of other kinases like CK1d, GAK, GSK3, and RIP2.[10] Some studies suggest that certain effects of SB 202190, such as the induction of autophagy, may be independent of p38 inhibition and result from these off-target activities.[10][11][12] Therefore, it is important to use the lowest effective concentration and include appropriate controls in your experiments.
Q5: In which research areas is SB 202190 commonly used?
A5: SB 202190 is widely used in various research fields due to the central role of the p38 MAPK pathway in cellular processes. It is frequently employed in studies related to inflammation, cancer biology, neuroscience, stem cell biology, and apoptosis.[1][3][13] For instance, it has been used to induce cardiomyocyte differentiation from human embryonic stem cells, improve the self-renewal of neural stem cells, and investigate inflammatory responses in different cell types.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation | - Poor solubility in the chosen solvent.- Using a non-anhydrous solvent (e.g., DMSO that has absorbed moisture).[14]- Exceeding the solubility limit. | - Ensure you are using high-quality, anhydrous DMSO.[14]- Gently warm the solution to 37°C or use sonication to aid dissolution.[7][15]- Prepare a fresh stock solution. |
| Inconsistent Inhibition | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.[7]- Inaccurate final working concentration.- Batch-to-batch variability of the compound. | - Aliquot stock solutions and avoid repeated freeze-thaw cycles.[7][8]- Validate the potency of a new batch with a pilot dose-response experiment.[7]- Always include positive and negative controls to verify pathway inhibition. |
| High Cell Toxicity | - The concentration used is too high for the specific cell line.- Off-target effects at high concentrations.[7]- High concentration of the solvent (e.g., DMSO). | - Perform a dose-response curve to determine the optimal, non-toxic concentration.[16]- Ensure the final DMSO concentration in the culture medium is below 0.1%.[9]- Monitor cell viability using methods like MTT or Trypan Blue exclusion assays. |
| No Observable Effect | - The p38 MAPK pathway may not be the primary driver of the phenotype in your specific cell model.- Insufficient incubation time.- The compound concentration is too low. | - Confirm the activation of the p38 pathway in your experimental model (e.g., via Western blot for phospho-p38).- Optimize the treatment duration and concentration through time-course and dose-response experiments.- Consider alternative or complementary inhibitors. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of SB 202190 against p38 Isoforms
| Target | IC50 | Reference(s) |
| p38α (SAPK2a/MAPK14) | 50 nM | [1][3] |
| p38β (SAPK2b/MAPK11) | 100 nM | [1][3] |
Table 2: Effective Concentrations of SB 202190 in Various Cell Lines
| Cell Line | Application | Effective Concentration | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of apoptosis, induction of autophagy | 5-10 µM | [17] |
| Colorectal Cancer (CRC) cell lines (RKO, CACO2, SW480) | Inhibition of colony formation and induction of apoptosis | 10 µM | [3] |
| Human Breast Cancer (MDA-MB-231) | Inhibition of cell proliferation and migration | 5-50 µM | [18] |
| Pancreatic Cancer cell lines | Inhibition of cell proliferation | 10 µM | [19] |
| Retinal cells (R28) | Neuroprotection against glutamate-induced toxicity | 25 µM | [20] |
| Leukemia cells (THP-1, MV4-11) | Stimulation of cell growth (off-target effect) | Not specified for inhibition | [15] |
Key Experimental Protocols
Protocol 1: Determination of Optimal SB 202190 Concentration using a Dose-Response Assay
-
Cell Seeding: Plate your target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 50-60% confluency).
-
Compound Dilution: Prepare a series of dilutions of your SB 202190 stock solution in complete culture medium. A common range to test is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Include a vehicle control (DMSO at the highest concentration used for the dilutions).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of SB 202190.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability/Endpoint Assay: Assess cell viability using a suitable method such as an MTT, XTT, or CellTiter-Glo assay. Alternatively, measure your specific biological endpoint (e.g., cytokine production, protein phosphorylation).
-
Data Analysis: Plot the cell viability or endpoint measurement against the log of the SB 202190 concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Protocol 2: Western Blot Analysis to Confirm p38 MAPK Pathway Inhibition
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with the determined optimal concentration of SB 202190 for 1-2 hours.
-
Stimulation: If your experiment involves a stimulus to activate the p38 pathway (e.g., UV, TNF-α, LPS), add the stimulus for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Compare the levels of phosphorylated p38 MAPK in treated versus untreated samples to confirm the inhibitory effect of SB 202190. Total p38 MAPK serves as a loading control.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.
Caption: Workflow for optimizing SB 202190 concentration.
Caption: Troubleshooting logic for SB 202190 experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. tpca-1.com [tpca-1.com]
- 8. SB202190 | Cell Signaling Technology [cellsignal.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
- 16. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 17. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of SB 202190 on Cell Viability Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SB 202190 in their experiments. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is SB 202190 and what is its primary mechanism of action?
SB 202190 is a potent, cell-permeable, and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms.[1][2][3][4] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of downstream substrates.[1][2]
Q2: How can SB 202190 affect cell viability?
The impact of SB 202190 on cell viability is context-dependent and can vary based on cell type, concentration, and the specific cellular environment. Inhibition of the p38 MAPK pathway can lead to:
-
Induction of apoptosis: In some cell lines, such as Jurkat and HeLa cells, SB 202190 has been shown to induce apoptosis.[3]
-
Induction of autophagy: SB 202190 can induce autophagy, a cellular self-degradation process that can either promote cell survival or lead to cell death.[1][5][6]
-
Inhibition of cell proliferation: At higher concentrations, SB 202190 can prevent cell proliferation.[7]
-
Suppression of ferroptosis: The inhibitor has been shown to suppress this iron-dependent form of cell death.[8]
Q3: Can SB 202190 directly interfere with the reagents used in common cell viability assays?
Currently, there is no direct evidence to suggest that SB 202190 chemically reacts with and interferes with the reagents of common viability assays like MTT, XTT, or Calcein-AM. However, SB 202190 can indirectly impact the readouts of these assays by altering cellular metabolism and redox status.[5][6][9]
Q4: What are the typical working concentrations for SB 202190 in cell culture experiments?
The optimal working concentration of SB 202190 is cell-line and assay-dependent. For pathway inhibition studies, concentrations typically range from 1 to 20 µM.[2] For longer-term cell viability and apoptosis assays (24-72 hours), similar concentration ranges are often used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpected Increase in Signal in MTT/XTT Assays
Possible Cause:
SB 202190 has been reported to increase metabolic activity in some cell types, such as Human Umbilical Vein Endothelial Cells (HUVECs).[5] MTT and XTT assays measure cell viability by assessing the activity of mitochondrial reductases. An increase in metabolic activity, independent of an increase in cell number, can lead to a stronger signal, falsely suggesting increased cell viability. Additionally, SB 202190 can modulate the production of reactive oxygen species (ROS), which may also affect the reduction of tetrazolium salts.[5][6][9][10]
Troubleshooting Steps:
-
Validate with a Non-Metabolic Assay: Confirm your results using a viability assay that does not rely on metabolic activity. A suitable alternative is the Calcein-AM assay, which measures cell membrane integrity and esterase activity.
-
Use a Direct Cell Counting Method: Manually count viable cells using a hemocytometer and a viability dye like trypan blue to get a direct measure of cell number.
-
Measure ROS Levels: Assess the intracellular ROS levels in your cells following SB 202190 treatment to determine if altered redox state is a contributing factor.
-
Perform a Dose-Response Curve: A comprehensive dose-response curve can help to distinguish between metabolic effects at lower concentrations and cytotoxic effects at higher concentrations.
Issue 2: Discrepancy Between Viability Assay Results and Microscopic Observations
Possible Cause:
You may observe morphological changes indicative of cell stress or death under the microscope, but your MTT or XTT assay shows no change or even an increase in viability. This can be due to the aforementioned increase in metabolic activity masking the cytotoxic effects of SB 202190.
Troubleshooting Steps:
-
Prioritize Non-Metabolic Assays: Rely on assays like Calcein-AM or cytotoxicity assays that measure the release of lactate (B86563) dehydrogenase (LDH) for a more accurate reflection of cell death.
-
Apoptosis Staining: Use markers of apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to specifically quantify apoptotic and necrotic cell populations.
-
Time-Course Experiment: Perform a time-course experiment to see if the metabolic effects are transient and precede a later onset of cell death.
Issue 3: High Background Fluorescence in Calcein-AM Assay
Possible Cause:
High background in a Calcein-AM assay is often due to the presence of extracellular esterases, particularly in serum-containing media, which can hydrolyze Calcein-AM outside the cells.
Troubleshooting Steps:
-
Wash Cells Thoroughly: Ensure that cells are washed with a serum-free buffer, such as PBS, before adding the Calcein-AM working solution.
-
Use Serum-Free Medium for Staining: Perform the Calcein-AM incubation step in a serum-free medium.
-
Optimize Dye Concentration and Incubation Time: Titrate the concentration of Calcein-AM and the incubation time to find the optimal conditions that provide a bright signal in viable cells with minimal background.[11][12][13][14]
Quantitative Data
Table 1: IC50 Values of SB 202190 in Various Assays and Cell Lines
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| p38α (SAPK2a) | Cell-free | 50 nM | [1][2][3][4] |
| p38β (SAPK2b) | Cell-free | 100 nM | [1][2][3][4] |
| Cytotoxicity (MTT Assay) | MDA-MB-231 (Human Breast Cancer) | 46.6 µM | [7] |
| Antiproliferative Activity (MTT Assay) | Mouse Astrocyte | 64.8 µM | [1] |
| Antiproliferative Activity (MTT Assay) | Mouse Medulloblastoma | 3.006 µM | [1] |
| Anti-inflammatory Activity (LPS-induced NO production) | RAW264.7 (Mouse Macrophage) | 16 µM | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
SB 202190
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of SB 202190 (and a vehicle control, typically DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Calcein-AM Cell Viability Assay
This protocol is for a 96-well plate format and is suitable for fluorescence microscopy or a fluorescence plate reader.
Materials:
-
Cells of interest
-
SB 202190
-
Complete cell culture medium
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other serum-free buffer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with SB 202190 and a vehicle control for the desired duration.
-
Prepare a Calcein-AM working solution (typically 1-5 µM) in serum-free buffer.[11][13]
-
Wash the cells twice with PBS to remove the treatment medium.
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.[11][13]
-
Wash the cells twice with PBS to remove excess Calcein-AM.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.[11][12]
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tpca-1.com [tpca-1.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species and p38 mitogen‐activated protein kinase induce apoptotic death of U937 cells in response to Naja nigricollis toxin‐γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species and p38 mitogen-activated protein kinase induce apoptotic death of U937 cells in response to Naja nigricollis toxin-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 12. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
SB 202190 off-target effects on PI3K/Akt pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential off-target effects of the p38 MAPK inhibitor, SB 202190, particularly concerning the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is SB 202190 and what is its primary target?
SB 202190 is a potent, cell-permeable, and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] It functions by competing with ATP for binding to the kinase's active site.[2][3][4] Its primary targets are the p38α and p38β isoforms.[1][3][4][5]
Q2: I am observing unexpected changes in Akt phosphorylation after treating my cells with SB 202190. Is this a known off-target effect?
Yes, this is a possibility. While SB 202190 is highly selective for p38 MAPK, some studies have reported off-target effects, including alterations in the phosphorylation of proteins in other signaling pathways.[6][7][8] Specifically, the induction of autophagy and cytoplasmic vacuole formation by SB 202190 has been linked to off-target effects on the PI3K/Akt/mTOR pathway.[9][10] These effects may not be a direct result of p38 inhibition.[9][11]
Q3: My cells are undergoing significant autophagy and/or vacuole formation with SB 202190 treatment. Is this related to its primary inhibitory function?
Evidence suggests that the induction of autophagy and vacuole formation by SB 202190 is likely an off-target effect and not a direct consequence of p38 MAPK inhibition.[9][10] Studies using other p38 inhibitors or SB 202190-resistant p38α mutants have shown that p38 inhibition is not sufficient to cause this autophagic response.[9][11] The mechanism may involve the PPP3/calcineurin pathway and changes in intracellular calcium, independent of mTOR signaling.[7][12]
Q4: What specific kinases, other than p38, are known to be inhibited by SB 202190?
Kinase profiling studies have identified several other kinases that can be inhibited by SB 202190, although typically at higher concentrations than required for p38 inhibition. These include Casein Kinase 1 delta (CK1δ), Raf-1, and RIP2, among others.[7][13]
Q5: How can I confirm if the effects I'm observing are due to off-target activity of SB 202190?
To troubleshoot and verify off-target effects, consider the following control experiments:
-
Use an alternative p38 inhibitor: Employ another structurally different p38 inhibitor (e.g., BIRB-796) to see if the same phenotype is produced.[7]
-
Rescue experiment: If available, use a cell line expressing an SB 202190-resistant mutant of p38α. If the phenotype persists in these cells, it is likely an off-target effect.[9]
-
Dose-response curve: Perform a detailed dose-response analysis. Off-target effects often manifest at higher concentrations than those required to inhibit the primary target.
-
Directly assess PI3K/Akt pathway: Use Western blotting to directly measure the phosphorylation status of key pathway proteins like Akt (at Ser473 and Thr308), mTOR, and S6 ribosomal protein.[9][14]
Quantitative Data: Kinase Inhibition Profile
The following tables summarize the inhibitory potency of SB 202190 on its primary targets and known off-targets.
Table 1: Potency of SB 202190 on Target p38 MAPK Isoforms
| Kinase | IC50 | Assay Condition |
| p38α (SAPK2a) | 50 nM | Cell-free kinase assay[1][3][4][5] |
| p38β2 (SAPK2b) | 100 nM | Cell-free kinase assay[1][3][4][5] |
| Binding Affinity (Kd) | ||
| Recombinant human p38 | 38 nM | Binding assay[2][3] |
Table 2: Reported Off-Target Kinase Inhibition by SB 202190
| Off-Target Kinase | Percent Activity Remaining @ 1µM | Percent Activity Remaining @ 10µM |
| Casein Kinase 1 delta (CK1δ) | 7.0% | -1.0% |
| Raf-1 proto-oncogene (c-RAF) | 14.0% | 1.0% |
| Mitogen-activated protein kinase 11 (p38β) | 2.0% | -1.0% |
| Data adapted from kinome-wide affinity screens.[13] Note: Lower percentage indicates stronger inhibition. |
Experimental Protocols & Methodologies
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol provides a general framework for detecting changes in the phosphorylation state of key proteins in the PI3K/Akt pathway following treatment with SB 202190.
-
Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency at the time of harvest. b. Treat cells with the desired concentrations of SB 202190 and appropriate controls (e.g., vehicle-only DMSO, positive/negative controls for pathway activation).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. c. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate proteins on an 8-12% SDS-polyacrylamide gel. c. Transfer separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15][16] b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
- Phospho-Akt (Ser473)
- Phospho-Akt (Thr308)
- Total Akt
- Phospho-mTOR (Ser2448)
- Total mTOR
- β-Actin (as a loading control)[14][17] c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] e. Wash the membrane three times with TBST.
-
Detection: a. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[16] b. Quantify band intensity using densitometry software.
Protocol 2: In Vitro Kinase Assay (General Protocol)
This protocol outlines the steps to determine the IC50 value of SB 202190 on a kinase of interest.
-
Reaction Setup: a. Prepare a reaction buffer specific to the kinase being assayed (e.g., for p38α: 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA).[5] b. In a 96-well plate, add the reaction buffer, the purified kinase, and the desired substrate (e.g., Myelin Basic Protein for p38).[5] c. Add serial dilutions of SB 202190 or a vehicle control (DMSO) to the wells.
-
Initiate Reaction: a. Start the kinase reaction by adding a solution containing MgCl2 and [γ-32P]ATP or [γ-33P]ATP.[5][18] b. Incubate the plate at 30°C for a defined period (e.g., 10-40 minutes).[5]
-
Terminate Reaction and Measure Activity: a. Stop the reaction by adding a solution like 0.5 M phosphoric acid.[5] b. Spot an aliquot of the reaction mixture onto a P30 filter mat or similar phosphocellulose paper. c. Wash the filter mats extensively with phosphoric acid to remove unincorporated radioactive ATP.[5] d. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. Note: Non-radioactive, luminescence-based assay formats like the ADP-Glo™ Kinase Assay are also widely used and follow a similar principle of measuring kinase activity.[19]
Visualizations: Pathways and Workflows
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 202190.
Caption: The PI3K/Akt pathway and the potential off-target inhibitory site of SB 202190.
Caption: Workflow for troubleshooting potential off-target effects of SB 202190.
References
- 1. stemcell.com [stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 7. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SB202190 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. promega.com [promega.com]
why use anhydrous DMSO for SB 202190
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, SB 202190. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility and stability to ensure the successful application of SB 202190 in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous DMSO to dissolve SB 202190?
A1: The use of anhydrous dimethyl sulfoxide (B87167) (DMSO) is crucial for dissolving SB 202190 due to the compound's hygroscopic nature and reduced solubility in the presence of water. DMSO readily absorbs moisture from the atmosphere, and this water content can significantly lower the solubility of SB 202190, leading to precipitation of the compound.[1][2] For optimal results, it is highly recommended to use a fresh, unopened bottle of anhydrous DMSO or DMSO that has been properly stored under desiccating conditions.
Q2: What should I do if SB 202190 precipitates out of my stock solution?
A2: If you observe precipitation in your SB 202190 stock solution, it is likely due to the absorption of water into the DMSO. To redissolve the compound, you can gently warm the solution at 37°C for 10-15 minutes and/or sonicate the vial for a few minutes.[3] To prevent this from happening in the future, always use anhydrous DMSO, aliquot your stock solution into smaller, single-use volumes, and store them at -20°C in a desiccated environment.
Q3: What are the recommended storage conditions for SB 202190 stock solutions?
A3: Once dissolved in anhydrous DMSO, SB 202190 stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Under these conditions, the stock solution is generally stable for several months. However, for aqueous solutions, it is not recommended to store them for more than one day.
Q4: What is the mechanism of action of SB 202190?
A4: SB 202190 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β. It functions by competing with ATP for binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates.
Data Presentation
Table 1: Solubility and Potency of SB 202190
| Property | Value | Notes |
| Solubility in Anhydrous DMSO | ≥57.7 mg/mL | Moisture can significantly decrease solubility.[1][3] |
| Solubility in Ethanol | ~22.47 mg/mL | |
| Solubility in Water | Insoluble | |
| IC₅₀ for p38α | 50 nM | In cell-free assays.[1] |
| IC₅₀ for p38β | 100 nM | In cell-free assays.[1] |
| Kd for p38 | 38 nM |
Signaling Pathway
The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress, inflammation, and other extracellular stimuli. The pathway is initiated by various upstream kinases (MAPKKKs) that phosphorylate and activate MAPKKs (MKK3 and MKK6). These, in turn, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream targets, including transcription factors and other kinases, to elicit a biological response. SB 202190 exerts its inhibitory effect by blocking the activity of p38 MAPK.
Caption: The p38 MAPK signaling pathway and the inhibitory action of SB 202190.
Experimental Protocols
Protocol: Inhibition of p38 MAPK in Cultured Cells
This protocol provides a general workflow for treating cultured cells with SB 202190 to inhibit p38 MAPK activity.
-
Preparation of SB 202190 Stock Solution:
-
Aseptically weigh out the required amount of SB 202190 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C.
-
-
Cell Seeding:
-
Plate your cells of interest at the desired density in a multi-well plate.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment with SB 202190:
-
On the day of the experiment, thaw an aliquot of the SB 202190 stock solution.
-
Dilute the stock solution to the final desired working concentration (typically in the range of 1-20 µM) in pre-warmed, serum-free or complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing SB 202190.
-
Incubate the cells for the desired period (e.g., 1-24 hours) depending on the experimental endpoint.
-
-
Downstream Analysis:
-
After the incubation period, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation status of p38 MAPK and its downstream targets.
-
Gene Expression Analysis (qPCR or RNA-seq): To measure changes in the expression of p38-regulated genes.
-
Cell Viability/Apoptosis Assays: To determine the effect of p38 inhibition on cell survival.
-
-
Caption: A typical experimental workflow for using SB 202190 in cell culture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| SB 202190 will not dissolve in DMSO. | 1. DMSO is not anhydrous. 2. Concentration is too high. | 1. Use a new, sealed vial of anhydrous DMSO. 2. Gently warm the solution to 37°C or sonicate. 3. Prepare a lower concentration stock solution. |
| Precipitate forms in the stock solution upon storage. | Water has been absorbed into the DMSO. | 1. Aliquot stock solutions into smaller, single-use volumes to minimize exposure to air. 2. Store aliquots in a desiccated container at -20°C. |
| No inhibition of p38 MAPK phosphorylation is observed. | 1. Incorrect concentration of SB 202190 used. 2. Insufficient incubation time. 3. Degradation of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell type. 2. Increase the incubation time. 3. Use a fresh aliquot of the stock solution. |
| Unexpected or off-target effects are observed. | SB 202190 may have off-target activities at higher concentrations. | 1. Use the lowest effective concentration of SB 202190. 2. Include appropriate controls, such as a vehicle-only control and potentially a structurally related but inactive compound. |
| Cell death is observed at the working concentration. | The concentration of SB 202190 or the final DMSO concentration is too high for the cell type. | 1. Reduce the concentration of SB 202190. 2. Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. |
References
improving SB 202190 solubility with sonication
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, SB 202190. Particular focus is given to challenges related to its solubility and the use of sonication as a dissolution aid.
Frequently Asked Questions (FAQs)
Q1: What is SB 202190 and what is its primary mechanism of action?
A1: SB 202190 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1] It specifically targets the p38α and p38β isoforms with IC50 values of 50 nM and 100 nM, respectively.[2] The compound functions by binding to the ATP pocket of the active p38 kinase, thereby preventing the phosphorylation of downstream substrates involved in inflammatory responses and cellular stress.[2][3][4]
Q2: In which solvents is SB 202190 soluble?
A2: SB 202190 is largely insoluble in water but exhibits good solubility in organic solvents.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent, with reported solubilities ranging from ≥40 mg/mL to 118.8 mg/mL.[5][6] It is also soluble in ethanol (B145695) and dimethylformamide (DMF). For cell culture experiments, a stock solution is typically prepared in DMSO and then diluted to the final working concentration in the aqueous culture medium.[1]
Q3: Is sonication recommended for dissolving SB 202190?
A3: Yes, sonication is frequently recommended to aid the dissolution of SB 202190, particularly if precipitation is observed.[5][7][8] Applying ultrasonic energy can help break down compound aggregates and ensure a homogenous solution.[2][3]
Q4: Can sonication degrade SB 202190?
A4: While sonication is a useful tool for dissolution, prolonged or high-intensity sonication can potentially lead to the degradation of chemical compounds by generating free radicals.[9][10] It is advisable to use sonication judiciously, for short durations, and to visually inspect the solution for any signs of degradation, such as color change. For most applications, brief sonication in an ultrasonic bath is sufficient and unlikely to cause significant degradation.
Troubleshooting Guide
Issue: SB 202190 is not fully dissolving in DMSO.
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Quality | Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed moisture can reduce the solubility of SB 202190.[6][11] Use a fresh, unopened bottle of anhydrous DMSO for best results. |
| Precipitation at Room Temperature | Gently warm the solution to 37°C.[2][3] This can often be sufficient to bring the compound into solution. |
| Compound Aggregation | Place the vial in an ultrasonic bath for a short period (e.g., 5-10 minutes).[3] The ultrasonic waves will help to break up any particulate matter and facilitate complete dissolution. |
| Incorrect Concentration | Double-check your calculations to ensure you have not exceeded the solubility limit of SB 202190 in DMSO. |
Issue: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | SB 202190 has low solubility in aqueous solutions.[1] To minimize precipitation, it is recommended to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer of choice. |
| High Final DMSO Concentration | While diluting, ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced toxicity and to maintain the stability of the diluted compound.[1] |
| Rapid Dilution | Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and even dispersion. |
| Unstable Aqueous Solution | Aqueous solutions of SB 202190 are not recommended for long-term storage. Prepare fresh dilutions from your DMSO stock for each experiment. |
Quantitative Data Summary
Table 1: Solubility of SB 202190 in Various Solvents
| Solvent | Reported Solubility | Citation(s) |
| DMSO | ≥16 mg/mL, 30 mg/mL, ≥40 mg/mL, 50 mg/mL, 57.7 mg/mL, 66 mg/mL, 100 mg/mL, 118.8 mg/mL | ,[12],[6],[7],[2],[11],,[5] |
| Ethanol | ~0.25 mg/mL, ≥22.47 mg/mL | ,[2] |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM SB 202190 Stock Solution in DMSO
-
Materials:
-
SB 202190 (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of SB 202190 for your desired volume of 10 mM stock solution (Molecular Weight: 331.3 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 3.31 mg of SB 202190.
-
Weigh out the calculated amount of SB 202190 and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Cell Culture Treatment with SB 202190
-
Materials:
-
10 mM SB 202190 stock solution in DMSO
-
Cell culture medium appropriate for your cell line
-
Cells seeded in appropriate culture vessels
-
-
Procedure:
-
Thaw an aliquot of the 10 mM SB 202190 stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to achieve a 10 µM final concentration in 10 mL of medium, you would add 10 µL of the 10 mM stock solution.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the SB 202190 stock solution to the pre-warmed medium. Mix immediately by gentle inversion or pipetting.
-
Remove the existing medium from your cells and replace it with the medium containing SB 202190.
-
Include a vehicle control by adding an equivalent volume of DMSO to a separate set of cells.
-
Incubate the cells for the desired treatment duration. Working concentrations typically range from 1-20 µM, and treatment times can vary from 30 minutes to 72 hours depending on the experimental endpoint.[2]
-
Visualizations
Caption: Workflow for dissolving SB 202190 powder in DMSO.
Caption: Inhibition of the p38 MAPK signaling pathway by SB 202190.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. tpca-1.com [tpca-1.com]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. biotrend-usa.com [biotrend-usa.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. SB202190 | Cell Signaling Technology [cellsignal.com]
minimizing variability in SB 202190 treated samples
Welcome to the technical support center for SB 202190. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing variability when using the p38 MAPK inhibitor, SB 202190.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB 202190?
A1: SB 202190 is a potent, cell-permeable, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It functions as an ATP-competitive inhibitor, specifically targeting the p38α and p38β isoforms.[1][2][3] By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade involved in cellular responses to inflammatory cytokines and stress.[2]
Q2: What are the known off-target effects of SB 202190?
A2: A significant off-target effect of SB 202190 is the induction of autophagy and lysosomal biogenesis, which has been shown to be independent of its p38 MAPK inhibitory activity.[4][5] This effect is mediated through an increase in intracellular calcium levels and the activation of the PPP3/calcineurin pathway, leading to the nuclear translocation of transcription factors TFEB and TFE3.[5] Additionally, at higher concentrations, SB 202190 may inhibit other kinases such as CK1d, GAK, GSK3, and RIP2, and can also interfere with TGF-β receptors and Raf signaling.[5]
Q3: How should I prepare and store SB 202190 stock solutions?
A3: SB 202190 is soluble in DMSO at concentrations of 100 mM or higher. For a 10 mM stock solution, you can reconstitute 5 mg of SB 202190 in 1.51 ml of DMSO.[6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6] Store the lyophilized powder and the DMSO stock solution at -20°C, protected from light.[6] Once in solution, it is recommended to use it within 3 months to maintain potency.[6]
Q4: What are the typical working concentrations for SB 202190 in cell culture experiments?
A4: The optimal working concentration of SB 202190 can vary depending on the cell type and the specific experimental endpoint. However, a general range of 5-20 µM is typically used as a pretreatment for 1-2 hours before stimulation.[6] For some applications, concentrations as low as 0.1-10 µM have been reported to be effective.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Issue 1: High variability in experimental results between different batches of SB 202190.
-
Possible Cause: Inconsistent purity or potency between different manufacturing lots of the compound.
-
Troubleshooting Steps:
-
Batch Validation: Before starting a new series of experiments with a new batch of SB 202190, it is crucial to perform a validation experiment.
-
Dose-Response Curve: Generate a dose-response curve with the new batch and compare it to the curve from the previous batch. This will help determine if the IC50 value is consistent.
-
Standardized Protocol: Utilize a standardized and well-documented protocol for all experiments to minimize other sources of variability.[7]
-
Contact Supplier: If significant discrepancies are observed, contact the supplier for information on their quality control and batch-to-batch consistency testing.
-
Issue 2: SB 202190 is not dissolving properly in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, reducing its solvating capacity, or the compound may require assistance to fully dissolve.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO, as it is hygroscopic and can absorb water from the air, which can affect solubility.[8]
-
Gentle Warming: Gently warm the solution to 37°C for about 10 minutes to aid dissolution.[9]
-
Sonication: Use an ultrasonic bath to help break up any precipitate and facilitate solubilization.[8][9]
-
Fresh Preparation: Prepare fresh stock solutions and avoid long-term storage of diluted solutions in aqueous media.
-
Issue 3: Observing unexpected cellular effects that are inconsistent with p38 MAPK inhibition.
-
Possible Cause: This is likely due to the known off-target effects of SB 202190, particularly the induction of autophagy.[5][10][11]
-
Troubleshooting Steps:
-
Control Experiments: Include appropriate controls to differentiate between on-target and off-target effects. This can include using another p38 MAPK inhibitor with a different chemical structure (e.g., BIRB 796) that does not induce autophagy to the same extent.[5]
-
Western Blot Analysis: In addition to assessing the phosphorylation of direct p38 MAPK substrates, analyze markers of autophagy such as the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1.[4][11]
-
Lower Concentrations: Use the lowest effective concentration of SB 202190 to minimize off-target effects.
-
siRNA Knockdown: As a more specific alternative, consider using siRNA to knock down p38 MAPK and compare the phenotype to that observed with SB 202190 treatment.
-
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of SB 202190 on p38 MAPK Isoforms and Cellular Processes
| Target/Process | Cell Line/System | IC50 / EC50 | Reference |
| p38α (SAPK2a) | Cell-free assay | 50 nM | [1][2][3][12] |
| p38β (SAPK2b) | Cell-free assay | 100 nM | [1][2][3][12] |
| Cell Viability (Cytotoxicity) | MDA-MB-231 (human breast cancer) | 46.6 µM | [13] |
| Proliferation | Mouse Astrocyte | 64.8 µM | [1] |
| Proliferation | Mouse Medulloblastoma | 3.006 µM | [1] |
| LPS-induced NO production | RAW264.7 (murine macrophages) | 16 µM | [1] |
| Cytokine Production (TNF-α, IL-1β) | Human whole blood | ~0.1–0.3 µM | [14] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cells with SB 202190 and Preparation of Cell Lysates
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal levels of p38 MAPK phosphorylation, you can serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type.
-
Preparation of Working Solution: Dilute the SB 202190 DMSO stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.[15]
-
Pre-treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of SB 202190 or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired pre-treatment time (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO2.
-
Stimulation (if applicable): After the pre-treatment period, add the stimulating agent (e.g., anisomycin, LPS, cytokines) directly to the medium and incubate for the appropriate time.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16][17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16][17]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
-
Sample Preparation:
-
Normalize the protein concentration of all cell lysates with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[17]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended.
-
Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C with gentle agitation.[16][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16][17]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[16][17]
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[17]
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control (e.g., GAPDH or β-actin).[17]
-
Visualizations
Caption: On-Target p38 MAPK Signaling Pathway Inhibition by SB 202190.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB202190 | Cell Signaling Technology [cellsignal.com]
- 7. gmpsop.com [gmpsop.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of p38 MAPK Inhibitors: SB 202190 vs. SB 203580
For researchers in cellular signaling, inflammation, and oncology, the p38 mitogen-activated protein kinases (MAPKs) are critical targets. Two of the most widely utilized pyridinyl imidazole (B134444) inhibitors for studying p38 MAPK signaling are SB 202190 and SB 203580. While structurally similar and often used interchangeably, key differences in their biochemical activity and cellular effects warrant a detailed comparison. This guide provides an objective overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Mechanism of Action and Potency
Both SB 202190 and SB 203580 are potent, cell-permeable inhibitors that target the ATP-binding pocket of p38α and p38β isoforms.[1][2][3] Their primary mechanism involves competing with ATP, thereby preventing the phosphorylation of downstream substrates.[1][4]
However, a subtle distinction lies in their effect on the upstream phosphorylation of p38 MAPK itself. While SB 203580 inhibits the catalytic activity of p38, it does not block its phosphorylation by upstream kinases like MKK3 and MKK6.[2][5] In contrast, some studies suggest that SB 202190 can inhibit the phosphorylation of p38 MAPK in addition to its catalytic activity.[2][4]
| Inhibitor | Target Isoforms | IC50 (p38α/SAPK2a) | IC50 (p38β/SAPK2b) | Ki (recombinant human p38) |
| SB 202190 | p38α, p38β | 50 nM[6][7] | 100 nM[6] | 38 nM[7][8] |
| SB 203580 | p38α, p38β | 50 nM[9] | 500 nM[9] | Not explicitly stated |
Cellular Activity and Selectivity
In cell-based assays, both inhibitors demonstrate efficacy in the low micromolar range. For instance, in studies with the human breast cancer cell line MDA-MB-231, both compounds inhibited cell proliferation at a concentration of 50 µM, with SB 202190 showing slightly greater effectiveness.[2][10][11] The IC50 values for cytotoxicity in this cell line were determined to be 46.6 µM for SB 202190 and 85.1 µM for SB 203580.[2][10][11]
While highly selective for p38α and p38β, it is crucial for researchers to be aware of potential off-target effects, especially at higher concentrations. For example, SB 203580 has been reported to inhibit other kinases such as LCK, GSK-3β, and PKBα, albeit with 100-500 fold less potency.[9] Furthermore, at concentrations greater than 20 µM, SB 203580 can induce the activation of the serine/threonine kinase Raf-1.[12] It is also important to note that both inhibitors have been observed to activate the JNK signaling pathway through a MLK-3-MKK7-dependent mechanism.[13]
| Inhibitor | Cell Proliferation Inhibition (MDA-MB-231, 50 µM) | Cytotoxicity IC50 (MDA-MB-231) |
| SB 202190 | Significant inhibition, more effective than SB 203580[2][10][11] | 46.6 µM[2][10][11] |
| SB 203580 | Significant inhibition[2][10][11] | 85.1 µM[2][10][11] |
Experimental Protocols
In Vitro Kinase Assay
A common method to determine the potency of p38 inhibitors is a cell-free kinase assay. This assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the p38 enzyme.
Protocol Outline:
-
Reaction Setup: In a microplate, combine recombinant p38α or p38β enzyme with a suitable substrate (e.g., myelin basic protein or ATF-2) in a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA).[6]
-
Inhibitor Addition: Add serial dilutions of SB 202190 or SB 203580 to the wells. Include a DMSO control.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution like 4X SDS sample buffer.[14]
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by separating the products by SDS-PAGE and detecting the incorporated radioactivity. For non-radioactive assays, methods like ADP-Glo™ can be used, which measure the amount of ADP produced.[15] The level of ATF2 phosphorylation can also be detected by immunoblotting using a phospho-specific antibody.[14][16]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
To assess the impact of the inhibitors on cell viability and proliferation, a colorimetric assay such as the MTS assay can be employed.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of SB 202190 or SB 203580 for the desired duration (e.g., 24-96 hours). Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell proliferation or inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: In Vitro Kinase Assay Workflow.
Conclusion
Both SB 202190 and SB 203580 are invaluable tools for dissecting the roles of p38 MAPK in various biological processes. While they share a common mechanism of ATP-competitive inhibition of p38α and p38β, researchers should consider the subtle differences in their effects on p38 phosphorylation and their potency in specific cellular contexts. For most applications, both inhibitors can effectively block the p38 signaling cascade. However, when investigating the upstream regulation of p38 or in sensitive cellular systems, the choice between these two inhibitors may have significant implications for the experimental outcome. Careful consideration of their respective profiles and potential off-target effects is paramount for the accurate interpretation of research findings.
References
- 1. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. SB202190 | Cell Signaling Technology [cellsignal.com]
- 5. SB203580 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. promega.com [promega.com]
- 16. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
The Inactive Analogue SB 202474: A Guide to its Use as a Negative Control in p38 MAPK Signaling Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Specificity in p38 MAPK Inhibition Studies.
In the intricate world of signal transduction research, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of the widely used p38 MAPK inhibitor, SB 203580, and its structurally similar but inactive analogue, SB 202474. Understanding the distinct properties of SB 202474 is crucial for its proper implementation as a negative control, ensuring that observed experimental effects are directly attributable to the inhibition of the p38 MAPK pathway and not due to off-target interactions.
Performance Comparison: SB 203580 vs. SB 202474
To facilitate a clear understanding of their differential activities, the following table summarizes the key quantitative data for both compounds.
| Feature | SB 203580 (Active Inhibitor) | SB 202474 (Inactive Analogue) | References |
| Primary Target | p38 Mitogen-Activated Protein Kinase (MAPK) α/β | None (structurally similar analogue) | [1][2] |
| IC50 for p38α MAPK | ~50 nM | Inactive | [1] |
| IC50 for p38β MAPK | ~500 nM | Inactive | [1] |
| Mechanism of Action | ATP-competitive inhibitor of p38α and p38β kinases | Does not inhibit p38 MAPK activity | [1][2] |
| Primary Use | Pharmacological inhibition of the p38 MAPK pathway | Negative control in p38 MAPK inhibition studies | [2][3] |
| Known Off-Target Effects | At higher concentrations, can inhibit other kinases. | Can inhibit melanogenesis and modulate the Wnt/β-catenin signaling pathway independently of p38 MAPK. | [4] |
Experimental Protocols
To ensure the rigorous application of SB 202474 as a negative control, detailed experimental methodologies are essential. Below is a representative protocol for a Western blot analysis designed to assess the specificity of p38 MAPK inhibition.
Protocol: Western Blot Analysis of p38 MAPK Substrate Phosphorylation
Objective: To determine the effect of SB 203580 on the phosphorylation of a downstream target of p38 MAPK (e.g., MAPKAPK-2) and to confirm that SB 202474 does not produce the same inhibitory effect.
Materials:
-
Cell line of interest (e.g., HeLa, NIH/3T3)
-
Cell culture medium and supplements
-
SB 203580 (e.g., 10 mM stock in DMSO)
-
SB 202474 (e.g., 10 mM stock in DMSO)
-
Stimulus for p38 MAPK activation (e.g., Anisomycin, UV radiation, Sorbitol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MAPKAPK-2 (Thr334)
-
Rabbit anti-MAPKAPK-2
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with either SB 203580 (e.g., 10 µM), SB 202474 (e.g., 10 µM), or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an appropriate p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MAPKAPK-2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with primary antibodies for total MAPKAPK-2 and β-actin to confirm equal protein loading.
-
Expected Results:
-
The stimulated, vehicle-treated cells should show a strong band for phospho-MAPKAPK-2.
-
The SB 203580-treated cells should show a significant reduction or absence of the phospho-MAPKAPK-2 band.
-
The SB 202474-treated cells should show a phospho-MAPKAPK-2 band intensity similar to the vehicle-treated control, demonstrating its inability to inhibit p38 MAPK.
-
Total MAPKAPK-2 and β-actin levels should be consistent across all lanes.
Visualizing the Molecular Logic
To further clarify the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for utilizing SB 202474 as a negative control.
Caption: The p38 MAPK signaling cascade and points of intervention.
Caption: Experimental workflow for validating p38 MAPK inhibitor specificity.
References
Validating SB 202190 Efficacy: A Comparative Guide to Downstream Target Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SB 202190, a potent p38 MAPK inhibitor, with alternative compounds. It offers a detailed look at downstream targets for validating efficacy, supported by experimental data and protocols.
SB 202190 is a selective and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress, inflammation, and other external stimuli. Specifically, SB 202190 targets the p38α and p38β isoforms, playing a crucial role in modulating inflammatory cytokine production and cellular processes like apoptosis and differentiation. This guide will delve into the downstream signaling pathways affected by SB 202190 and compare its efficacy with other widely used p38 MAPK inhibitors.
The p38 MAPK Signaling Pathway and Points of Inhibition
The p38 MAPK signaling cascade is a critical pathway that translates extracellular signals into a cellular response. The pathway is initiated by various environmental stresses and inflammatory cytokines, leading to the activation of a cascade of protein kinases. This culminates in the activation of p38 MAPK, which in turn phosphorylates a variety of downstream substrates, including other kinases and transcription factors, to regulate gene expression and cellular processes. SB 202190 and its alternatives act by inhibiting the activity of p38 MAPK, thereby blocking these downstream effects.
Key Downstream Targets for Efficacy Validation
Validation of SB 202190's efficacy relies on the quantification of the modulation of its downstream targets. The following are key biomarkers and their expected response to p38 MAPK inhibition.
| Downstream Target | Expected Effect of SB 202190 | Rationale |
| Phospho-MAPKAPK2 (MK2) | Decrease | MAPKAPK2 is a direct substrate of p38 MAPK. Inhibition of p38 leads to reduced phosphorylation and activation of MAPKAPK2. |
| Phospho-HSP27 | Decrease | Heat shock protein 27 (HSP27) is a downstream substrate of MAPKAPK2. Reduced MAPKAPK2 activity results in decreased HSP27 phosphorylation.[1] |
| Phospho-ATF-2 | Decrease | Activating transcription factor 2 (ATF-2) is a direct substrate of p38 MAPK. Its phosphorylation is a key event in the transcriptional regulation of various genes. |
| TNF-α Production | Decrease | Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine whose production is heavily regulated by the p38 MAPK pathway.[2] |
| IL-6 Production | Decrease | Interleukin-6 (IL-6) is another key pro-inflammatory cytokine whose expression is downstream of p38 MAPK signaling.[2] |
| COX-2 Expression | Decrease | Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation, and its expression can be induced by the p38 MAPK pathway. |
Comparative Analysis of p38 MAPK Inhibitors
Several small molecule inhibitors targeting p38 MAPK are available to researchers. Below is a comparison of SB 202190 with other commonly used alternatives. The choice of inhibitor can be critical, as off-target effects and differences in potency can influence experimental outcomes.
| Inhibitor | Primary Target(s) | IC₅₀ (p38α) | IC₅₀ (p38β) | Key Characteristics & Off-Target Effects |
| SB 202190 | p38α, p38β | 50 nM[3] | 100 nM[3] | Potent, cell-permeable, ATP-competitive. May induce apoptosis through caspase activation.[4] |
| SB 203580 | p38α, p38β | ~300-500 nM | - | Widely used, but less potent than SB 202190. A study on MDA-MB-231 cancer cells showed SB 202190 to be more effective in reducing cell proliferation and migration.[5][6] |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 nM | 65 nM | A pan-p38 inhibitor with high potency. Binds to an allosteric site, resulting in a slower off-rate compared to ATP-competitive inhibitors.[4] |
| VX-702 | p38α | 4-20 nM | - | Highly selective for p38α over p38β. Has been evaluated in clinical trials for rheumatoid arthritis.[1][7][8][9] |
Experimental Protocols for Validating Efficacy
Accurate validation of SB 202190 efficacy requires robust experimental methodologies. The following are detailed protocols for key assays.
Western Blotting for Phosphorylated Proteins
This protocol is designed to assess the phosphorylation status of key downstream targets of p38 MAPK.
Materials:
-
Cell line of interest (e.g., HeLa, A549, THP-1)
-
SB 202190 and other p38 MAPK inhibitors
-
Stimulant (e.g., Anisomycin, Lipopolysaccharide (LPS))
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-HSP27, anti-phospho-ATF-2, anti-total-HSP27, anti-total-ATF-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with desired concentrations of SB 202190 or other inhibitors for 1-2 hours. Stimulate with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38 MAPK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the appropriate primary antibody overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities and normalize the phosphorylated protein signal to the total protein or a loading control.
Cytokine Quantification by ELISA
This protocol measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key downstream outputs of the p38 MAPK pathway.
Materials:
-
Cell line capable of producing cytokines (e.g., THP-1 macrophages)
-
SB 202190 and other p38 MAPK inhibitors
-
LPS
-
ELISA kit for the cytokine of interest (e.g., human TNF-α, human IL-6)
Procedure:
-
Cell Stimulation: Plate and differentiate cells if necessary (e.g., THP-1 monocytes to macrophages with PMA). Pre-treat with inhibitors for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL for 4-6 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and standards to a plate pre-coated with a capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration in each sample based on the standard curve.
By employing these downstream targets and experimental protocols, researchers can effectively validate the efficacy of SB 202190 and objectively compare its performance against other p38 MAPK inhibitors. This systematic approach is crucial for the accurate interpretation of experimental results and the advancement of drug development efforts targeting the p38 MAPK pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of SB 202190 in Kinase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise selection of kinase inhibitors is critical for the accurate interpretation of experimental results and the successful development of targeted therapeutics. This guide provides an objective comparison of the p38 MAPK inhibitor SB 202190 with other commonly used alternatives, focusing on its specificity in kinase assays. Supported by experimental data, this guide aims to facilitate informed decisions in research and development.
Introduction to SB 202190 and the p38 MAPK Pathway
SB 202190 is a potent, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a crucial cascade that responds to inflammatory cytokines and environmental stressors, playing a key role in cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[2] Dysregulation of this pathway is implicated in a variety of diseases, making p38 MAPK a significant therapeutic target.
The p38 MAPK family has four main isoforms: p38α, p38β, p38γ, and p38δ.[3][4] SB 202190 primarily targets the p38α and p38β isoforms.[1][5] Understanding the specificity of this inhibitor is paramount, as off-target effects can lead to misinterpretation of experimental outcomes and potential toxicity in clinical applications. This guide compares the kinase specificity of SB 202190 with its structural analog, SB 203580, and a highly selective, structurally distinct p38 inhibitor, BIRB 796.
Comparative Kinase Inhibitor Specificity
The inhibitory activity of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the on-target and off-target profiles of SB 202190 and its alternatives.
Table 1: On-Target Potency of p38 MAPK Inhibitors
| Inhibitor | Target | IC50 (nM) |
| SB 202190 | p38α (SAPK2a) | 50[1][5] |
| p38β2 (SAPK2b) | 100[1][5] | |
| SB 203580 | p38α | ~600[6] |
| p38β | - | |
| BIRB 796 | p38α | 38[7] |
| p38β | 65[7] | |
| p38γ | 200[7] | |
| p38δ | 520[7] |
Table 2: Off-Target Kinase Profile of SB 202190 and Alternatives
| Kinase | SB 202190 (% Inhibition @ 0.5 µM) | SB 203580 (% Inhibition @ 10 µM) | BIRB 796 (IC50) |
| p38α | 92.6 | - | 38 nM[7] |
| p38β | 67.2 | - | 65 nM[7] |
| Casein Kinase 1δ (CK1δ) | 83.2 | - | - |
| c-Raf-1 | 74.2 | - | 1.4 µM[8] |
| JNK2α2 | - | - | 98 nM[8] |
| GAK | - | Inhibited[9] | - |
| RIP2 | - | Inhibited (greater potency than p38α/β)[9] | - |
Note: Data is compiled from multiple sources and assay conditions may vary.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess inhibitor specificity, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition by SB 202190.
Caption: General Experimental Workflow for Kinase Inhibitor Profiling.
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for two common in vitro kinase assay formats.
Radiometric Kinase Assay (HotSpot™ Assay Platform)
This method is considered a gold standard for its direct measurement of kinase activity.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates
-
Kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup:
-
In a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 20 minutes at room temperature to allow for inhibitor binding.[10]
-
-
Initiate Kinase Reaction:
-
Add a mixture of the specific substrate and [γ-³³P]ATP to a final ATP concentration of 10 µM.[10]
-
Incubate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Stop Reaction and Detect:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This is a high-throughput, non-radioactive method for measuring kinase activity.
Materials:
-
Purified recombinant kinases
-
Biotinylated substrate
-
Kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP
-
HTRF® detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor)
-
384-well low-volume plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant kinase to each well.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the HTRF® detection reagents (Europium cryptate-labeled antibody and streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000). The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Discussion and Recommendations
The data presented highlight the varying specificity profiles of SB 202190 and its alternatives. While SB 202190 is a potent inhibitor of p38α and p38β, it also exhibits inhibitory activity against other kinases such as CK1δ and c-Raf-1.[11] Its structural analog, SB 203580, has been shown to inhibit GAK and RIP2, with RIP2 inhibition being more potent than its intended p38 targets.[9] These off-target effects are crucial considerations, as they can confound experimental results. For instance, the inhibition of CK1δ/ε by SB compounds has been linked to effects on the Wnt/β-catenin signaling pathway, which could be mistakenly attributed to p38 MAPK inhibition.
In contrast, BIRB 796 demonstrates high affinity and selectivity for p38 kinases, with significantly less potent inhibition of other kinases like JNK2α2 and c-Raf-1.[8] This makes BIRB 796 a valuable tool for studies requiring a more specific blockade of the p38 MAPK pathway.
For researchers using SB 202190 or SB 203580, it is recommended to:
-
Use the lowest effective concentration to minimize off-target effects.
-
Employ a structurally distinct p38 inhibitor, such as BIRB 796, in parallel experiments to confirm that the observed phenotype is due to on-target p38 inhibition.[9]
-
Consider using genetic approaches, such as siRNA-mediated knockdown or knockout models, to validate findings.
Conclusion
SB 202190 is a valuable tool for investigating the roles of p38α and p38β MAPK in various cellular processes. However, a thorough understanding of its off-target effects is essential for the accurate interpretation of data. This guide provides a comparative analysis of SB 202190's specificity against other p38 inhibitors, supported by experimental protocols and pathway diagrams. By carefully selecting inhibitors and employing validation strategies, researchers can enhance the reliability and impact of their findings in the complex field of kinase signaling.
References
- 1. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. rndsystems.com [rndsystems.com]
- 9. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SB202190 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Analysis of SB 202190 and Alternative p38 MAPK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the p38 MAPK inhibitor SB 202190 with other commonly used alternatives. This document summarizes key performance data, presents detailed experimental protocols for dose-response analysis, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to p38 MAPK Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2][3] The p38 MAPK signaling cascade is implicated in various physiological and pathological processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[2][4] The most studied isoform, p38α, is a key regulator of the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β, making it a significant therapeutic target for inflammatory diseases and cancer.[5][]
SB 202190 is a potent, cell-permeable, and highly selective inhibitor of p38 MAP kinase, specifically targeting the p38α and p38β isoforms by competing with ATP for its binding site on the kinase.[7] This guide will compare the dose-response characteristics of SB 202190 with other notable p38 MAPK inhibitors, providing researchers with the necessary data and protocols to make informed decisions for their experimental designs.
Comparative Dose-Response Data of p38 MAPK Inhibitors
The inhibitory potency of SB 202190 and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several common p38 MAPK inhibitors against different p38 isoforms.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| SB 202190 | 50 | 100 (p38β2) | - | - | [8] |
| SB 203580 | 50 | 500 (p38β2) | - | - | [9] |
| BIRB 796 (Doramapimod) | 38 | 65 | 200 | 520 | [10][11] |
| VX-702 | 18 | - | - | - | [5] |
| SCIO-469 | 15 | - | - | - | [5] |
| Ralimetinib (LY2228820) | 5.3 | 22 | - | - | [] |
Signaling Pathway and Experimental Workflow
To understand the context of SB 202190's action, it is essential to visualize the p38 MAPK signaling pathway and the general workflow for determining inhibitor potency.
Experimental Protocols
In Vitro p38α MAP Kinase Activity Assay
This protocol is adapted from standard non-radioactive kinase assay procedures and can be used to determine the IC50 value of SB 202190 and its alternatives.[12][13][14]
Materials:
-
Purified active p38α MAP kinase
-
ATF-2 fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
SB 202190 and other test inhibitors
-
96-well plates
-
Phospho-ATF-2 (Thr71) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Plate reader for luminescence or Western blot imaging system
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of SB 202190 and other test inhibitors in the Kinase Assay Buffer. A typical concentration range would span from 1 nM to 100 µM. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
Purified p38α kinase
-
ATF-2 substrate
-
Varying concentrations of the inhibitor
-
Kinase Assay Buffer to the final volume.
-
-
Initiate Reaction: Start the kinase reaction by adding a final concentration of ATP (e.g., 200 µM) to each well.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection of Phosphorylation:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against phospho-ATF-2 (Thr71). Subsequently, use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
ELISA: Coat a 96-well plate with a capture antibody for ATF-2. Add the kinase reaction mixture. Detect phosphorylated ATF-2 using a phospho-specific primary antibody and an HRP-conjugated secondary antibody. Add a colorimetric or chemiluminescent substrate and read the signal using a plate reader.
-
-
Data Analysis: Quantify the signal for each inhibitor concentration. Calculate the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for p38 MAPK Inhibition (LPS-induced TNF-α production)
This protocol assesses the cellular potency of p38 MAPK inhibitors by measuring their effect on the production of a downstream inflammatory cytokine.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
SB 202190 and other test inhibitors
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a suitable density (e.g., 2 x 10^5 cells/well).
-
Inhibitor Pre-incubation: Prepare serial dilutions of the inhibitors in cell culture medium. Add the diluted inhibitors to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated control without inhibitor. Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Conclusion
SB 202190 is a well-characterized and selective inhibitor of p38α and p38β MAPK. Its potency is comparable to other widely used inhibitors such as SB 203580 and BIRB 796. The choice of inhibitor will depend on the specific research question, including the desired isoform selectivity and the experimental system being used. The provided protocols offer a starting point for researchers to perform their own dose-response analyses and comparatively evaluate the efficacy of different p38 MAPK inhibitors in their specific models. It is crucial to consider that off-target effects can occur, particularly at higher concentrations, and the choice of inhibitor should be guided by its selectivity profile.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for p38 Pathway Inhibition: Beyond SB 202190
For researchers investigating cellular stress responses, inflammation, and apoptosis, the p38 mitogen-activated protein kinase (MAPK) pathway is a critical focal point.[1][2] SB 202190 has long been a staple tool for these studies, valued for its potent inhibition of p38α and p38β isoforms.[3][4][5] However, growing evidence of its off-target effects necessitates a careful consideration of alternatives to ensure the specificity and accuracy of experimental findings.[6][7][8] This guide provides a comprehensive comparison of viable alternatives to SB 202190, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid in the selection of the most appropriate inhibitor for your research needs.
Understanding the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[2][9] It is a component of a three-tiered kinase module where a MAPKKK (e.g., ASK1, TAK1) activates a MAPKK (MKK3, MKK6), which in turn dually phosphorylates and activates p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182).[2][9][10] Activated p38 then phosphorylates a range of downstream targets, including other kinases like MAPKAP kinase 2 (MK2) and transcription factors such as ATF2 and p53, to regulate gene expression, cell cycle, and apoptosis.[2] Four isoforms of p38 have been identified: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied isoform.[2][4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. tpca-1.com [tpca-1.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. go.drugbank.com [go.drugbank.com]
SB 202190: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SB 202190 is a potent and cell-permeable pyridinyl imidazole (B134444) inhibitor, widely recognized for its high selectivity towards p38 mitogen-activated protein kinase (MAPK) isoforms, particularly p38α (MAPK14) and p38β (MAPK11).[1][2] This guide provides a comprehensive comparison of SB 202190's inhibitory activity against its primary targets and a panel of other kinases, supported by experimental data. Detailed methodologies for key kinase inhibition assays are also presented to aid in the design and interpretation of related research.
In Vitro Inhibitory Activity of SB 202190
SB 202190 demonstrates high affinity for its primary targets, p38α and p38β, with IC50 values in the nanomolar range. Its selectivity is a critical attribute for its use as a specific research tool to dissect p38-mediated signaling pathways.
| Target Kinase | IC50 (nM) | Reference |
| p38α (SAPK2a/MAPK14) | 50 | [1][2] |
| p38β (SAPK2b/MAPK11) | 100 | [1][2] |
Cross-Reactivity Profile Against a Broader Kinase Panel
To assess the selectivity of SB 202190, its inhibitory activity has been profiled against a diverse panel of human kinases. The following table summarizes the percentage of remaining kinase activity in the presence of SB 202190 at two different concentrations, providing insight into its off-target effects. Lower percentages indicate stronger inhibition.
| Kinase Target | % Activity Remaining at 1µM | % Activity Remaining at 10µM |
| p38α (MAPK14) | 1.0 | 1.0 |
| p38β (MAPK11) | 2.0 | -1.0 |
| Casein kinase 1 delta (CK1δ) | 7.0 | -1.0 |
| Raf-1 proto-oncogene (c-RAF) | 14.0 | 1.0 |
| Mitogen-activated protein kinase kinase kinase 11 (MLK3) | 25.2 | Not Determined |
| A-Raf proto-oncogene | 31.1 | Not Determined |
| Casein kinase 1 epsilon (CK1ε) | 32.7 | Not Determined |
| Mitogen-activated protein kinase kinase kinase 10 (MLK2) | 32.8 | Not Determined |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY kinome-wide affinity profile.[3]
While SB 202190 is highly selective for p38α and p38β, the data reveals some cross-reactivity with other kinases, particularly at higher concentrations. Notably, Casein kinase 1 delta (CK1δ) and Raf-1 are inhibited to a significant extent at 1 µM. It is important to consider these off-target effects when interpreting experimental results, especially when using SB 202190 at concentrations of 1 µM or higher. However, when tested at 10 µM, SB 202190 has been reported to have negligible effects on other MAP kinases like ERKs and JNKs.[4]
Signaling Pathway Context
The following diagram illustrates the canonical p38 MAPK signaling pathway, highlighting the point of inhibition by SB 202190.
Caption: p38 MAPK signaling pathway with SB 202190 inhibition point.
Experimental Protocols
The following section details a generalized protocol for an in vitro radiometric kinase assay, a standard method for determining the inhibitory activity of compounds like SB 202190.
In Vitro Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate by the kinase of interest.
Materials:
-
Purified recombinant kinase (e.g., p38α)
-
Specific kinase substrate (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
SB 202190 stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 50 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of SB 202190 (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding a solution of MgCl₂ and [γ-³²P]ATP (or [γ-³³P]ATP) to each tube. The final ATP concentration should be close to its Km for the specific kinase, if known.
-
-
Incubation:
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination of Reaction:
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The paper will bind the phosphorylated substrate.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times in the wash buffer to remove unincorporated radiolabeled ATP.
-
-
Quantification:
-
Place the washed paper in a scintillation vial with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of SB 202190 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a radiometric in vitro kinase assay.
Conclusion
SB 202190 is a highly selective inhibitor of p38α and p38β MAP kinases, making it an invaluable tool for studying the roles of these kinases in various cellular processes. While it exhibits a favorable selectivity profile, researchers should be mindful of its potential off-target effects on kinases such as CK1δ and c-RAF, especially at higher concentrations. The provided experimental protocol for a radiometric kinase assay offers a robust method for independently verifying the inhibitory activity and selectivity of SB 202190 and other kinase inhibitors. Careful consideration of both the on-target and potential off-target activities of SB 202190 is crucial for the accurate interpretation of experimental findings.
References
Confirming SB 202190-Induced Autophagy Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB 202190-induced autophagy markers with alternative compounds, supported by experimental data. Detailed protocols for key experiments are included to facilitate the replication and validation of these findings.
Introduction to SB 202190 and Autophagy
SB 202190 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). While primarily known for its role in inhibiting the p38 MAPK signaling pathway, recent studies have revealed its capacity to induce autophagy, a cellular process of degradation and recycling of its own components. This guide explores the key markers used to confirm SB 202190-induced autophagy and compares its efficacy and mechanism with other known autophagy inducers.
Comparison of Autophagy Inducers
The following tables summarize the quantitative effects of SB 202190 and two alternative compounds, SB 203580 (a structurally related p38 MAPK inhibitor) and Rapamycin (a well-established mTOR inhibitor and autophagy inducer), on key autophagy markers.
Dose-Response Effects on LC3-II Levels
LC3-II is a reliable marker for autophagosome formation. An increase in the LC3-II/LC3-I ratio or total LC3-II levels is indicative of autophagy induction.
| Compound | Cell Line | Concentration | Fold Increase in LC3-II | Reference |
| SB 202190 | HeLa | 5 µM | ~2.5 | [1] |
| 10 µM | ~4.0 | [1] | ||
| 20 µM | ~5.5 | [1] | ||
| SB 203580 | HUVEC | 10 µM | Not explicitly quantified, but shown to increase HO-1, an autophagy-related protein | [2] |
| Rapamycin | U87MG | 10 nM | Significant increase (quantification not specified) | [1] |
| A549 | 100 nM | Significant increase (quantification not specified) | [3] |
Time-Course Effects on Autophagy Markers
Monitoring the levels of LC3-II and p62 (SQSTM1), a protein that is selectively degraded by autophagy, over time provides insights into the dynamics of autophagic flux.
| Compound | Cell Line | Time Point | LC3-II Levels | p62/SQSTM1 Levels | Reference |
| SB 202190 | HT29 | 12 h | Increased | Increased | [4] |
| 24 h | Increased | Increased | [4] | ||
| SB 203580 | - | - | Data not available | Data not available | - |
| Rapamycin | U87MG | 24 h | Increased | Decreased | [1] |
| 4 days | Increased | Decreased | [1] | ||
| 7 days | Increased | Decreased | [1] | ||
| 14 days | Increased | Decreased | [1] |
Note: The increase in both LC3-II and p62 levels upon SB 202190 treatment in some cell lines suggests a possible impairment of autophagic flux, where autophagosome formation is induced but their subsequent degradation is blocked.
Experimental Protocols
Western Blotting for LC3 and p62
This protocol is a standard method to quantify the levels of LC3-II and p62.
a. Cell Lysis:
-
Treat cells with the desired compounds (e.g., SB 202190, SB 203580, Rapamycin) for the indicated times and concentrations.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control.
Autophagic Flux Assay using Lysosomal Inhibitors
This assay helps to distinguish between an increase in autophagosome formation and a blockage in their degradation.
-
Treat cells with the autophagy-inducing compound (e.g., SB 202190) in the presence or absence of a lysosomal inhibitor such as Chloroquine (50 µM) or Bafilomycin A1 (100 nM) for the last 2-4 hours of the treatment period.
-
Harvest the cells and perform Western blotting for LC3 as described in Protocol 1.
-
A further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the inducer alone indicates a functional autophagic flux. If there is no significant difference, it may suggest that the inducing compound itself is impairing autophagosome degradation.
Immunofluorescence for LC3 Puncta Formation
This method allows for the visualization of autophagosomes as punctate structures within the cell.
-
Grow cells on glass coverslips.
-
Treat the cells with the desired compounds.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta is indicative of autophagosome formation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for SB 202190-induced autophagy and a typical experimental workflow for its confirmation.
Caption: Proposed signaling pathways of SB 202190-induced autophagy.
Caption: Experimental workflow for confirming autophagy markers.
References
Navigating p38 MAPK Inhibition: A Comparative Guide to Western Blot Markers for SB 202190
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a host of diseases, making it a prime target for therapeutic intervention. SB 202190 is a potent and selective inhibitor of p38α and p38β isoforms, and accurately assessing its efficacy is paramount in research and drug development. This guide provides a comprehensive comparison of key Western blot markers for monitoring p38 inhibition by SB 202190, complete with experimental data and detailed protocols.
Unveiling the Mechanism: The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered system. External stimuli activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6 for the p38 pathway. These MKKs then dually phosphorylate p38 MAPK at threonine 180 (Thr180) and tyrosine 182 (Tyr182), leading to its activation. Activated p38 (p-p38) proceeds to phosphorylate a variety of downstream substrates, including transcription factors and other kinases, thereby modulating gene expression and cellular processes. SB 202190 exerts its inhibitory effect by competing with ATP for the binding pocket of p38, thus preventing the phosphorylation of its downstream targets.[1][2]
Key Western Blot Markers for p38 Inhibition
To verify the inhibition of the p38 MAPK pathway by SB 202190, it is crucial to monitor the phosphorylation status of p38 itself and its key downstream targets. The following are well-established markers:
-
Phospho-p38 MAPK (p-p38) (Thr180/Tyr182): Direct measurement of the activated form of p38. A decrease in this signal upon SB 202190 treatment confirms target engagement.
-
Phospho-ATF2 (p-ATF2) (Thr71): Activating Transcription Factor 2 is a direct substrate of p38. Reduced phosphorylation indicates a downstream blockade of the pathway.
-
Phospho-HSP27 (p-HSP27) (Ser82): Heat Shock Protein 27 is another key substrate. Its phosphorylation is a reliable indicator of p38 activity.
-
Phospho-MSK1 (p-MSK1) (Thr581): Mitogen- and stress-activated kinase 1 is activated by p38 and is involved in chromatin remodeling and gene expression.
Comparative Performance of p38 Inhibitors
While SB 202190 is a widely used p38 inhibitor, other compounds with similar mechanisms of action are also available. Below is a comparison of SB 202190 with other common p38 inhibitors.
| Inhibitor | Target Isoforms | IC50 (p38α) | Mechanism of Action | Key Western Blot Observations |
| SB 202190 | p38α, p38β | ~50 nM | ATP-competitive | Decreases phosphorylation of p38, ATF2, HSP27, and MSK1.[3][4][5] |
| SB 203580 | p38α, p38β | ~500 nM | ATP-competitive | Decreases phosphorylation of downstream targets (ATF2, HSP27), but does not inhibit the phosphorylation of p38 itself by upstream kinases.[2][6] |
| BIRB-796 | p38α, p38β, p38γ, p38δ | ~38 nM | Allosteric inhibitor | Effectively reduces the phosphorylation of downstream targets.[1] |
Note: IC50 values can vary depending on the assay conditions and cell type. The data presented here are for comparative purposes.
Quantitative Analysis of SB 202190-Mediated Inhibition
The following table summarizes representative quantitative data on the effect of SB 202190 on the phosphorylation of key Western blot markers. Researchers should generate their own data for specific experimental conditions.
| Marker | Cell Line | SB 202190 Concentration | Treatment Time | % Inhibition of Phosphorylation (Normalized to Total Protein) |
| p-p38 MAPK | R28 | 10 µM | 24 hours | ~40-50% reduction compared to glutamate-stimulated control.[3] |
| p-ATF2 | Pancreatic Cancer Cells | 1-10 µM | Not Specified | Dose-dependent decrease observed.[4] |
| p-HSP27 | PC3 | 10 µM | 1 hour pre-treatment | Significant decrease in TGFβ-induced phosphorylation.[5] |
| p-MSK1 | Not Specified | Not Specified | Not Specified | Expected to decrease as a downstream target. |
Experimental Protocols
A generalized workflow for assessing p38 inhibition using Western blotting is depicted below.
Detailed Protocol: Western Blot for Phospho-p38 MAPK (Thr180/Tyr182)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182) (e.g., Cell Signaling Technology #9211 or #9216) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[9][10] Recommended dilution is typically 1:1000.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 - 1:10,000 dilution) in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control (e.g., GAPDH or β-actin).
-
Protocols for Downstream Markers
The general Western blot protocol can be adapted for the detection of p-ATF2, p-HSP27, and p-MSK1 by using the appropriate primary antibodies.
-
For p-ATF2 (Thr71): Use an antibody such as Thermo Fisher Scientific #44-295G or Cell Signaling Technology #5112.[11][12]
-
For p-HSP27 (Ser82): Use an antibody such as Cell Signaling Technology #2401 or #9211.[10][13]
-
For p-MSK1 (Thr581): Use an antibody such as Cell Signaling Technology #9595.[14]
Note: Always refer to the manufacturer's datasheet for the recommended antibody dilution and specific protocol optimizations. For phospho-specific antibodies, using BSA as the blocking agent is generally recommended to reduce background.
By utilizing these validated Western blot markers and following the detailed protocols, researchers can confidently and accurately assess the inhibitory effects of SB 202190 on the p38 MAPK signaling pathway, paving the way for more precise and impactful scientific discoveries.
References
- 1. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SB202190 | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-ATF2 (Thr71) Polyclonal Antibody (44-295G) [thermofisher.com]
- 12. Phospho-ATF-2 (Thr71) (11G2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-MSK1 (Thr581) Antibody | Cell Signaling Technology [cellsignal.com]
Interpreting Off-Target Effects of SB 202190 in Experimental Results: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise interpretation of experimental data is paramount. Small molecule inhibitors are powerful tools, but their utility is contingent on understanding their full activity profile, including any off-target effects. This guide provides a comparative analysis of the widely used p38 MAPK inhibitor, SB 202190, to aid in the accurate interpretation of research findings.
Introduction to SB 202190
SB 202190 is a potent, cell-permeable pyridinyl imidazole (B134444) compound that acts as an ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[1][2][3][4][5][6][7] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress, regulating processes such as inflammation, apoptosis, and cell differentiation.[8][9] Due to its central role in inflammation, p38 MAPK is a significant therapeutic target, and inhibitors like SB 202190 are widely used to probe its function.[8] However, like many kinase inhibitors, SB 202190 is not entirely specific and can interact with other kinases and cellular pathways, leading to off-target effects that can confound experimental interpretation.[5]
On-Target and Off-Target Profile of SB 202190
The following table summarizes the inhibitory activity of SB 202190 and a structurally related p38 MAPK inhibitor, SB 203580, against their primary targets and known off-targets. This data is essential for designing experiments and interpreting results, as off-target effects may be observed depending on the concentration of the inhibitor used.
| Inhibitor | Target | IC50 / Kd | Off-Targets (Activity Remaining @ Concentration) |
| SB 202190 | p38α (MAPK14) | IC50: 50 nM[3][5][6] | CK1δ (7.0% @ 1µM)[1] |
| p38β (MAPK11) | IC50: 100 nM[3][5][10][6] | c-RAF (14.0% @ 1µM)[1] | |
| Kd: 38 nM[1][4][5] | A-Raf (31.1% @ 0.5µM)[1] | ||
| CK1ε (32.7% @ 0.5µM)[1] | |||
| MLK2 (32.8% @ 0.5µM)[1] | |||
| MLK3 (25.2% @ 0.5µM)[1] | |||
| SB 203580 | p38α (SAPK2a) | IC50: 50 nM[11] | GSK3β (IC50: >100-500 fold higher than p38α)[11] |
| p38β2 (SAPK2b) | IC50: 500 nM[11] | LCK (IC50: >100-500 fold higher than p38α)[11] | |
| PKBα (IC50: >100-500 fold higher than p38α)[11] | |||
| GAK, CK1, RIP2 (Inhibition reported)[2] |
Experimental Protocols
To rigorously assess the on- and off-target effects of SB 202190, a combination of biochemical and cell-based assays is recommended.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of SB 202190 against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of SB 202190 in DMSO (e.g., 10 mM).
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., DiscoveRx KINOMEscan®, Reaction Biology HotSpot). These services typically screen the inhibitor at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases.
-
Binding/Activity Assay: The service will perform either a binding assay to measure the affinity of the inhibitor for each kinase or an enzymatic assay to measure the inhibition of kinase activity.
-
Data Analysis: The results are typically provided as the percentage of kinase activity remaining or the dissociation constant (Kd) for each kinase. Analyze the data to identify kinases that are significantly inhibited by SB 202190 at the tested concentrations.
Protocol 2: Western Blot Analysis of p38 MAPK Pathway and Autophagy Markers
Objective: To confirm the on-target inhibition of the p38 MAPK pathway and investigate the off-target induction of autophagy in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Pre-treat cells with varying concentrations of SB 202190 (e.g., 1, 5, 10, 20 µM) or a vehicle control (DMSO) for 1-2 hours.[7] Subsequently, stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, UV light) if desired.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-MK2 (a downstream target of p38)
-
Total MK2
-
LC3B (to detect LC3-I and LC3-II)
-
p62/SQSTM1
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize autophagy markers to the loading control.
Protocol 3: Autophagy Flux Assay
Objective: To determine if SB 202190 induces a complete autophagic response (autophagy flux) or causes an accumulation of autophagosomes due to a block in lysosomal degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with SB 202190 as described in Protocol 2. In parallel, treat cells with a lysosomal inhibitor such as bafilomycin A1 (100 nM) or chloroquine (B1663885) (50 µM) for the last 2-4 hours of the SB 202190 treatment.
-
Western Blot Analysis: Perform western blotting for LC3B and p62 as described in Protocol 2.
-
Data Interpretation:
-
An increase in LC3-II levels with SB 202190 treatment that is further enhanced by the addition of a lysosomal inhibitor indicates an induction of autophagy flux.
-
An increase in LC3-II with SB 202190 that is not further increased by a lysosomal inhibitor suggests a blockage of autophagosome degradation.
-
A decrease in p62 levels upon SB 202190 treatment is also indicative of increased autophagy flux.
-
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms discussed, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: The p38 MAPK signaling pathway and the point of inhibition by SB 202190.
Caption: Off-target induction of autophagy by SB 202190, independent of p38 MAPK inhibition.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
Interpretation of Off-Target Effects in Results
The off-target effects of SB 202190 can have significant implications for the interpretation of experimental data. A primary consideration is the induction of autophagy.[5] Studies have shown that SB 202190 can induce autophagy in a manner that is independent of its inhibitory effect on p38 MAPK. This is a critical consideration in research areas where autophagy plays a significant role, such as cancer, neurodegenerative diseases, and immunology. For example, if an experiment shows that SB 202190 induces cell death in a cancer cell line, it is crucial to determine whether this is due to the inhibition of a pro-survival p38 MAPK pathway or the induction of autophagic cell death.
Furthermore, the inhibition of other kinases, even at higher concentrations, should not be disregarded. For instance, the inhibition of Raf kinases could impact the ERK/MAPK pathway, another critical signaling cascade. When interpreting results, it is essential to consider the concentration of SB 202190 used. At concentrations close to the IC50 for p38α/β, on-target effects are more likely to predominate. However, at higher concentrations (typically >10 µM), off-target effects become more probable and should be experimentally addressed.
References
- 1. SB202190 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. erk12.com [erk12.com]
- 7. SB202190 | Cell Signaling Technology [cellsignal.com]
- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tpca-1.com [tpca-1.com]
- 11. SB203580 | Small Molecules | Captivate Bio [captivatebio.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of SB-235699
I. Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | A fully-buttoned lab coat. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
II. Step-by-Step Disposal Protocol
The disposal of SB-235699 must be managed in accordance with all institutional, local, state, and federal regulations for hazardous chemical waste.[2]
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, gloves), in a dedicated and clearly labeled hazardous waste container.[1]
-
The container must be made of a material compatible with pyridine (B92270) compounds and have a secure, leak-proof lid.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react violently or produce toxic fumes.
2. Labeling:
-
Properly label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name "this compound" and any other components in the waste mixture.
-
Indicate the primary hazards associated with pyridine compounds, such as "Flammable," "Toxic," and "Irritant."
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[3][4]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[1]
-
Provide them with an accurate description of the waste, including its chemical composition and any known hazards.
-
Never attempt to dispose of this compound down the drain or in the regular trash.[3] This is a violation of regulations and can harm the environment.
III. Spill Management
In the event of a spill of this compound, immediate and careful action is required to mitigate hazards.
1. Evacuate and Ventilate:
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
2. Absorb and Contain:
-
For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit to contain the substance.
-
Avoid using combustible materials like paper towels to absorb flammable pyridine compounds.
3. Collect and Dispose:
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
4. Report:
-
Report all spills to your laboratory supervisor and your institution's EHS department, regardless of the size.[1]
IV. Logical Workflow for Disposal
The following diagram illustrates the key steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling the Kinase Inhibitor SB-235699
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like the kinase inhibitor SB-235699. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring the integrity of your work.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure to this compound. The required level of PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] - Gloves: Two pairs of nitrile gloves (double-gloving) are required.[1] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] - Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] - Ventilation: All weighing and aliquoting must be conducted in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: All work should be performed in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat.[1] - Containment: All cell culture work should be performed in a Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
1. Compound Receipt and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[1]
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[1]
-
Store: Keep the container tightly sealed in a cool, well-ventilated area as specified by the supplier.
2. Handling and Experimental Use:
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area.[1]
-
Fume Hood: Manipulate the solid compound and concentrated solutions exclusively within a certified chemical fume hood.[1]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
3. Spill Management: In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
4. Disposal Plan: Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[2]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[2]
Note: All disposal must be in accordance with local, state, and federal regulations.[2]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key processes for handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Step-by-step protocol for managing a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
